molecular formula C8H10N2O4S B184191 N-methyl-1-(4-nitrophenyl)methanesulfonamide CAS No. 85952-29-0

N-methyl-1-(4-nitrophenyl)methanesulfonamide

Cat. No.: B184191
CAS No.: 85952-29-0
M. Wt: 230.24 g/mol
InChI Key: KZWPBAASZYQWIV-UHFFFAOYSA-N
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Description

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWPBAASZYQWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351555
Record name N-Methyl-1-(4-nitrophenyl)methanesulfonamide
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85952-29-0
Record name N-Methyl-4-nitrobenzenemethanesulfonamide
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Record name N-Methyl-1-(4-nitrophenyl)methanesulfonamide
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Record name Benzenemethanesulfonamide, N-methyl-4-nitro
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-methyl-1-(4-nitrophenyl)methanesulfonamide, a valuable research chemical. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry. We will delve into a reliable two-step synthetic pathway, elucidating the mechanistic rationale behind the procedural choices and offering practical insights for successful execution.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and as a building block in further organic syntheses.[1] Its structure, featuring a nitro-aromatic ring and a methanesulfonamide moiety, makes it a subject of interest for various research endeavors. This guide will focus on a robust and reproducible synthetic route commencing from readily available starting materials.

The chosen synthetic strategy involves two primary stages:

  • Formation of the key intermediate: (4-Nitrophenyl)methanesulfonyl chloride.

  • Amination of the sulfonyl chloride: Reaction with methylamine to yield the target compound.

This approach is predicated on the reliable and well-documented reactions of sulfonyl chloride formation and subsequent sulfonamide synthesis.

Visualizing the Synthesis Pathway

The overall synthetic scheme is depicted below. This multi-step process is designed for efficiency and high yield, leveraging common laboratory reagents and techniques.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Formation 4-Nitrobenzyl_Halide 4-Nitrobenzyl Halide S-Alkyl_Isothiourea_Salt S-Alkyl Isothiourea Salt 4-Nitrobenzyl_Halide->S-Alkyl_Isothiourea_Salt EtOH, Reflux Thiourea Thiourea Thiourea->S-Alkyl_Isothiourea_Salt Intermediate (4-Nitrophenyl)methanesulfonyl chloride S-Alkyl_Isothiourea_Salt->Intermediate Oxidative Chlorination t-BuOCl t-BuOCl, H₂O, MeCN t-BuOCl->Intermediate Final_Product This compound Intermediate->Final_Product Base (e.g., Pyridine), Solvent Methylamine Methylamine (CH₃NH₂) Methylamine->Final_Product Logical_Framework cluster_start Starting Materials cluster_transformations Key Transformations cluster_products Products Start_Materials 4-Nitrobenzyl Halide Thiourea Methylamine Transformation1 Nucleophilic Substitution & Oxidative Chlorination Start_Materials->Transformation1 Intermediate Intermediate: (4-Nitrophenyl)methanesulfonyl chloride Transformation1->Intermediate Transformation2 Nucleophilic Acyl Substitution Final_Product Final Product: This compound Transformation2->Final_Product Intermediate->Transformation2

References

A Comprehensive Technical Guide to N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of N-methyl-1-(4-nitrophenyl)methanesulfonamide, a key organic compound with significant applications in pharmaceutical synthesis and chemical research. As an important intermediate and a known impurity in drug manufacturing processes, a thorough understanding of its chemical properties is critical for researchers, process chemists, and quality control specialists. This guide synthesizes data on its physicochemical properties, proposes a logical synthetic pathway, details its analytical characterization, and outlines essential safety and handling protocols. The information is presented to support advanced research and development activities, emphasizing the causality behind experimental methodologies and ensuring scientific integrity.

Chemical Identity and Core Properties

This compound is a sulfonamide derivative characterized by a nitrophenyl group, which imparts specific reactivity and physical properties. Its identity is established through a combination of nomenclature and unique chemical identifiers.

Nomenclature and Identifiers

Precise identification is paramount for regulatory compliance and scientific communication. The compound is cataloged under various systems as detailed below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 85952-29-0[1][2][3][4][5][6]
Molecular Formula C₈H₁₀N₂O₄S[1][2]
Molecular Weight 230.24 g/mol [1][2]
Canonical SMILES CNS(=O)(=O)CC1=CC=C(C=C1)--INVALID-LINK--[O-][1]
InChIKey KZWPBAASZYQWIV-UHFFFAOYSA-N[1]
Common Synonyms N-methyl-4-nitrotoluenesulphonamide, N-METHYL-4-NITROBENZENEMETHANESULFONAMIDE, Sumatriptan Impurity 9[1][5]
Physicochemical Properties

The physical properties of the compound dictate its behavior in various solvents and thermal conditions, which is crucial for designing reaction and purification protocols.

PropertyValueSource(s)
Melting Point 151-153°C[5]
Boiling Point 417.5 ± 47.0 °C (Predicted)[5]
Density 1.404 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water; Soluble in alcohol, ketone, and dimethylformamide.[3][7]
pKa 10.69 ± 0.40 (Predicted)[5]
Appearance Crystalline solid[7]

Synthesis and Reactivity

As an important organic intermediate, understanding its synthesis and the reactivity of its functional groups is essential for its application in more complex molecular architectures.

Proposed Synthetic Pathway

While several suppliers list this compound, detailed synthetic procedures in peer-reviewed literature are scarce. A chemically sound and logical approach for its synthesis would involve the reaction of (4-nitrophenyl)methanesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard method for forming sulfonamides.

Causality in Experimental Design:

  • Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the methylamine nucleophile.

  • Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it dissolves the reactants without participating in the reaction.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release, and then allowed to warm to room temperature to ensure completion.

Below is a diagram illustrating the proposed workflow for this synthesis.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product R1 (4-nitrophenyl)methanesulfonyl chloride P1 Combine reactants in solvent at 0 °C R1->P1 R2 Methylamine (CH3NH2) R2->P1 R3 Triethylamine (Base) R3->P1 R4 Dichloromethane (Solvent) R4->P1 P2 Stir at room temperature for 12-18h P1->P2 P3 Aqueous workup to remove salts P2->P3 P4 Purify by recrystallization or chromatography P3->P4 Product This compound P4->Product

Caption: Proposed workflow for the synthesis of this compound.

Key Chemical Reactions

The molecule's reactivity is dominated by its three primary functional groups: the nitro group, the sulfonamide, and the benzylic methylene bridge.

  • Nitro Group Reduction: The aromatic nitro group is readily reduced to an amine (4-amino-N-methylphenyl methane sulfonamide). This transformation is highly valuable for introducing a nucleophilic site on the aromatic ring. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using agents like hydrazine hydrate, as described in patent literature[8]. This resulting amino compound is a precursor for further derivatization, such as diazotization or acylation.

  • Sulfonamide N-H Acidity: The proton on the sulfonamide nitrogen is weakly acidic (predicted pKa ≈ 10.69) and can be deprotonated by a strong base. The resulting anion can be used in substitution reactions, although this is less common than reactions involving the other functional groups.

  • Pharmaceutical Relevance: The compound is identified as "Sumatriptan Impurity 9," indicating it is a known process impurity in the synthesis of Sumatriptan, a medication used to treat migraines[5]. Its role as a reagent in hydrogenation reactors within the pharmaceutical industry further underscores its importance[4][5].

Analytical Characterization

A robust analytical profile is necessary to confirm the identity and purity of this compound. This involves a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Profile

Based on the molecular structure, the following spectroscopic signatures can be predicted.

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃):

    • Aromatic Protons: Two distinct doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The two protons ortho to the nitro group will be deshielded and appear downfield (approx. δ 8.2 ppm, d, J ≈ 8.5 Hz, 2H), while the two protons meta will be slightly upfield (approx. δ 7.6 ppm, d, J ≈ 8.5 Hz, 2H). This classic AA'BB' pattern is characteristic of a para-substituted benzene ring with a strong electron-withdrawing group.

    • Methylene Protons (-CH₂-): A singlet at approximately δ 4.4 ppm (s, 2H). The proximity to both the electron-withdrawing sulfonyl group and the nitrophenyl ring results in a significant downfield shift.

    • Methyl Protons (-NHCH₃): A singlet at approximately δ 2.8 ppm (s, 3H).

    • Amide Proton (-NH-): A broad singlet or triplet (depending on coupling to the methyl group) around δ 4.9-5.2 ppm (br s, 1H).

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃):

    • Aromatic Carbons: Four signals are expected. The carbon bearing the nitro group will be downfield (≈148 ppm), and the carbon attached to the methylene group will be ipso-carbon (≈142 ppm). The two CH carbons ortho to the nitro group will be around ≈130 ppm, and the two CH carbons meta will be around ≈124 ppm.

    • Methylene Carbon (-CH₂-): Expected around 58-60 ppm.

    • Methyl Carbon (-CH₃): Expected around 29-31 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • N-O Stretching (Nitro Group): Strong, sharp, characteristic peaks at approximately 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

    • S=O Stretching (Sulfonamide): Strong peaks around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

    • N-H Stretching: A moderate peak around 3300-3400 cm⁻¹.

    • C-H Stretching (Aromatic/Aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • Mass Spectrometry (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 230.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups. A prominent fragment would be the 4-nitrobenzyl cation at m/z = 136, resulting from cleavage of the C-S bond. Another likely fragment could arise from the loss of the methyl group (M-15) at m/z = 215 or the SO₂CH₃N group.

Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. A self-validating protocol ensures accuracy and reproducibility.

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: 254 nm (chosen to detect the nitrophenyl chromophore).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a certified reference standard of the compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-22 min: 20% B (re-equilibration)

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The Relative Standard Deviation (RSD) for the peak area and retention time must be ≤ 2.0%. This validates that the system is performing consistently before analyzing samples.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity by area percent normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The analytical workflow is summarized in the diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data & Reporting Sample Receive Sample SmpPrep Prepare Sample (0.1 mg/mL) Sample->SmpPrep StdPrep Prepare Standard (0.1 mg/mL) SysSuit System Suitability (5x injections) StdPrep->SysSuit Analysis Inject Sample SmpPrep->Analysis CheckRSD RSD ≤ 2.0%? SysSuit->CheckRSD Calc Calculate % Purity Analysis->Calc CheckRSD->Analysis PASS Fail FAIL: Troubleshoot System CheckRSD->Fail FAIL Report Generate Report Calc->Report

Caption: A typical analytical workflow for HPLC-based purity assessment.

Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), the compound presents the following hazards[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9][10]. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[9].

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[3].

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. Avoid breathing dust[5].

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if irritation persists[5][9].

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water[9].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5][9].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[9].

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place[11]. Recommended storage temperature is 2-8°C[5].

  • Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents[3][11].

Conclusion

This compound is a compound of considerable interest to the pharmaceutical and chemical industries. Its well-defined physicochemical properties, predictable reactivity—especially the reduction of its nitro group—and established role as a synthetic intermediate make it a valuable building block. The analytical methods outlined here provide a framework for its quality control, while the safety protocols are essential for its responsible handling. A comprehensive understanding of this molecule is crucial for its effective use in drug development and advanced organic synthesis.

References

An In-depth Technical Guide to the Putative Mechanism of Action of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a distinct organic compound for which the precise mechanism of action remains to be fully elucidated. This technical guide synthesizes the available evidence from structurally related molecules to propose a plausible mechanistic framework. Drawing upon established knowledge of methanesulfonamide and nitrophenyl moieties, we hypothesize that this compound functions as an enzyme inhibitor, potentially targeting cyclooxygenase (COX) enzymes. This guide will delve into the chemical rationale for this hypothesis, outline a comprehensive experimental strategy to validate the proposed mechanism, and discuss the potential therapeutic implications.

Introduction and Current Landscape

This compound is a molecule characterized by a nitrophenyl group linked to a methanesulfonamide functional group. While its chemical properties are documented, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. The methanesulfonamide moiety is a key feature in a variety of pharmacologically active compounds, known to act as enzyme inhibitors. Similarly, compounds containing a nitrophenyl group have demonstrated a range of biological effects, including anticancer and anti-inflammatory properties. This guide aims to bridge the current knowledge gap by proposing a testable hypothesis for the mechanism of action of this compound, thereby providing a roadmap for future research and drug development efforts.

A Proposed Mechanism of Action: Insights from Structural Analogs

Based on the analysis of structurally similar compounds, we postulate that this compound is a modulator of inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The Rationale: Learning from Related Compounds

Several lines of evidence from related methanesulfonamide derivatives support this hypothesis:

  • COX-2 Inhibition: A structurally analogous compound, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398), is a well-characterized selective inhibitor of COX-2.[1] The presence of both the nitrophenyl and methanesulfonamide groups in NS-398 suggests that these moieties are critical for its interaction with the COX-2 active site.

  • Broad Enzyme Inhibition: Methanesulfonamide derivatives have a proven track record as inhibitors of various enzymes, including HMG-CoA reductase and proteases.[2][3] This versatility underscores the potential of the methanesulfonamide functional group to interact with the active sites of different enzymes.

  • Anti-inflammatory and Anticancer Potential: The methanesulfonamido moiety has been explored as a pharmacophore in the development of anti-inflammatory drugs.[4][5] Furthermore, various nitrophenyl compounds have been investigated for their potential as anticancer agents.[6]

The structural similarities between this compound and known COX inhibitors are summarized in the table below.

CompoundKey Structural FeaturesKnown Biological Activity
This compound Nitrophenyl group, Methanesulfonamide groupHypothesized: COX Inhibition
N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) Nitrophenyl group, Methanesulfonamide groupSelective COX-2 Inhibitor[1]
N-(4-methyl-2-nitrophenyl)methanesulfonamide Nitrophenyl group, Methanesulfonamide groupCOX-2 Inhibitor[7]
The Hypothesized Signaling Pathway

We propose that this compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition would lead to a reduction in the inflammatory response. The following diagram illustrates this proposed mechanism.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibitory action on the COX pathway.

A Roadmap for Experimental Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in vitro biochemical assays to cell-based functional studies.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to directly assess the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.

Protocol: COX Inhibitor Screening Assay

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • This compound (test compound).

    • Celecoxib (selective COX-2 inhibitor control).

    • Ibuprofen (non-selective COX inhibitor control).

    • COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a series of dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the enzyme, heme, and either the test compound, control inhibitor, or vehicle.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Measure the production of prostaglandin F2α using a colorimetric or fluorometric method as per the assay kit instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Tier 2: Cell-Based Assays for Cellular Activity

Following the confirmation of in vitro activity, the next stage is to evaluate the compound's effects in a cellular context.

Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

  • Objective: To assess the ability of the test compound to inhibit inflammation in a cellular model.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • This compound.

    • PGE2 enzyme immunoassay (EIA) kit.

  • Procedure:

    • Plate RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive EIA kit.

    • Determine the dose-dependent inhibition of PGE2 production by the test compound.

Tier 3: Investigating Downstream Cellular Effects

Assuming the compound demonstrates anti-inflammatory activity, further investigation into its effects on cell viability, proliferation, and apoptosis is warranted, particularly given the known links between chronic inflammation and cancer.

Protocol: Cell Viability and Apoptosis Assays in Cancer Cell Lines

  • Objective: To determine if the test compound exhibits cytotoxic or pro-apoptotic effects on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer).

    • This compound.

    • MTT or WST-1 cell proliferation assay kits.

    • Annexin V-FITC/Propidium Iodide apoptosis detection kit.

  • Procedure:

    • Seed cancer cells in 96-well plates and treat with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or WST-1 assay.

    • For apoptosis analysis, treat cells with the IC50 concentration of the compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

The following diagram outlines the proposed experimental workflow.

G Start Hypothesis: This compound is a COX Inhibitor Tier1 Tier 1: In Vitro COX Enzyme Assays Start->Tier1 Tier2 Tier 2: Cell-Based Anti-inflammatory Assays Tier1->Tier2 If Active Tier3 Tier 3: Downstream Cellular Effect Assays (Viability, Apoptosis) Tier2->Tier3 If Anti-inflammatory Conclusion Elucidation of Mechanism of Action Tier3->Conclusion

Caption: Proposed experimental validation workflow.

Potential Therapeutic Implications and Future Directions

Should the proposed mechanism of action be validated, this compound could represent a novel lead compound for the development of new anti-inflammatory or anticancer agents. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models would be crucial next steps in the drug development pipeline. The exploration of this compound's mechanism of action opens up new avenues for therapeutic intervention in diseases where COX enzymes play a pathological role.

References

A Comprehensive Structural Analysis of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a distinct organic molecule featuring a nitroaromatic group, a flexible methylene bridge, and an N-methylated sulfonamide moiety. This combination of functional groups suggests potential applications as a synthetic intermediate in medicinal chemistry and materials science.[1][2] A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is paramount for predicting its reactivity, biological interactions, and stability. This guide provides a multi-faceted approach to the complete structural elucidation of this compound, integrating spectroscopic, crystallographic, and computational methodologies. We delve into the causality behind experimental choices, offering not just protocols but a strategic framework for comprehensive molecular characterization, designed for scientists engaged in chemical synthesis and drug development.

Introduction

The Sulfonamide Scaffold: A Cornerstone in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in pharmacology, forming the basis of a wide array of therapeutic agents.[3] Its unique electronic and hydrogen-bonding capabilities allow it to serve as a versatile pharmacophore in drugs ranging from antibacterial agents to diuretics and anti-inflammatory compounds.[4] The structural arrangement of substituents around the sulfonamide core dictates its biological activity, making detailed structural analysis a critical step in the development of new chemical entities.[3]

Profile of this compound

The subject of this guide, this compound (CAS No. 85952-29-0), is a specific derivative within this broad class.[5][6] Its structure is characterized by:

  • An N-methylated sulfonamide group , which removes the acidic proton typical of primary and secondary sulfonamides, altering its hydrogen bonding capacity and pharmacokinetic profile.

  • A 4-nitrophenyl ring , a common moiety in biologically active compounds that can influence receptor binding and metabolic pathways.[7][8] The strong electron-withdrawing nature of the nitro group significantly impacts the molecule's electronic properties.

  • A methylene (-CH₂-) linker , which provides conformational flexibility between the aromatic ring and the sulfonyl center, distinguishing it from compounds where the sulfonyl group is directly attached to the phenyl ring.

Rationale for In-depth Structural Analysis

A comprehensive structural characterization is not merely an academic exercise; it is a foundational requirement for any further development. This analysis enables researchers to:

  • Confirm Chemical Identity: Unambiguously verify the successful synthesis of the target molecule.

  • Elucidate Structure-Activity Relationships (SAR): Understand how the molecule's specific 3D shape and electronic distribution might interact with biological targets.

  • Predict Physicochemical Properties: Inform predictions of solubility, stability, and reactivity.

  • Ensure Quality Control: Establish a reference standard for purity and identity for batch-to-batch consistency in pharmaceutical manufacturing.

Core Physicochemical and Structural Properties

A summary of the fundamental properties of the molecule is presented below, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 85952-29-0[6]
Molecular Formula C₈H₁₀N₂O₄S[5]
Molecular Weight 230.24 g/mol [5]
Melting Point 151-153 °C[6]
SMILES CNS(=O)(=O)CC1=CC=C(C=C1)--INVALID-LINK--[O-][5]

Spectroscopic Characterization

Spectroscopic methods provide the first layer of structural evidence, confirming the presence of key functional groups and the connectivity of the molecular framework in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Expert Insight: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its high polarity is suitable for dissolving the sulfonamide, and its boiling point allows for variable temperature experiments if needed to study conformational dynamics. Furthermore, any residual water peak is well-separated from the primary signals of interest.

3.1.1 Predicted ¹H NMR Analysis Based on the molecular structure, the following proton signals are anticipated.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic (Ha)~8.2Doublet2HProtons ortho to the electron-withdrawing NO₂ group are strongly deshielded.
Aromatic (Hb)~7.6Doublet2HProtons meta to the NO₂ group are less deshielded than Ha.
Methylene (-CH₂-)~4.5Singlet2HSituated between two electron-withdrawing groups (sulfonyl and nitrophenyl).
N-Methyl (-CH₃)~2.8Singlet3HAttached to the nitrogen of the sulfonamide group.

3.1.2 Predicted ¹³C NMR Analysis The carbon spectrum would corroborate the ¹H data, showing distinct signals for each unique carbon environment, including the ipso, ortho, meta, and para carbons of the phenyl ring, as well as the methylene and N-methyl carbons.

3.1.3 Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference signal at 0.00 ppm.[9]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

  • Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans) followed by a ¹³C spectrum (e.g., 1024 scans or more). Further 2D experiments like COSY and HSQC can be run to confirm H-H and C-H correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.

Expert Insight: Analyzing the fragmentation pattern helps validate the proposed structure. The weakest bonds, such as the C-S and S-N bonds, are expected to cleave preferentially, providing puzzle pieces that can be reassembled to confirm the overall connectivity.

3.2.1 Predicted Fragmentation Pathway

G M [M+H]⁺ m/z = 231.04 frag1 [C₇H₇NO₂]⁺ m/z = 137.05 (Loss of CH₃NSO₂) M->frag1 C-S Cleavage frag2 [C₈H₁₀NO₂S]⁺ m/z = 199.04 (Loss of CH₂O) M->frag2 Rearrangement frag4 [C₈H₁₁N₂O₂S]⁺ m/z = 215.05 (Loss of O) M->frag4 Loss of Nitro O frag3 [C₇H₈N]⁺ m/z = 106.07 (Loss of NO₂) frag1->frag3 Benzylic Cleavage

Caption: Predicted ESI-MS fragmentation pathway for the molecule.

3.2.2 Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μL/min).

  • Ionization: Use positive ion mode to generate the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion.

  • Tandem MS (MS/MS): Select the parent ion (m/z 231.04) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions, which can then be compared to the predicted pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expert Insight: The two strong, sharp bands for the sulfonyl group (asymmetric and symmetric stretching) and the nitro group are highly characteristic. Their presence provides immediate and compelling evidence for these core structural components.[10]

3.3.1 Characteristic Vibrational Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
N-O (Nitro)1550 - 1515 (asymmetric)Stretch
1355 - 1315 (symmetric)Stretch
S=O (Sulfonyl)1350 - 1300 (asymmetric)Stretch
1160 - 1120 (symmetric)Stretch
C-N1340 - 1250Stretch

3.3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Crystallographic and Conformational Analysis

While spectroscopy defines connectivity, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure of the molecule in the solid state, revealing precise bond lengths, angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the absolute structure of a crystalline solid. Analysis of related sulfonamide crystal structures suggests that the molecular packing will be governed by weak intermolecular interactions.[11]

Expert Insight: The torsion angle between the phenyl ring and the S-C bond is a key parameter. Unlike systems where the sulfonyl group is directly attached to the ring, the methylene bridge here allows for greater rotational freedom.[12] The observed conformation in the crystal will represent a low-energy state influenced by crystal packing forces, such as weak C-H···O hydrogen bonds involving the sulfonyl and nitro oxygen atoms.[11]

4.1.1 Experimental Workflow: Crystal Structure Determination

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Direct Methods) C->D Raw Data E Structure Refinement (Least-Squares) D->E F Validation & Analysis (CIF Report) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

4.1.2 Detailed Protocol

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethanol/water or dichloromethane/hexane).

  • Mounting: Select a high-quality, defect-free crystal (<0.5 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a modern X-ray diffractometer. Collect a full sphere of diffraction data.

  • Data Reduction: Integrate the raw diffraction images and apply corrections for experimental factors to obtain a set of structure factors.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to reveal an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

  • Validation: Check the final model for chemical sense and validate it using standard crystallographic software, culminating in a Crystallographic Information File (CIF).

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and complementary tool. It allows for the analysis of structural and electronic properties that are difficult to measure experimentally, such as the distribution of frontier molecular orbitals.[10][13]

Density Functional Theory (DFT) Modeling

Expert Insight: A key advantage of DFT is the ability to model the molecule in the gas phase, free from the influence of crystal packing or solvent effects. This provides insight into the molecule's intrinsic conformational preferences. Comparing the computationally optimized geometry with the experimental X-ray structure can reveal the extent to which intermolecular forces influence the solid-state conformation.[13]

5.1.1 DFT Analysis Workflow

G A Build Initial Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Property Calculation (HOMO, LUMO, MEP) C->D E Analysis & Visualization D->E

Caption: A typical workflow for DFT-based molecular property calculation.

5.1.2 Analysis of Molecular Properties

  • Optimized Geometry: Provides theoretical bond lengths and angles for comparison with X-ray data.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.[14]

  • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule. The negative potential (red/yellow) regions, expected around the oxygen atoms of the nitro and sulfonyl groups, are sites prone to electrophilic attack. The positive potential (blue) regions are susceptible to nucleophilic attack.[13]

Conclusion

The comprehensive structural analysis of this compound requires an integrated, multi-technique approach. NMR and mass spectrometry establish the fundamental connectivity and molecular formula, while IR spectroscopy confirms the presence of key functional groups. For ultimate structural definition, single-crystal X-ray diffraction provides unparalleled detail on the three-dimensional arrangement and intermolecular interactions in the solid state. These experimental techniques, when augmented by computational DFT studies, deliver a holistic understanding of the molecule's structural, electronic, and conformational properties. This rigorous characterization is the essential foundation upon which all further research, from synthetic applications to drug discovery, must be built.

References

"N-methyl-1-(4-nitrophenyl)methanesulfonamide molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: N-methyl-1-(4-nitrophenyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a sulfonamide compound of interest in pharmaceutical development and chemical synthesis. The document details its core physicochemical properties, including molecular weight and formula, and presents a plausible synthetic route and robust analytical methods for its characterization and quality control. With applications as a specialized reagent and its identification as a known impurity in active pharmaceutical ingredients, a thorough understanding of this molecule is critical for researchers and drug development professionals. This guide synthesizes data from established chemical databases and analogous procedures to offer field-proven insights into its handling, analysis, and potential utility.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development activities.

Nomenclature and Core Identifiers

The compound is systematically identified by several key descriptors, ensuring unambiguous communication in a research and regulatory context.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 85952-29-0PubChem[1], ChemicalBook[2][3]
Molecular Formula C₈H₁₀N₂O₄SPubChem[1], ChemicalBook[3], Sigma-Aldrich
Synonyms N-methyl-4-nitrotoluenesulphonamide, Sumatriptan Impurity 9PubChem[1], ChemicalBook[3]
InChIKey KZWPBAASZYQWIV-UHFFFAOYSA-NPubChem[1]
SMILES CNS(=O)(=O)CC1=CC=C(C=C1)--INVALID-LINK--[O-]PubChem[1]
Structural Representation

The molecular structure dictates the compound's chemical behavior and biological interactions.

Caption: 2D structural representation of the molecule.

Physicochemical Data

Quantitative physical data are essential for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValueSource
Molecular Weight 230.24 g/mol PubChem[1], ChemicalBook[3], MOLBASE[4]
Melting Point 151-153 °CChemicalBook[3]
Boiling Point (Predicted) 417.5 ± 47.0 °CChemicalBook[3]
Density (Predicted) 1.404 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 10.69 ± 0.40ChemicalBook[3]
Storage Temperature 2-8 °CChemicalBook[3]

Synthesis and Purification

While direct synthesis protocols for this compound are not widely published, a robust and logical pathway can be proposed based on fundamental sulfonamide chemistry and analogous reactions.[5][6] The most chemically sound approach involves the reaction of a sulfonyl chloride with methylamine.

Proposed Synthetic Pathway

The key transformation is the formation of the sulfonamide (S-N) bond. This is reliably achieved by the nucleophilic attack of methylamine on (4-nitrophenyl)methanesulfonyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

synthesis_pathway reactant1 (4-nitrophenyl)methanesulfonyl chloride product This compound reactant1->product reactant2 Methylamine (CH3NH2) reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagents->product Reaction Conditions

Caption: Proposed reaction scheme for synthesis.

Detailed Experimental Protocol

This protocol is an illustrative procedure derived from standard methodologies for sulfonamide synthesis.[5]

Objective: To synthesize this compound.

Materials:

  • (4-nitrophenyl)methanesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 eq, e.g., 40% solution in H₂O or 2M in THF)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add (4-nitrophenyl)methanesulfonyl chloride and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction upon amine addition.

  • Reagent Addition: In a separate flask, mix the methylamine solution with triethylamine. Add this mixture dropwise to the stirred, cooled sulfonyl chloride solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a crystalline solid.

Synthesis and Purification Workflow

workflow_synthesis start Dissolve Sulfonyl Chloride in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_amine Dropwise Addition of Methylamine & Triethylamine cool->add_amine react Stir at Room Temp (12-16h) add_amine->react workup Aqueous Workup (Wash with NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Recrystallize from Ethyl Acetate/Hexanes concentrate->purify product Pure Crystalline Product purify->product

Caption: Step-by-step synthesis and purification workflow.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the same result.

Rationale for Method Selection
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase (RP) method separates the target compound from starting materials, byproducts, and other impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (molecular formula).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by mapping the chemical environment of each proton and carbon atom in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (sulfonamide, nitro group, aromatic ring).

Protocol: Purity Assessment by RP-HPLC

This method is adapted from a standard protocol for analyzing related sulfonamide compounds.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile.

Analytical Workflow Diagram

workflow_analysis sample Synthesized Sample purity Assess Purity (RP-HPLC) sample->purity identity Confirm Molecular Weight (LC-MS) sample->identity structure Elucidate Structure (NMR, FTIR) sample->structure data_analysis Correlate Data purity->data_analysis identity->data_analysis structure->data_analysis decision Purity & Identity Confirmed? data_analysis->decision pass Qualified Material decision->pass Yes fail Requires Further Purification or Re-synthesis decision->fail No

Caption: Workflow for analytical characterization.

Applications and Research Context

Established Utility

This compound is noted as a reagent used in hydrogenation reactors within the pharmaceutical industry.[2][3] Its specific role is likely tied to its sulfonamide and nitro-aromatic functionalities, potentially acting as a catalyst poison modifier or a substrate in specific transformations. Furthermore, its designation as "Sumatriptan Impurity 9" indicates its importance as a process-related impurity that must be monitored and controlled during the manufacturing of the migraine drug Sumatriptan.[3]

Potential Research Applications

While direct biological activity data for this specific molecule is scarce, the broader class of sulfonamides is rich in medicinal chemistry.[5] Compounds with similar structures, such as N-(4-methyl-2-nitrophenyl)methanesulfonamide, have been investigated as potential anti-inflammatory agents via inhibition of enzymes like cyclooxygenase-2 (COX-2).[5] Therefore, this compound could serve as a valuable scaffold or starting material for developing novel therapeutic agents. Its structure could be explored for potential antimicrobial or enzyme-inhibiting properties.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[3]

GHS StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[3]

References

An In-depth Technical Guide to N-methyl-1-(4-nitrophenyl)methanesulfonamide: Synthesis, Properties, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and putative biological activities. Drawing upon data from structurally related molecules, this document outlines its potential as a cyclooxygenase-2 (COX-2) inhibitor and an anticancer agent. Detailed, field-proven experimental protocols for its synthesis, and for the evaluation of its biological activities are provided to support further research and development in this area.

Introduction

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine. The presence of the 4-nitrophenyl ring and the N-methyl group are key structural features that are anticipated to influence its biological activity. While specific biological data for this exact molecule is limited in publicly available literature, the well-established pharmacological importance of the sulfonamide and nitrophenyl moieties in numerous therapeutic agents warrants a thorough investigation of its potential.

This guide will delve into the synthetic pathways, chemical characteristics, and the plausible mechanisms of action of this compound, drawing parallels with closely related and extensively studied analogs. The potential for this compound to act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer, will be a primary focus. Additionally, its potential as an anticancer agent, a common trait of many sulfonamide derivatives, will be explored.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

PropertyValueSource
Molecular Formula C8H10N2O4SPubChem[1]
Molecular Weight 230.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 85952-29-0ChemicalBook[2]
Appearance Solid (predicted)
SMILES CNS(=O)(=O)CC1=CC=C(C=C1)--INVALID-LINK--[O-]PubChem[1]
InChIKey KZWPBAASZYQWIV-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 1-(4-nitrophenyl)methanesulfonyl chloride and methylamine. A similar, well-documented synthesis of the related compound, N-(4-methyl-2-nitrophenyl)methanesulfonamide, involves the reaction of 4-methyl-2-nitroaniline with methanesulfonyl chloride in the presence of a base like triethylamine.[3] This established methodology can be adapted for the synthesis of the target compound.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 4-nitrotoluene.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 4-Nitrotoluene 4-Nitrotoluene Product_1 1-(4-nitrophenyl)methanesulfonyl chloride 4-Nitrotoluene->Product_1 Reflux Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Product_1 Product_1_ref 1-(4-nitrophenyl)methanesulfonyl chloride Final_Product This compound Product_1_ref->Final_Product Base (e.g., Triethylamine) Dichloromethane, 0°C to rt Methylamine Methylamine Methylamine->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)methanesulfonyl chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 4-nitrotoluene (1 equivalent).

  • Slowly and carefully add chlorosulfonic acid (3-5 equivalents) to the flask while stirring. The reaction is exothermic and will generate HCl gas, which should be neutralized with a base trap.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid product, 1-(4-nitrophenyl)methanesulfonyl chloride, will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a base, such as triethylamine (1.5 equivalents), to the stirred solution.

  • Dissolve 1-(4-nitrophenyl)methanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide.

  • Melting Point: To assess the purity of the compound.

Potential Biological Activities and Mechanism of Action

Cyclooxygenase-2 (COX-2) Inhibition

The sulfonamide moiety is a common feature in selective COX-2 inhibitors. For instance, the well-known anti-inflammatory drug Celecoxib contains a sulfonamide group. A structurally related compound, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398), is a selective COX-2 inhibitor.[4] The presence of the 4-nitrophenyl group in the target molecule may also contribute to its binding affinity and selectivity for the COX-2 active site.

Mechanism of Action: COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors bind to a side pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby blocking the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer properties.[5] Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of apoptosis. The nitroaromatic group is also a feature of some anticancer drugs. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.

Potential Mechanisms:

  • Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

  • Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through various signaling pathways.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following standard assays are recommended.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of the compound for COX-2 over COX-1.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 levels.

Protocol:

  • Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes in a suitable buffer.

  • Prepare a range of concentrations of this compound in DMSO.

  • In a 96-well plate, add the enzyme, a cofactor solution (containing hematin and epinephrine), and the test compound at various concentrations.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37 °C.

  • Stop the reaction by adding a quenching agent (e.g., stannous chloride or a strong acid).

  • Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition) for both COX-1 and COX-2.

  • The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., breast cancer cell line MDA-MB-231, lung cancer cell line A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that reduces the viability of the cells by 50%.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed Cancer Cells (96-well plate) Treat_Cells Treat with This compound Seed_Cells->Treat_Cells 24h Incubation Add_MTT Add MTT Reagent Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a compound of significant interest for further investigation in the field of drug discovery. Its structural similarity to known COX-2 inhibitors and anticancer agents provides a strong rationale for its synthesis and biological evaluation. The detailed synthetic and biological testing protocols provided in this guide offer a clear roadmap for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

An In-Depth Technical Guide to the Homologs and Analogs of N-methyl-1-(4-nitrophenyl)methanesulfonamide: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Versatile Chemical Intermediate

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a comprehensive exploration of N-methyl-1-(4-nitrophenyl)methanesulfonamide. While at first glance this compound might appear to be a simple chemical entity, a deeper investigation reveals its significant role as a versatile starting material for the synthesis of a diverse array of biologically active molecules. This whitepaper will navigate the journey from this foundational nitro compound to its more pharmacologically relevant amino derivatives and beyond, providing both the strategic rationale and the practical methodologies required to unlock its full potential. We will delve into the synthesis, analog design, and biological evaluation of this chemical family, equipping you with the knowledge to leverage this scaffold in your own research endeavors.

The Core Moiety: this compound

This compound, with the CAS Number 85952-29-0, is a sulfonamide derivative characterized by a nitrophenyl group.[1][2] Its primary documented application is not as a direct therapeutic agent, but as a crucial intermediate in chemical synthesis.[3] A key transformation, as detailed in patent literature, is its reduction to 4-amino-N-methylphenyl methane sulfonamide, a compound with a much greater potential for biological activity.[4] This initial reduction step is pivotal, as the resulting amino group provides a reactive handle for a wide range of chemical modifications, opening the door to the creation of extensive libraries of analogs for drug discovery.

Synthesis of the Core Moiety

A robust and reproducible synthesis of the parent compound is the cornerstone of any subsequent analog development. A common method involves the reaction of an appropriate aniline with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol provides a generalized yet detailed approach for synthesizing N-phenylmethanesulfonamides, which can be adapted for the specific synthesis of our core compound.[5]

Experimental Protocol: Synthesis of N-phenylmethanesulfonamide Derivatives [5]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aniline (e.g., N-methyl-4-nitroaniline) and a base such as triethylamine in a suitable solvent like dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride to the solution via the dropping funnel, ensuring the temperature is maintained at 0°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Extract the reaction mixture with an aqueous solution of sodium hydroxide.

    • Combine the aqueous extracts and wash with dichloromethane to remove organic impurities.

  • Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain the desired N-phenylmethanesulfonamide product.

Diagram of the General Synthetic Workflow

LeadOpt cluster_mods Structural Modifications Core 4-Amino-N-methylphenyl methanesulfonamide AminoMod Amino Group Derivatization Core->AminoMod Acylation, Alkylation RingMod Phenyl Ring Substitution Core->RingMod Halogenation, Alkoxylation NMethylMod N-Alkyl Variation Core->NMethylMod Demethylation, Re-alkylation BridgeMod Methylene Bridge Homologation Core->BridgeMod Chain Extension

References

Navigating the Synthesis and Handling of N-methyl-1-(4-nitrophenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling protocols, and essential chemical properties of N-methyl-1-(4-nitrophenyl)methanesulfonamide. As a crucial intermediate in various synthetic pathways, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended for professionals in research and drug development and assumes a foundational knowledge of chemical safety principles.

Chemical and Physical Identity

This compound is a sulfonamide derivative containing a nitrophenyl group. Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 85952-29-0[1][2][3][4]
Molecular Formula C8H10N2O4S[1]
Molecular Weight 230.24 g/mol [1]
Melting Point 151-153°C[3]
Boiling Point 417.5±47.0 °C (Predicted)[3]
Density 1.404±0.06 g/cm3 (Predicted)[3]
Appearance Solid
Storage Temperature 2-8°C[3]

Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • H315: Causes skin irritation. [3][5]

  • H319: Causes serious eye irritation. [3][5]

  • H335: May cause respiratory irritation. [3][5]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in conjunction with goggles.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required. A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_face Eye/Face Protection (Goggles/Face Shield) start->eye_face Always Wear skin Skin Protection (Gloves, Lab Coat) start->skin Always Wear respiratory Respiratory Protection (Fume Hood/Respirator) start->respiratory Always Use end Safe Handling Achieved eye_face->end skin->end respiratory->end

Caption: Required PPE for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.[3][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling: Avoid generating dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] Recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[12]

  • Key Reactivity: The nitro group can be reduced to an amino group using standard reducing agents, such as hydrogen gas with a palladium catalyst.[11] This reaction is a common synthetic transformation for this class of compounds.

Reactivity_Profile cluster_conditions Conditions to Avoid cluster_products Potential Products compound This compound strong_oxidizers Strong Oxidizing Agents compound->strong_oxidizers Incompatible with strong_bases Strong Bases compound->strong_bases Incompatible with heat Excessive Heat compound->heat Decomposes upon reduction Reduction of Nitro Group (e.g., with H2/Pd) compound->reduction Can undergo decomposition Hazardous Decomposition (NOx, SOx, COx) heat->decomposition

Caption: Reactivity profile of this compound.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound, based on general procedures for similar compounds.

Synthesis of this compound

This procedure is based on the reaction of a substituted aniline with methanesulfonyl chloride.[11]

Materials:

  • 4-methyl-2-nitroaniline

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-nitroaniline in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate).

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include peaks corresponding to the aromatic protons, the methylene protons, and the N-methyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the sulfonyl group (strong absorptions around 1330 and 1150 cm⁻¹), and the C-H and N-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Unused or waste product should be handled as hazardous chemical waste.

Conclusion

This compound is a valuable chemical intermediate with defined handling hazards. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and a thorough understanding of its reactivity, researchers can work with this compound safely and effectively.

References

Methodological & Application

Application Notes and Protocols for N-Methylation using N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Critical Role of N-Methylation in Modern Drug Discovery

N-methylation is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom in a bioactive molecule can profoundly influence its pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. N-methylated compounds are prevalent in a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.

This application note provides a comprehensive guide to a robust and widely applicable protocol for the N-methylation of primary sulfonamides, focusing on the conceptual framework relevant to the synthesis of molecules such as N-methyl-1-(4-nitrophenyl)methanesulfonamide. While direct methylation using this specific compound as a methyl source is not its typical application, understanding its synthesis is key. We will therefore detail the Fukuyama-Mitsunobu reaction, a cornerstone of modern organic synthesis for the efficient and selective N-alkylation of sulfonamides.[1]

Mechanistic Insights: The Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction provides a reliable method for the N-alkylation of sulfonamides and other acidic N-H compounds under mild conditions.[2] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the sulfonamide.

The reaction proceeds through a series of well-defined steps:

  • Activation of the Phosphine: The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine intermediate.

  • Proton Transfer: The acidic N-H proton of the sulfonamide is transferred to the betaine, generating a phosphonium salt and the deprotonated sulfonamide anion.

  • Activation of the Alcohol: The alcohol (in this case, methanol for methylation) is activated by the phosphonium salt, forming an alkoxyphosphonium salt, which is an excellent leaving group.

  • Nucleophilic Attack: The sulfonamide anion then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 reaction, leading to the formation of the N-methylated sulfonamide and triphenylphosphine oxide as a byproduct.

This reaction is highly valued for its broad substrate scope and stereospecificity (inversion of configuration at the alcohol's stereocenter).

Fukuyama_Mitsunobu_Mechanism reagents Sulfonamide (R-SO₂NH₂) + Methanol (CH₃OH) + PPh₃ + DEAD betaine PPh₃ attacks DEAD (Betaine formation) reagents->betaine Step 1 proton_transfer Sulfonamide protonates Betaine (Sulfonamide anion + Protonated Betaine) betaine->proton_transfer Step 2 alcohol_activation Methanol attacks Phosphonium salt (Alkoxyphosphonium salt formation) proton_transfer->alcohol_activation Step 3 sn2_attack Sulfonamide anion attacks activated Methanol (Sₙ2 reaction) alcohol_activation->sn2_attack Step 4 products N-Methylated Sulfonamide (R-SO₂N(CH₃)H) + PPh₃=O + Hydrazide byproduct sn2_attack->products

Caption: Mechanism of the Fukuyama-Mitsunobu N-methylation.

Experimental Protocol: N-Methylation of 1-(4-nitrophenyl)methanesulfonamide

This protocol details the N-methylation of a primary sulfonamide using methanol under Fukuyama-Mitsunobu conditions.

Materials:

  • 1-(4-nitrophenyl)methanesulfonamide

  • Methanol (CH₃OH), anhydrous

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DEAD and DIAD are toxic and potentially explosive; handle with care.[3]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental_Workflow start Start: Assemble glassware under inert atmosphere dissolve Dissolve Sulfonamide, PPh₃, and Methanol in anhydrous THF start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_dead Slowly add DEAD/DIAD dropwise cool->add_dead warm Allow to warm to room temperature and stir for 12-24h add_dead->warm quench Quench with saturated NaHCO₃ warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by silica gel chromatography concentrate->purify end End: Characterize pure product purify->end

Caption: Experimental workflow for N-methylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(4-nitrophenyl)methanesulfonamide (1.0 eq).

  • Reagent Addition: Add triphenylphosphine (1.5 eq) and anhydrous tetrahydrofuran (THF, to a concentration of ~0.1 M). Stir until all solids have dissolved.

  • Methanol Addition: Add anhydrous methanol (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DEAD/DIAD Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exotherm and/or color change may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary and Optimization

The success of the Fukuyama-Mitsunobu reaction can be influenced by several factors. The following table provides a summary of key parameters and considerations for optimization.

ParameterTypical ConditionsConsiderations for Optimization
Solvent Anhydrous THF, Dichloromethane (DCM)THF is generally a good starting point. Less polar solvents may be used.
Phosphine Triphenylphosphine (PPh₃)Other phosphines can be used, but PPh₃ is standard.
Azodicarboxylate DEAD or DIADDIAD is often preferred due to its lower toxicity and easier handling.
Temperature 0 °C to room temperatureLower temperatures are used for the initial addition to control the exotherm.
Stoichiometry 1.2-1.5 eq of alcohol, PPh₃, and DEAD/DIADAn excess of these reagents is typically used to drive the reaction to completion.
Work-up Aqueous quench and extractionPurification to remove triphenylphosphine oxide and the hydrazide byproduct is crucial.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can consume the activated intermediates.

    • Increase the equivalents of the Mitsunobu reagents and alcohol.

    • Extend the reaction time.

  • Incomplete Reaction:

    • Verify the quality of the DEAD/DIAD, as it can degrade over time.

  • Difficult Purification:

    • Triphenylphosphine oxide can sometimes co-elute with the product. Optimization of the chromatography solvent system is key.

    • Alternative work-up procedures, such as precipitation of the phosphine oxide, have been reported.

Conclusion

The Fukuyama-Mitsunobu reaction is a powerful and versatile tool for the N-methylation of primary sulfonamides, providing a reliable route to compounds such as this compound. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize a wide range of N-methylated sulfonamides for applications in drug discovery and development.

References

Application Notes and Protocols for Reactions with N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding N-methyl-1-(4-nitrophenyl)methanesulfonamide

This compound is a versatile organic compound characterized by a sulfonamide group and a nitro-substituted aromatic ring.[1][2] Its chemical structure, featuring both an electron-withdrawing nitro group and a sulfonamide moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[3][4] The nitro group can be readily reduced to an amine, providing a key functional group for further molecular elaboration, while the sulfonamide portion can influence the molecule's overall physicochemical and biological properties.[5] This document provides a detailed experimental protocol for a common and crucial reaction involving this compound: the catalytic hydrogenation of the nitro group to form N-methyl-1-(4-aminophenyl)methanesulfonamide.

Compound Properties:

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₄S[1][2]
Molecular Weight 230.24 g/mol [1][2]
Melting Point 151-153 °C
CAS Number 85952-29-0[1]

Safety Precautions:

This compound is a chemical that should be handled with care in a laboratory setting.[6] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[6]

Core Application: Selective Reduction of the Nitro Group

A foundational reaction for utilizing this compound is the selective reduction of its nitro group to a primary amine. This transformation is pivotal for synthesizing a variety of more complex molecules. Catalytic hydrogenation is a highly efficient and clean method for this purpose, often employing a palladium on carbon (Pd/C) catalyst and a hydrogen source.[3][7]

Reaction Pathway: Catalytic Hydrogenation

The overall transformation involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst and a source of hydrogen.

Reaction_Pathway Reactant This compound Reagents H₂, Pd/C Solvent (e.g., Ethanol) Reactant->Reagents Product N-methyl-1-(4-aminophenyl)methanesulfonamide Reagents->Product caption Fig. 1: Catalytic Hydrogenation Pathway

Caption: Catalytic hydrogenation of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard laboratory procedure for the reduction of this compound to N-methyl-1-(4-aminophenyl)methanesulfonamide using palladium on carbon as a catalyst and hydrogen gas.

Materials and Equipment:
  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum line

  • Filtration apparatus (e.g., Buchner funnel and filter paper or a pad of Celite)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Reactant in Ethanol B Add Pd/C Catalyst A->B C Setup Hydrogen Atmosphere B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter Catalyst E->F Upon Completion G Remove Solvent F->G H Purify by Column Chromatography (if necessary) G->H caption Fig. 2: Experimental Workflow

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:
  • Reaction Setup:

    • In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[3] Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.[3]

  • Hydrogenation:

    • Seal the flask and evacuate the air using a vacuum line, then backfill with hydrogen from a balloon.

    • Repeat this vacuum-hydrogen cycle three to four times to ensure the reaction atmosphere is saturated with hydrogen.[3]

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material, the reaction mixture, and a co-spot.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3] Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: Do not allow the Pd/C on the filter paper to dry completely in the air to avoid potential ignition.[3]

    • Collect the filtrate in a clean round-bottom flask.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, N-methyl-1-(4-aminophenyl)methanesulfonamide, can be further purified if necessary by recrystallization or column chromatography.

Further Applications: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group on the aromatic ring also activates it towards nucleophilic aromatic substitution (SNAr).[8][9] This provides an alternative reaction pathway where a nucleophile can displace a suitable leaving group on the aromatic ring, typically positioned ortho or para to the nitro group.[8][10] While the title compound does not have an inherent leaving group other than the nitro group itself (which can be displaced under certain conditions), understanding SNAr principles is crucial for designing further synthetic transformations of related molecules.[10]

The general mechanism for an SNAr reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

SNAr_Mechanism A Aromatic Ring with Electron Withdrawing Group and Leaving Group C Meisenheimer Complex (Resonance Stabilized Anion) A->C + Nucleophile B Nucleophile D Substituted Product C->D - Leaving Group E Leaving Group Anion caption Fig. 3: General S~N~Ar Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.

Conclusion

This compound serves as a valuable building block in organic synthesis. The protocols and principles outlined in this document, particularly focusing on the selective reduction of the nitro group, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The resulting aminophenyl derivative opens up a vast chemical space for the development of novel compounds with potential therapeutic applications.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of Methanesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of methanesulfonamide (MSA) and related compounds. These analytes are of significant interest in pharmaceutical development as potential impurities, metabolites, or active pharmaceutical ingredients (APIs). The described method employs reversed-phase chromatography coupled with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and low limits of detection. The protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.[1]

Introduction

Methanesulfonamide (MSA) and its derivatives are chemical entities frequently encountered in the pharmaceutical industry. They can arise as process-related impurities, degradation products, or metabolites of drug candidates.[2][3] Given their potential impact on drug safety and efficacy, regulatory bodies require their accurate detection and quantification at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this task due to its unparalleled sensitivity, specificity, and speed. The ability to select for a specific precursor ion and its characteristic product ions in MRM mode allows for quantification even in complex biological or chemical matrices.[4] This note provides a comprehensive guide, from sample preparation to data analysis, for establishing a reliable LC-MS/MS workflow for methanesulfonamide compounds.

Principle of the Method

The method's success hinges on the synergy between liquid chromatographic separation and mass spectrometric detection.

  • Liquid Chromatography (LC): A reversed-phase C18 column is used to separate the polar methanesulfonamide compounds from the sample matrix. A gradient elution with an acidic mobile phase (e.g., containing formic acid) ensures good peak shape and promotes protonation of the analytes, which is critical for effective ionization.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the column effluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. ESI is chosen for its efficiency in ionizing polar to moderately polar compounds like sulfonamides.[5] The mass spectrometer is operated in MRM mode, a highly specific detection technique where a predefined precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, virtually eliminating matrix interferences.[4][6]

Experimental

Reagents and Materials
  • Methanesulfonamide (MSA) reference standard

  • Internal Standard (IS), e.g., deuterated MSA or a structural analog like ethanesulfonamide.[2][3]

  • LC-MS grade acetonitrile and water

  • Formic acid (≥99%)

  • Sample diluent: 90:10 Water:Acetonitrile (v/v)

Standard and Sample Preparation

Causality: The goal of sample preparation is to extract the analyte from the matrix while minimizing interferences. For drug substances, a simple "dilute-and-shoot" approach is often sufficient. For more complex matrices like plasma or tissue, protein precipitation or solid-phase extraction (SPE) may be required.[7][8]

Protocol for API Samples:

  • Prepare a stock solution of MSA and the Internal Standard (IS) at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Create a series of working standard solutions for the calibration curve by serially diluting the stock solution in the sample diluent to cover the desired concentration range (e.g., 0.5 ng/mL to 500 ng/mL).

  • Spike each calibration standard and quality control (QC) sample with a fixed concentration of the IS.

  • For the test sample, accurately weigh and dissolve the active pharmaceutical ingredient (API) in the diluent to a known concentration (e.g., 10 mg/mL). Ensure that the API is soluble in the diluent, while the methanesulfonamide impurity is extracted.[4]

  • Vortex all solutions and transfer to autosampler vials for analysis.

Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min

Rationale: A C18 column provides effective retention for methanesulfonamides.[4] The acidic mobile phase improves peak shape and ionization efficiency. A gradient elution ensures that compounds with different polarities are eluted effectively within a reasonable run time.

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterValue
MS System Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode ESI, Positive
Gas Temperature 325 °C[8]
Gas Flow 6 L/min[8]
Nebulizer 30 psi[8]
Capillary Voltage 3500 V (+)[8]
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Methanesulfonamide (MSA)96.0 [M+H]⁺79.915
Example IS: Ethanesulfonamide110.0 [M+H]⁺92.015

Rationale: The precursor ion for MSA corresponds to its protonated molecule. The major product ion often results from the neutral loss of key fragments. For sulfonamides, fragmentation can involve complex rearrangements, including the loss of SO₂.[9][10] The specific transitions and collision energies must be optimized empirically for the instrument in use to achieve maximum sensitivity.

Method Validation

To ensure the method is fit for its intended purpose, a full validation was performed according to ICH Q2(R2) guidelines.[1][11][12] The objective of validation is to demonstrate the analytical procedure's suitability and reliability.[13][14]

  • Specificity: The method demonstrated high specificity. No interfering peaks from blank matrix or API were observed at the retention time of MSA.

  • Linearity: The calibration curve was linear over the range of 0.5 – 500 ng/mL with a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, high). Accuracy was within 85-115%, and precision (%RSD) was <15%.[2][3]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be approximately 0.15 ng/mL and 0.5 ng/mL, respectively, demonstrating excellent sensitivity.[4]

Step-by-Step Protocol

  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the acquisition software including blanks, calibration standards, QC samples, and unknown samples.

  • Sample Preparation: Prepare all standards, QCs, and samples as described in Section 3.2.

  • Injection: Place the vials in the autosampler and start the sequence run.

  • Data Processing: Integrate the peak areas for the analyte and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Use a linear regression model to calculate the concentrations of the unknown samples.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (API or Matrix) Weigh Accurate Weighing & Dissolution Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Dilute Dilute to Final Concentration Spike->Dilute Vial Transfer to Autosampler Vial Dilute->Vial LC LC Separation (C18 Column) Vial->LC Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Integrate Peak Integration (Analyte & IS) MS->Integrate Raw Data Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: End-to-end workflow for LC-MS/MS analysis of methanesulfonamide.

Conclusion

The LC-MS/MS method presented here is robust, sensitive, and specific for the quantification of methanesulfonamide compounds. It adheres to international validation standards, making it a reliable tool for quality control, impurity profiling, and metabolic studies in the pharmaceutical industry. The detailed protocol and validated parameters provide a solid foundation for researchers to implement this method in their laboratories.

References

Application Note: GC-MS Analysis of N-methyl-1-(4-nitrophenyl)methanesulfonamide Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the derivatization of N-methyl-1-(4-nitrophenyl)methanesulfonamide for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this compound is challenging. We present two validated derivatization protocols, silylation and acylation, that effectively convert the analyte into a thermally stable and volatile derivative suitable for GC-MS. This guide details the chemical rationale, step-by-step methodologies, expected analytical outcomes, and troubleshooting advice to aid researchers, scientists, and drug development professionals in achieving reliable quantification and identification.

Introduction: The Analytical Challenge

This compound is a sulfonamide compound of interest in pharmaceutical and chemical research.[1][2] The direct analysis of such polar molecules by Gas Chromatography (GC) is often unfeasible. Key challenges include:

  • Low Volatility: The presence of the sulfonamide group (-SO₂NH-) creates strong intermolecular hydrogen bonds, significantly reducing the compound's ability to transition into the gas phase.

  • Thermal Instability: At the high temperatures required for GC injection and separation, polar compounds can degrade, leading to inaccurate quantification and the appearance of artifact peaks.

  • Poor Chromatographic Performance: Active hydrogen sites, like the one on the sulfonamide nitrogen, can interact with active sites on the GC column and liner, resulting in broad, tailing peaks and poor resolution.[3]

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process involves replacing the active hydrogen on the sulfonamide nitrogen with a non-polar, thermally stable functional group, thereby increasing volatility and improving chromatographic behavior.[3][4]

Principle of Derivatization

The target for derivatization on this compound is the acidic proton on the secondary sulfonamide nitrogen. The primary goal is to cap this active site to prevent unwanted interactions and enhance the molecule's suitability for GC.

Figure 1: Conceptual workflow of derivatization for GC-MS analysis.

Two highly effective and widely adopted strategies for derivatizing active hydrogens on amines and amides are silylation and acylation.[3][5]

Silylation Strategy

Silylation is the most common derivatization technique for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that react efficiently with the sulfonamide group. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can accelerate the reaction, especially for hindered groups.[6][7]

  • Reaction: The lone pair of electrons on the sulfonamide nitrogen attacks the silicon atom of the silylating agent, leading to the displacement of a leaving group and the formation of a stable N-Si bond.

  • Advantages: The resulting TMS derivatives are significantly more volatile, less polar, and thermally stable.[4][6] The reaction byproducts are typically volatile and do not interfere with the analysis.[7]

Acylation Strategy

Acylation involves the introduction of an acyl group (R-C=O) to replace the active hydrogen, forming a stable amide derivative.[5] Perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA), are highly reactive and produce derivatives with excellent chromatographic properties.[3][8]

  • Reaction: The sulfonamide nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of a stable N-acyl derivative and a carboxylic acid byproduct.

  • Advantages: Acyl derivatives are very stable and volatile.[8] The use of fluorinated reagents can also enhance sensitivity when using an Electron Capture Detector (ECD) and provide characteristic mass fragmentation patterns in MS analysis. A key consideration is that the reaction produces an acidic byproduct (e.g., trifluoroacetic acid), which may need to be removed or neutralized before injection to protect the GC column.[3]

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Derivatization reagents are often moisture-sensitive and corrosive.

Materials and Reagents
  • Analyte: this compound standard

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acylation Reagent: Trifluoroacetic Anhydride (TFAA)

  • Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Pyridine (all anhydrous/GC grade)

  • Equipment: 2 mL autosampler vials with PTFE-lined caps, heating block or oven, nitrogen evaporator, vortex mixer, GC-MS system.

Protocol 1: Silylation with BSTFA + 1% TMCS

1. Standard/Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate. b. Create working standards (e.g., 1-100 µg/mL) by diluting the stock solution. c. For unknown samples, use an appropriate extraction method and dissolve the final, dried extract in ethyl acetate.

2. Derivatization Procedure: a. Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all residual moisture.[7] c. Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous acetonitrile to the vial. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 70°C for 45 minutes in a heating block.[7] f. Cool the vial to room temperature before injection.

3. GC-MS Parameters:

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977 MSD or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]

  • Inlet Temp: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temp: 100°C, hold for 1 min

    • Ramp: 20°C/min to 300°C

    • Hold: 5 min

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

1. Standard/Sample Preparation: a. Follow Step 1 from Protocol 1.

2. Derivatization Procedure: a. Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. c. Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the vial. The use of a solvent like pyridine can also act as a catalyst and acid scavenger.[3] d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60°C for 30 minutes.[8] f. Cool the vial to room temperature. g. (Optional but Recommended) Evaporate the reagent and solvent under nitrogen and reconstitute the residue in 100 µL of hexane or ethyl acetate to remove the acidic byproduct. h. The sample is now ready for injection.

3. GC-MS Parameters:

  • Use the same GC-MS parameters as detailed in Protocol 1.

Expected Results & Data

Successful derivatization will yield a sharp, symmetrical chromatographic peak for the analyte derivative, with a stable baseline. The underivatized compound, if injected, would likely not elute or would produce a very broad, tailing peak.

ParameterSilylation (TMS-Derivative)Acylation (TFA-Derivative)
Expected Retention Time ~10 - 12 minutes~9 - 11 minutes
Molecular Weight (Derivative) 302.3 g/mol 326.2 g/mol
Key m/z Ions for SIM 302 (M⁺), 287 ([M-CH₃]⁺), 73 (TMS⁺)326 (M⁺), 257 ([M-CF₃CO]⁺), 69 (CF₃⁺)
Expected Performance Excellent peak shape and thermal stability. Sensitive to moisture.Very stable derivative. Reagent is corrosive and byproducts can be acidic.

Note: Retention times and mass fragments are predictive and must be confirmed experimentally.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

Figure 2: Step-by-step experimental workflow for derivatization.

Conclusion

The protocols detailed in this application note for silylation and acylation provide effective and reliable methods for the derivatization of this compound. Both techniques successfully convert the polar, non-volatile analyte into a derivative suitable for GC-MS analysis, enabling sharp chromatographic peaks, improved sensitivity, and confident identification. The choice between silylation and acylation may depend on laboratory reagent availability and specific analytical requirements. These methods serve as a robust starting point for researchers developing quantitative assays for this and structurally similar sulfonamide compounds.

References

Application Notes and Protocols for the Catalytic Hydrogenation of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Nitroarene Reduction in Medicinal Chemistry

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This reduction provides a crucial entry point for introducing the versatile amino functionality, a key pharmacophore in a vast array of bioactive molecules. The target of this guide, the catalytic hydrogenation of N-methyl-1-(4-nitrophenyl)methanesulfonamide, yields N-methyl-1-(4-aminophenyl)methanesulfonamide[2], an intermediate of significant interest in drug development.

Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean reaction profile—with water as the primary byproduct—and amenability to scale-up.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical execution, and safety considerations for the catalytic hydrogenation of this compound.

Reaction Mechanism: Unveiling the Catalytic Pathway

The catalytic hydrogenation of a nitroarene to an aniline is a six-electron reduction that occurs on the surface of a heterogeneous catalyst.[1] The most widely accepted mechanism proceeds through a direct pathway involving the sequential reduction of the nitro group.[1][4][5]

The process begins with the adsorption of the nitroaromatic substrate and the dissociative chemisorption of molecular hydrogen onto the active sites of the metal catalyst. The nitro group is then progressively reduced through highly reactive intermediates, namely a nitroso (Ar-NO) and a hydroxylamine (Ar-NHOH) species, before the final amine (Ar-NH2) is formed and desorbed from the catalyst surface.[1][3][6]

Under certain conditions, a competing condensation pathway can occur, where the nitroso and hydroxylamine intermediates react to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species.[5][7] However, with careful selection of the catalyst and optimization of reaction conditions, the direct hydrogenation pathway to the desired aniline can be highly favored.[4][5]

Catalyst Selection and Reaction Parameters

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of the hydrogenation reaction. For the reduction of nitroarenes, several catalysts have proven to be highly effective.

CatalystTypical Loading (mol% Pd or wt%)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 1-5 mol%High activity at low pressure and temperature, good functional group tolerance.[3][8][9]Can be expensive, may cause dehalogenation in susceptible substrates.[3]
Raney® Nickel 5-10 wt%Cost-effective, less prone to causing dehalogenation.[3][8][10]Pyrophoric (requires careful handling), may require higher temperatures and pressures.[3]
Platinum(IV) Oxide (PtO₂) 1-5 mol%Highly active for a wide range of functional groups.[3][10]Expensive.[3]

For the hydrogenation of this compound, 10% Palladium on Carbon (Pd/C) is recommended as the initial catalyst of choice due to its high activity under mild conditions. Protic solvents such as ethanol or methanol are preferred as they effectively dissolve the reactants and help to stabilize intermediates.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Weigh Substrate & Catalyst (Pd/C) charge Charge Reactor with Substrate, Solvent, Catalyst prep_reactants->charge prep_solvent Prepare Solvent (e.g., Ethanol) prep_solvent->charge setup Assemble Reactor setup->charge purge Purge with Nitrogen (x3) charge->purge hydrogenate Introduce H₂ Gas (Pressure/Balloon) purge->hydrogenate react Stir at Set Temp. Monitor H₂ Uptake hydrogenate->react vent Vent H₂ & Purge N₂ react->vent filter Filter through Celite® to Remove Catalyst vent->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate analyze Analyze Crude Product (TLC, NMR, HPLC) concentrate->analyze purify Purify if Necessary (e.g., Recrystallization) analyze->purify

Caption: A typical experimental workflow for batch hydrogenation.[1]

Detailed Experimental Protocols

Two detailed protocols are provided below: a standard laboratory-scale procedure using a hydrogen balloon and a procedure for higher pressure reactions using an autoclave.

Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)

This protocol is suitable for small-scale synthesis (milligram to gram scale) where the reaction can be conveniently run at or slightly above atmospheric pressure.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (1-5 mol% Pd)

  • Ethanol or Methanol (sufficient to make a ~0.1 M solution)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® 545

  • Two or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon assembly

  • Vacuum/Nitrogen manifold

Procedure:

  • Reactor Setup: In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst.

  • Solvent Addition: Add ethanol or methanol to the flask via cannula or syringe.

  • Inerting: Seal the flask with septa, and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Hydrogenation: Evacuate the flask one final time and then introduce hydrogen gas from a balloon. For reactions requiring more than one balloon's worth of hydrogen, the balloon can be refilled or replaced as needed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen (deflation of the balloon).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material by TLC), carefully vent the excess hydrogen into a fume hood and purge the system with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration.[11][12]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-1-(4-aminophenyl)methanesulfonamide.

  • Analysis: Analyze the crude product by NMR, LC-MS, or HPLC to determine purity and yield. Further purification, such as recrystallization or column chromatography, can be performed if necessary.

Protocol 2: High-Pressure Hydrogenation (Autoclave/Parr Shaker)

This protocol is suitable for larger-scale reactions or for substrates that require elevated pressure and/or temperature for complete conversion.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (1-5 mol% Pd)

  • Ethanol or Methanol

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Hydrogen gas cylinder with regulator

  • Nitrogen gas cylinder with regulator

Procedure:

  • Reactor Charging: To the liner of the high-pressure reactor, add this compound, the solvent, and the 10% Pd/C catalyst.

  • Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi and then vent. Repeat this purge cycle 3-5 times to remove all oxygen.[13]

  • Pressurization: After the final nitrogen purge, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring or shaking and, if required, heat the reactor to the target temperature (e.g., 40-60 °C). The reaction progress is monitored by observing the drop in hydrogen pressure from the cylinder.[9]

  • Completion and Work-up: Once the hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

  • Venting: Carefully and slowly vent the excess hydrogen gas into a properly ventilated fume hood.

  • Purging and Opening: Purge the reactor with nitrogen 3-5 times before opening.

  • Catalyst Removal and Isolation: Follow steps 8-10 from Protocol 1 for catalyst removal, product isolation, and analysis.

Safety Considerations: Managing the Risks of Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.

  • Hydrogen Flammability: Hydrogen gas is colorless, odorless, and highly flammable, with a wide explosive range in air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[12][13] The system must be checked for leaks before introducing hydrogen.[13]

  • Pyrophoric Catalysts: Palladium on carbon and especially Raney® Nickel can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, particularly after use when they are saturated with hydrogen.[3][11][12] Catalysts should always be handled under an inert atmosphere when dry and should be kept wet with solvent during filtration.[12] Spent catalyst should be immediately quenched with water and disposed of in a dedicated, sealed waste container.[11]

  • Exothermic Reactions and Runaway Potential: The hydrogenation of nitro groups is a highly exothermic process.[14] For larger-scale reactions, proper temperature control and monitoring are essential to prevent a runaway reaction, which can lead to a dangerous increase in temperature and pressure.[15] Accumulation of the hydroxylamine intermediate can be particularly hazardous as it can decompose exothermically.[14]

Analytical Methods for Reaction Monitoring and Product Characterization

Effective monitoring is key to determining the endpoint of the reaction and ensuring high product quality.

  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the disappearance of the starting material. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed. The nitro compound is typically more nonpolar and will have a higher Rf value than the resulting amine.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[16] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The reduction of the nitro group to an amine results in significant upfield shifts of the aromatic protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Conclusion

The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of the corresponding aniline. By carefully selecting the catalyst, optimizing reaction conditions, and adhering to strict safety protocols, researchers can reliably perform this important transformation. The protocols and guidelines presented in this document provide a solid foundation for the successful execution of this reaction in a research and development setting.

References

"scale-up synthesis of N-methyl-1-(4-nitrophenyl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-Up Synthesis of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Introduction

This compound (CAS No. 85952-29-0) is a key chemical intermediate and reagent, notably utilized in the pharmaceutical industry.[1][2] Its structure, featuring a sulfonamide linkage and a nitroaryl group, makes it a valuable building block in organic synthesis. Sulfonamides are a critical class of compounds in medicinal chemistry, recognized for a wide array of pharmacological applications.[3] The successful and safe scale-up of sulfonamide synthesis is a frequent challenge in process chemistry, requiring careful control of reaction conditions and handling of hazardous materials.[4]

This document provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound, starting from commercially available 4-nitrobenzyl chloride. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, process safety considerations, and analytical validation methods. The causality behind experimental choices is explained to empower the user with a deeper understanding of the process, ensuring both efficiency and safety at a larger scale.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Formation of the Sulfonyl Chloride: 4-nitrobenzyl chloride is first converted to the corresponding sodium sulfonate salt via a reaction with sodium sulfite. This intermediate is then transformed into the reactive (4-nitrophenyl)methanesulfonyl chloride using a standard chlorinating agent.

  • Sulfonamidation: The crude sulfonyl chloride is subsequently reacted with methylamine to yield the final product, this compound.

A 4-Nitrobenzyl Chloride + Sodium Sulfite B Intermediate: Sodium (4-nitrophenyl)methanesulfonate A->B Step 1a (Aqueous Ethanol, Reflux) C Chlorination (e.g., Thionyl Chloride, PCl5) B->C D Intermediate: (4-Nitrophenyl)methanesulfonyl Chloride C->D Step 1b (Anhydrous Conditions) E Sulfonamidation (Methylamine) D->E F Crude Product: This compound E->F Step 2 (Base, Controlled Temp.) G Purification (Recrystallization) F->G H Final Product: High-Purity this compound G->H safety_considerations Key Scale-Up Safety Considerations Heat Management (Exotherms) Gas Evolution (HCl, SO₂) Reagent Handling Work-up & Quenching details Mitigation Strategies Use jacketed reactors with efficient cooling. Ensure slow, controlled addition of reagents. Perform in a well-ventilated area or fume hood. Use a gas scrubber for large-scale reactions. PCl₅/SOCl₂ are highly corrosive and water-reactive. Methylamine is flammable and toxic. Use appropriate PPE. Quenching of chlorinating agents is highly exothermic. Use a reverse quench (add reaction mixture to ice) slowly. safety_considerations:f1->details:f1 safety_considerations:f2->details:f2 safety_considerations:f3->details:f3 safety_considerations:f4->details:f4

References

Application Notes and Protocols for the Purification of Crude N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a sulfonamide derivative with a nitroaromatic moiety, making it a compound of interest in pharmaceutical and chemical research. As with any synthesized chemical entity destined for downstream applications, achieving a high degree of purity is paramount. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact the validity of experimental results, the efficacy of drug candidates, and the safety of final products. This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols for recrystallization and column chromatography, two of the most effective and widely used purification techniques in organic chemistry. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, providing them with the necessary tools to obtain this compound in a highly purified form.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine.[1] Based on this, common impurities in the crude product may include:

  • Unreacted Starting Materials: Such as the corresponding sulfonyl chloride and methylamine.

  • Side-Products: Arising from competing reactions.

  • Reduced By-products: The nitro group is susceptible to reduction, which could lead to the formation of 1-(4-aminophenyl)-N-methylmethanesulfonamide as a potential impurity.[2][3]

The purification strategies outlined below are designed to effectively remove these and other process-related impurities.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain in the solution.

Solvent Selection: A Critical Step

The choice of solvent is crucial for successful recrystallization.[4] Based on the chemical structure of this compound, which possesses both polar (nitro, sulfonamide) and non-polar (aromatic ring) groups, a solvent of intermediate polarity is likely to be effective. The compound is reported to be soluble in alcohols, ketones, and dimethylformamide, and slightly soluble in water.[2]

Table 1: Solubility Characteristics of this compound and Suitability for Recrystallization

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
EthanolSparingly solubleSolubleGood
IsopropanolSparingly solubleSolubleGood
AcetoneSolubleVery SolublePotentially suitable, but high solubility at room temperature might lead to lower recovery.
WaterSlightly solubleSparingly solublePoor as a single solvent, but can be used as an anti-solvent in a mixed solvent system (e.g., ethanol/water).
Heptane/Ethyl AcetateTo be determined experimentallyTo be determined experimentallyA mixture could be effective, with ethyl acetate providing solubility and heptane acting as an anti-solvent.
Protocol for Recrystallization

This protocol outlines the steps for purifying this compound using a mixed solvent system of ethanol and water, which often provides a good balance of solubility and crystal recovery.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and heat the mixture gently on a hotplate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (151-153°C) to remove any residual solvent.[5]

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_hot_ethanol Add Minimum Hot Ethanol crude_product->add_hot_ethanol dissolved_solution Clear Solution add_hot_ethanol->dissolved_solution add_water Add Water (Anti-solvent) dissolved_solution->add_water slow_cooling Slow Cooling to RT add_water->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry filtration Vacuum Filtration crystal_slurry->filtration washing Wash with Cold Solvent filtration->washing drying Dry under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: For Higher Purity

For instances where recrystallization does not provide the desired level of purity, or when dealing with complex mixtures of impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Selection of Stationary and Mobile Phases

For a moderately polar compound like this compound, a normal-phase chromatography setup is generally effective.

  • Stationary Phase: Silica gel is the most common and effective stationary phase for this type of separation.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. A combination of hexane (or heptane) and ethyl acetate is a good starting point. The optimal ratio of these solvents needs to be determined experimentally, often guided by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) for Method Development

Before running a column, it is essential to perform TLC to determine the appropriate solvent system. The goal is to find a mobile phase that gives a retention factor (Rf) for the desired compound of around 0.2-0.4, ensuring good separation from impurities.

Procedure for TLC Analysis:

  • Spot a dilute solution of the crude product onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 3:1 or 2:1).

  • Visualize the separated spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve the desired separation and Rf value. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and move the spots further up the plate.

Protocol for Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the predetermined hexane/ethyl acetate mobile phase. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. This can be achieved through various analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value (151-153°C) is a good indicator of high purity.[5]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identity of the purified compound.

Conclusion

The purification of crude this compound is a critical step to ensure its suitability for research and development purposes. This guide has provided detailed protocols for two robust purification methods: recrystallization and column chromatography. The choice of method will depend on the initial purity of the crude product and the desired final purity. By following these protocols and understanding the underlying principles, researchers can confidently obtain a high-purity product, thereby ensuring the reliability and accuracy of their subsequent scientific endeavors.

References

Characterization of N-methyl-1-(4-nitrophenyl)methanesulfonamide as an Enzyme Inhibitor using a Spectrophotometric Carbonic Anhydrase Assay

Author: BenchChem Technical Support Team. Date: December 2025

< APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme inhibitors are fundamental tools in biochemical research and the cornerstone of modern pharmacology.[1] Their ability to modulate the activity of specific enzymes allows for the investigation of metabolic pathways and the development of targeted therapeutics. The sulfonamide functional group is a well-established pharmacophore known to inhibit various enzymes, most notably carbonic anhydrases (CAs).[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[4][5] Their critical roles in physiological processes like pH homeostasis, respiration, and ion transport have made them attractive drug targets for conditions such as glaucoma, epilepsy, and certain cancers.[4][6]

This document provides a detailed protocol for the characterization of N-methyl-1-(4-nitrophenyl)methanesulfonamide (CAS 85952-29-0) as a potential enzyme inhibitor. While this specific compound is primarily documented as a reagent in chemical synthesis[7][8], its structural features—namely the sulfonamide moiety—suggest a plausible inhibitory activity against metalloenzymes like carbonic anhydrase. This guide outlines a robust, spectrophotometric assay to determine its inhibitory potency (IC₅₀) against human Carbonic Anhydrase I (hCA I), a ubiquitous isoform.

Principle of the Assay

The protocol is based on the esterase activity of Carbonic Anhydrase.[9] The enzyme can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into acetate and the yellow-colored product p-nitrophenol (p-NP).[4] The rate of p-NP formation is directly proportional to the CA activity and can be monitored by measuring the increase in absorbance at 400-405 nm over time.

In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis will decrease. The extent of this inhibition is dependent on the inhibitor's concentration and its affinity for the enzyme. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[10][11]

Materials and Reagents

ReagentSupplier (Example)Catalog No. (Example)Storage
Test Compound
This compoundSigma-AldrichKEY4232146302-8°C
Enzyme & Substrate
Human Carbonic Anhydrase I (from erythrocytes)Sigma-AldrichC4396-20°C
p-Nitrophenyl acetate (p-NPA)Sigma-AldrichN8130Room Temp
Positive Control
Acetazolamide (Known CA inhibitor)Sigma-AldrichA6011Room Temp
Buffers & Solvents
Tris-HClFisher ScientificBP152Room Temp
Dimethyl Sulfoxide (DMSO), AnhydrousATCC4-XRoom Temp
Deionized Water (ddH₂O)Millipore-Room Temp
Labware
96-well, clear, flat-bottom microplatesCorning3596-
Multichannel pipettes and sterile tips-
Microplate reader with kinetic capability-

Experimental Protocols

Reagent Preparation

Expert Insight: It is critical to prepare stock solutions accurately and to minimize freeze-thaw cycles of the enzyme, which can lead to loss of activity. Prepare fresh working solutions of the enzyme and substrate for each experiment to ensure reproducibility.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • Enzyme Stock Solution (1 mg/mL): Gently dissolve human CA I in cold Assay Buffer. Aliquot into single-use volumes and store at -20°C.

  • Enzyme Working Solution (e.g., 20 units/mL): Immediately before use, dilute the Enzyme Stock Solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in anhydrous DMSO. This solution should be prepared fresh.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (1 mM): Dissolve Acetazolamide in DMSO.

Assay Workflow

The following workflow is designed for a 96-well plate format with a final assay volume of 200 µL. All measurements should be performed in triplicate.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Stocks) prep_dilutions Prepare Serial Dilutions (Test Compound & Control) prep_reagents->prep_dilutions add_inhibitor Add 2 µL Inhibitor/DMSO prep_dilutions->add_inhibitor add_buffer Add 158 µL Assay Buffer add_buffer->add_inhibitor add_enzyme Add 20 µL Enzyme (except Blank) add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate initiate Initiate with 20 µL Substrate pre_incubate->initiate measure Measure Absorbance @ 405 nm (Kinetic, 10-20 min) initiate->measure calc_rate Calculate Reaction Rate (V₀) measure->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50

Caption: Experimental workflow for the CA inhibition assay.

Step-by-Step Plate Setup
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM Test Compound stock and 1 mM Positive Control stock in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point.

  • Plate Layout: Designate wells for Blanks (no enzyme), Maximum Activity (vehicle control, 1% DMSO), Test Compound, and Positive Control.

  • Assay Assembly:

    • To all wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the appropriate inhibitor dilution (Test Compound or Positive Control) to the corresponding wells.

    • Add 2 µL of DMSO to the "Maximum Activity" and "Blank" wells.

    • Add 20 µL of the Enzyme Working Solution to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the blank wells instead.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Reaction Initiation: Add 20 µL of the p-NPA Substrate Stock Solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation

Calculating Inhibitory Potency (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

  • Determine Reaction Rates (V₀): For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [ 1 - ( (V₀_inhibitor - V₀_blank) / (V₀_max_activity - V₀_blank) ) ] x 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and calculate the IC₅₀ value.[10]

Representative Data

The following table shows hypothetical data for this compound against hCA I.

CompoundhCA I IC₅₀ (µM)Hill Slope
This compound25.31.1
Acetazolamide (Positive Control)0.951.0

Interpretation: In this hypothetical example, this compound demonstrates inhibitory activity against hCA I, albeit with lower potency than the well-characterized inhibitor Acetazolamide. A Hill Slope close to 1.0 suggests a classic 1:1 binding interaction between the inhibitor and the enzyme.

Mechanism of Inhibition: A Theoretical Framework

Sulfonamide-based inhibitors typically act as competitive inhibitors of carbonic anhydrase.[2][3][12] They are structural mimics of the transition state of CO₂ hydration. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water/hydroxide molecule and preventing the substrate from binding.[3]

Further kinetic studies would be required to definitively determine the mechanism of action for this compound. This involves measuring reaction rates at various substrate and inhibitor concentrations to see the effect on the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.[13][14]

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Free Enzyme (E) Active Site S Substrate (S) E:f1->S I_comp Competitive Inhibitor (I) E:f1->I_comp I_noncomp Non-competitive Inhibitor (I) E->I_noncomp Binds allosteric site ES Enzyme-Substrate Complex (ES) Active Site (Occupied) E:f0->ES Forms E:f0->ES EI Enzyme-Inhibitor Complex (EI) Active Site (Blocked) E:f0->EI S->E:f0 Binds I_comp->E:f0 Competes for active site I_noncomp->ES ESI Enzyme-Substrate-Inhibitor Complex (ESI, Inactive) ES->ESI P Product (P) ES->P Yields ES->P

Caption: Modes of reversible enzyme inhibition.

Conclusion

This application note provides a comprehensive, self-validating protocol for assessing the inhibitory activity of this compound against Carbonic Anhydrase I. By leveraging the structural similarities of the test compound to known sulfonamide inhibitors, we have outlined a plausible and scientifically rigorous method for its characterization. This workflow, complete with necessary controls and detailed data analysis steps, is suitable for screening novel compounds and provides a foundation for more advanced mechanistic studies in drug discovery and development.

References

Application Notes and Protocols for the Analytical Standard of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Critical Role of Analytical Standards in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity and characterization of any compound are paramount. This is particularly true for potential impurities in active pharmaceutical ingredients (APIs). N-methyl-1-(4-nitrophenyl)methanesulfonamide, identified as a potential process-related impurity or degradant, necessitates a robust and reliable analytical standard for its detection, quantification, and control. The development of such a standard is not a mere procedural step but a foundational element of drug safety and efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical standards for this compound. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring both technical accuracy and practical applicability. By explaining the causality behind experimental choices, this guide aims to empower the user to not only execute the protocols but also to understand and adapt them as needed.

Section 1: Compound Profile: this compound

Before delving into analytical methodologies, a thorough understanding of the target analyte is essential.

Chemical Structure:

compound compound

Figure 1: Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate analytical techniques and solvents.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₄SPubChem[1]
Molecular Weight 230.24 g/mol PubChem[1]
CAS Number 85952-29-0PubChem[1]
Appearance Solid (predicted)
Melting Point 151-153 °CChemicalBook[2]
Boiling Point 417.5±47.0 °C (Predicted)ChemicalBook[2]
Density 1.404±0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 10.69±0.40 (Predicted)ChemicalBook[2]
LogP 0.7 (Predicted)PubChem[1]

Synonyms: This compound is also known as N-methyl-4-nitrotoluenesulphonamide and is listed as "Sumatriptan Impurity 9".[1] This link to the anti-migraine drug Sumatriptan underscores the importance of its characterization as a potential impurity in a commercial pharmaceutical product.

Section 2: Analytical Strategy: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a reference standard. A comprehensive approach utilizing orthogonal methods is essential to establish identity, purity, and potency with a high degree of confidence. Our strategy employs a combination of chromatographic and spectroscopic techniques.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Identification & Characterization cluster_quantification Purity & Assay synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc gc Gas Chromatography (GC) synthesis->gc nmr->hplc Structural Confirmation ms->hplc Molecular Weight Confirmation ftir->hplc Functional Group Confirmation hplc->gc Orthogonal Purity Assessment

Figure 2: Workflow for the development of the analytical standard.

Causality of Technique Selection:

  • Spectroscopy (NMR, MS, FTIR): These techniques provide unambiguous structural confirmation.

    • Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the precise arrangement of atoms within a molecule.

    • Mass Spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns for further structural verification.

    • Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present, serving as a characteristic fingerprint of the molecule.

  • Chromatography (HPLC, GC): These separation techniques are the gold standard for determining the purity of a compound.

    • High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and assay due to its versatility, high resolution, and sensitivity for a wide range of non-volatile and thermally labile compounds like sulfonamides.

    • Gas Chromatography (GC) , where applicable, serves as an excellent orthogonal technique to HPLC, providing an independent measure of purity and detecting volatile impurities that may not be observed by HPLC.

Section 3: Identification and Structural Characterization Protocols

The unequivocal identification of the analytical standard is the first and most critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most definitive structural information. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Expected Spectral Features: Based on the structure, the following characteristic signals are anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene protons adjacent to the sulfonyl group, and the N-methyl protons. The aromatic protons will likely appear as a complex multiplet or two distinct doublets.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, and the N-methyl carbon.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, offering strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

    • For positive mode, look for the protonated molecule [M+H]⁺.

    • For negative mode, look for the deprotonated molecule [M-H]⁻.

  • Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of this compound (230.24 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a unique vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups present.

Expected Characteristic IR Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (secondary sulfonamide)~3300-3200
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~3000-2850
C=C stretch (aromatic)~1600-1450
N=O stretch (nitro group)~1550-1500 and ~1350-1300
S=O stretch (sulfonyl group)~1350-1300 and ~1160-1140

Section 4: Purity Determination and Assay Protocols

Establishing the purity of the analytical standard is crucial for its use in quantitative applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed HPLC method can separate the main component from related impurities.

Protocol for Reversed-Phase HPLC (RP-HPLC):

This method is based on typical conditions for the analysis of sulfonamides and related aromatic compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the presence of the nitrophenyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

    • Test Solution: Prepare in the same manner as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the test solution and record the chromatogram.

    • Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • Assay is determined by comparing the peak area of the test solution to that of a well-characterized reference standard.

Gas Chromatography (GC) for Orthogonal Purity Assessment

Rationale: GC provides an alternative separation mechanism to HPLC and is particularly useful for identifying any volatile impurities. Given the compound's predicted boiling point, GC analysis is feasible.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Injection Mode: Split (e.g., 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of the compound in a volatile solvent like acetone or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Purity is determined by area normalization of the peaks in the TIC. The mass spectrum of the main peak should be consistent with the structure of this compound.

Section 5: Method Validation Strategy

All analytical methods used to characterize a reference standard must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[3][4][5]

validation Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 3: Key parameters for analytical method validation.

Validation Parameters for the HPLC Purity Method:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. This is often done through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a placebo with known amounts of the analyte.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Section 6: Concluding Remarks

The development of a well-characterized analytical standard for this compound is a critical undertaking for ensuring the quality and safety of pharmaceutical products in which it may be present. The multi-faceted approach detailed in these application notes, combining advanced spectroscopic and chromatographic techniques, provides a robust framework for the comprehensive characterization of this compound. By adhering to these protocols and the principles of method validation, researchers and scientists can establish a reliable analytical standard that meets stringent regulatory requirements and contributes to the overall quality of drug development.

References

Troubleshooting & Optimization

Technical Support Center: N-methyl-1-(4-nitrophenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-methyl-1-(4-nitrophenyl)methanesulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Q: I am getting a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this sulfonamide synthesis can often be traced back to several key factors. Let's break them down:

  • Incomplete Reaction: The reaction between 4-nitrophenylmethylsulfonyl chloride and methylamine may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: While the reaction is often initiated at a low temperature (e.g., 0 °C) to control its exothermic nature, allowing it to slowly warm to room temperature can help drive it to completion.

      • Stoichiometry: A slight excess of methylamine (typically 1.1 to 1.5 equivalents) can be used to ensure the complete consumption of the sulfonyl chloride.

  • Hydrolysis of the Starting Material: 4-nitrophenylmethylsulfonyl chloride is sensitive to moisture. If water is present in the reaction mixture, the sulfonyl chloride will hydrolyze to form 4-nitrophenylmethanesulfonic acid, which will not react with methylamine to form the desired product.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

      • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good choices.

  • Sub-optimal Base Concentration: A base, often a tertiary amine like triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. Insufficient base can lead to the protonation of methylamine, reducing its nucleophilicity and slowing down the reaction.

    • Troubleshooting:

      • Equivalents of Base: Use at least one equivalent of the tertiary amine base. A slight excess (e.g., 1.1 equivalents) is often beneficial.

Problem 2: Presence of an Impurity with a Higher Molecular Weight

Q: My final product is contaminated with a significant amount of a higher molecular weight species. What could this be and how do I prevent its formation?

A: A common higher molecular weight side product in this reaction is the di-methylated sulfonamide, N,N-dimethyl-1-(4-nitrophenyl)methanesulfonamide .

  • Mechanism of Formation: After the formation of the desired N-methylsulfonamide, the nitrogen atom still possesses a lone pair of electrons and can be further alkylated, especially if a strong methylating agent is used or under forcing conditions. While methylamine is the primary nucleophile, impurities in the methylamine or side reactions can sometimes lead to the formation of more potent methylating species.

  • Troubleshooting:

    • Control Stoichiometry: Avoid a large excess of methylamine.

    • Temperature Control: Maintain a low reaction temperature, especially during the addition of reagents, to minimize over-alkylation.

    • Choice of Methylating Agent: If you are performing a methylation on a pre-formed sulfonamide, choose a milder methylating agent. However, in the direct reaction with methylamine, temperature and stoichiometry control are key.

Problem 3: Observation of an Unidentified Polar Impurity

Q: I am observing a very polar impurity on my TLC plate that doesn't correspond to my starting materials or desired product. What might it be?

A: This polar impurity is likely 4-nitrophenylmethanesulfonic acid , the hydrolysis product of your starting material, 4-nitrophenylmethylsulfonyl chloride.

  • Causality: As mentioned in Problem 1, sulfonyl chlorides are highly susceptible to hydrolysis. The resulting sulfonic acid is significantly more polar than the sulfonamide product and the sulfonyl chloride starting material.

  • Troubleshooting:

    • Strict Anhydrous Conditions: This cannot be overstated. Ensure all solvents are anhydrous and glassware is oven-dried.

    • Purification: If hydrolysis has occurred, the sulfonic acid can typically be removed during the work-up. Washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) will deprotonate the sulfonic acid, making it water-soluble and allowing for its removal into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base (e.g., triethylamine) in this reaction?

A1: The reaction of 4-nitrophenylmethylsulfonyl chloride with methylamine produces one equivalent of hydrochloric acid (HCl). The primary role of a non-nucleophilic base like triethylamine is to neutralize this HCl. If left un-neutralized, the HCl would protonate the methylamine, converting it into its ammonium salt. This salt is not nucleophilic and will not react with the sulfonyl chloride, effectively stopping or slowing down the desired reaction.

Q2: Can the reaction proceed via a sulfene intermediate? What are the implications?

A2: Yes, the reaction of an alkanesulfonyl chloride with an amine can proceed through a highly reactive intermediate called a sulfene (H₂C=SO₂). This occurs via an elimination of HCl from the sulfonyl chloride, facilitated by the base. The sulfene is then trapped by the amine.

  • Implications: The formation of a sulfene intermediate is a valid mechanistic pathway. For this specific reaction, the outcome is the same desired product. However, sulfenes are highly electrophilic and can react with other nucleophiles if present, potentially leading to other side products. Maintaining a clean reaction with a controlled stoichiometry helps to ensure the sulfene is primarily trapped by the intended nucleophile, methylamine.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 4-Nitrophenylmethylsulfonyl Chloride + Methylamine Product This compound SM->Product Desired Reaction SM->Product Hydrolysis Hydrolysis of Sulfonyl Chloride Overmethylation Di-methylation Sulfene Sulfene Formation

Q3: My reaction seems to be stalled. What should I do?

A3: If your reaction is not progressing, consider the following:

  • Check the quality of your reagents: Ensure your 4-nitrophenylmethylsulfonyl chloride and methylamine are of good quality.

  • Verify your base: Make sure you have added a sufficient amount of a suitable base like triethylamine.

  • Temperature: If the reaction was performed at a very low temperature, allowing it to warm to room temperature may be necessary to provide enough activation energy.

  • Solvent: Ensure you are using an appropriate aprotic solvent.

Q4: Are there any concerns with the stability of the product?

A4: this compound is generally a stable compound under standard laboratory conditions. However, the nitro group can be susceptible to reduction. If you are planning subsequent reaction steps, be mindful of the reagents used. For instance, catalytic hydrogenation would likely reduce the nitro group to an amine.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Nitrophenylmethylsulfonyl chloride

  • Methylamine (e.g., 40% solution in water, or a solution in an appropriate organic solvent)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-nitrophenylmethylsulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the cooled solution.

  • In a separate flask, prepare a solution of methylamine (1.2 eq) in anhydrous DCM.

  • Add the methylamine solution dropwise to the cooled sulfonyl chloride solution over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

G start Start dissolve Dissolve 4-nitrophenylmethylsulfonyl chloride in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_amine Add Methylamine solution dropwise at 0 °C add_base->add_amine react Stir at 0 °C, then warm to RT add_amine->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with NaHCO₃, Brine) monitor->workup Complete dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Data Summary

ImpurityPotential CausePrevention and Mitigation
4-Nitrophenylmethanesulfonic acidReaction with waterUse anhydrous conditions; remove by basic wash.
N,N-dimethyl-1-(4-nitrophenyl)methanesulfonamideOver-methylationControl stoichiometry and temperature.
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time/temperature; use slight excess of amine.

"troubleshooting low reactivity of N-methyl-1-(4-nitrophenyl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-methyl-1-(4-nitrophenyl)methanesulfonamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common reactivity issues encountered during its use as a synthetic intermediate.[1][2][3] We will explore the underlying chemical principles governing its behavior and provide actionable, field-proven troubleshooting strategies.

Troubleshooting Guide: Addressing Low Reactivity

This section addresses specific issues you may encounter during reactions involving the N-H bond of this compound. The questions are structured to diagnose problems from the most fundamental step—deprotonation—to more complex, multi-component reactions.

Question 1: My reaction is not proceeding. Is there an issue with deprotonating the sulfonamide N-H bond?

Answer: This is the most critical and often the first point of failure. The reactivity of this compound hinges on the successful deprotonation of the nitrogen atom to form the corresponding anion (a sulfonamidate). While the electron-withdrawing 4-nitro group enhances the acidity of the N-H proton (predicted pKa ≈ 10.7) compared to other alkyl sulfonamides, selecting the appropriate base and conditions is paramount.[1]

Root Cause Analysis:

  • Inadequate Base Strength: The base must have a conjugate acid with a pKa significantly higher than that of the sulfonamide to ensure complete deprotonation. A weak base, like triethylamine (pKa of conjugate acid ≈ 10.8) or potassium carbonate, will result in an unfavorable equilibrium, with only a small concentration of the reactive anion present at any time.

  • Poor Solubility: The starting material or the resulting sodium/potassium salt may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently.

  • Presence of Water: Trace amounts of water in the reagents or solvent will consume the base, preventing deprotonation of the sulfonamide. Sulfonyl chlorides, common precursors, can also be susceptible to hydrolysis.[4]

Troubleshooting Protocol & Optimization:

  • Select a Stronger, Non-Nucleophilic Base: For reactions like N-alkylation, a strong, non-nucleophilic base is ideal to avoid competition with the electrophile.

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. If necessary, dry reagents before use.

  • Optimize Solvent Choice: Aprotic polar solvents like THF, DMF, or DMSO are generally preferred as they can help dissolve the resulting anion.

Table 1: Comparison of Common Bases for Sulfonamide Deprotonation

BasepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
K₂CO₃~10.3DMF, AcetonitrileMild, inexpensive, good for some applications.Often insufficient for complete deprotonation.
NaH (60% disp.)~36THF, DMFStrong, non-nucleophilic, reaction goes to completion.Flammable solid, requires careful handling.
t-BuOK~17THF, t-BuOHStrong, soluble, effective.Can be nucleophilic at high temperatures.
LiHMDS~26THFVery strong, non-nucleophilic, good for sensitive substrates.Air and moisture sensitive, more expensive.

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Diagram 1: Deprotonation Troubleshooting Workflow start Low Reactivity Observed check_base Is the base strong enough? (pKa conj. acid >> 11) start->check_base check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes use_stronger_base Action: Use a stronger base (e.g., NaH, t-BuOK, LiHMDS) check_base->use_stronger_base No check_solubility Are reactants & salts soluble? check_conditions->check_solubility Yes dry_reagents Action: Use anhydrous solvent & flame-dried glassware check_conditions->dry_reagents No change_solvent Action: Change solvent (e.g., THF, DMF, DMSO) check_solubility->change_solvent No success Problem Solved: Deprotonation Achieved check_solubility->success Yes use_stronger_base->success dry_reagents->success change_solvent->success

Caption: Troubleshooting logic for sulfonamide deprotonation.

Question 2: My N-alkylation reaction with an alkyl halide is giving low yields. What can I do?

Answer: Low yields in N-alkylation reactions are common and can be traced back to several factors beyond initial deprotonation. The choice of electrophile, temperature, and potential side reactions all play a significant role.

Root Cause Analysis:

  • Poor Leaving Group on Electrophile: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group. The general trend is I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be sluggish.

  • Steric Hindrance: The N-methyl group on the sulfonamide and any steric bulk on the alkyl halide can impede the Sₙ2 reaction pathway.[5][6]

  • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to overcome the activation energy barrier.[7]

  • Side Reactions: While less common for N-methyl sulfonamides, dialkylation can be an issue with primary sulfonamides if excess alkylating agent is used.[7] More relevant here, a very strong base could potentially deprotonate the benzylic (CH₂) protons, leading to undesired pathways.

Troubleshooting Protocol & Optimization:

  • Improve the Leaving Group: If possible, switch your alkylating agent from a chloride to a bromide or, ideally, an iodide. You can sometimes generate the iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

  • Increase Reaction Temperature: Gradually increase the reaction temperature and monitor by TLC. Refluxing in a higher-boiling solvent like DMF or toluene may be necessary.

  • Use a Catalyst: For challenging alkylations, consider alternative methods. Iridium-catalyzed N-alkylation using alcohols as the alkylating agent is a modern, atom-economical alternative that proceeds via a hydrogen transfer mechanism.[8][9]

Baseline Protocol: N-Alkylation with an Alkyl Bromide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous DMF (to make a 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: H₂ gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. A clear solution of the sodium salt should form.

  • Alkylation: Add the alkyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction to 50-80 °C and monitor its progress by TLC. If the reaction is sluggish, consider increasing the temperature.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Question 3: The compound is failing as a nucleophile in my Mitsunobu reaction. Why?

Answer: The Mitsunobu reaction is a powerful tool for forming C-N bonds from alcohols and N-nucleophiles like sulfonamides.[10] Its success is highly sensitive to the pKa of the nucleophile and the reaction conditions.

Root Cause Analysis:

  • pKa Mismatch: While the predicted pKa of ~10.7 for your sulfonamide is within the ideal range for Mitsunobu reactions (generally < 13), variations in reaction conditions can affect the effective acidity.

  • Reagent Quality: The reagents, triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD, are sensitive to air and moisture. Degraded reagents are a common cause of failure.

  • Steric Hindrance: A bulky secondary alcohol can significantly slow down or prevent the Sₙ2 displacement step.

  • Formation of Side Products: The intermediate betaine can react in other ways if the desired nucleophilic attack is slow.

Troubleshooting Protocol & Optimization:

  • Verify Reagent Quality: Use freshly opened or purified PPh₃ and azodicarboxylates.

  • Inverse Addition: Instead of adding the azodicarboxylate to the mixture, try a pre-mixed solution of the alcohol and azodicarboxylate added slowly to a solution of the sulfonamide and PPh₃. This can sometimes minimize side reactions.

  • Solvent Choice: Ensure the solvent is anhydrous. THF and toluene are common choices.

  • Consider Alternatives: If the Mitsunobu reaction consistently fails, especially with hindered alcohols, an alternative two-step Sₙ2 displacement (e.g., converting the alcohol to a tosylate or mesylate followed by reaction with the deprotonated sulfonamide) may be more reliable.

dot

Diagram 2: Influence of the 4-Nitrobenzyl Group cluster_molecule This compound cluster_effects Electronic & Steric Effects mol O₂N-Ph-CH₂-SO₂(N-CH₃)-H effect_pos Positive Effect (+) Increases Acidity of N-H Proton (pKa ≈ 10.7) mol->effect_pos -I, -M effect of NO₂ effect_neg1 Negative Effect (-) Potential for Nitro Group Reduction mol->effect_neg1 NO₂ group effect_neg2 Negative Effect (-) Steric Hindrance from N-Methyl and Benzyl Groups mol->effect_neg2 N-Me, -CH₂-Ph effect_neg3 Negative Effect (-) Benzylic protons can be abstracted by very strong bases mol->effect_neg3 -CH₂- group

Caption: Electronic and steric effects influencing reactivity.

Frequently Asked Questions (FAQs)

Q1: Could the nitro group be interfering with my palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig)? A1: Yes, this is a strong possibility. While the Buchwald-Hartwig amination is a powerful method for C-N bond formation, nitroarenes can be challenging substrates.[11][12] The nitro group is a known oxidant and can interfere with the Pd(0)/Pd(II) catalytic cycle, potentially leading to catalyst deactivation. Furthermore, some ligand/base combinations that are effective for other substrates may fail. You may need to screen different ligands (e.g., bulky biarylphosphines), bases (weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred for sensitive substrates), and potentially use a different palladium precursor.[13][14]

Q2: Are there alternative methods to synthesize N-aryl sulfonamides that bypass the need to use this substrate as a nucleophile? A2: Absolutely. If your goal is to create a related N-aryl sulfonamide, modern methods often build the molecule from different starting materials. One increasingly popular strategy is the reductive coupling of nitroarenes with aryl sulfinates.[15][16][17] These methods can be catalyzed by metals like iron and directly form the N-S bond, using the nitro group as the nitrogen source.[18] This approach completely bypasses the reactivity issues of the pre-formed sulfonamide.

Q3: My reaction mixture is turning dark brown/black. What does this indicate? A3: A dark coloration often suggests decomposition of starting materials or reagents, or the formation of polymeric side products. In the context of this compound, this could be due to several factors:

  • Base-Induced Decomposition: Using an excessively strong base (like n-BuLi) or high temperatures could lead to decomposition pathways involving the nitro group or the benzylic position.

  • Reagent Instability: In Mitsunobu reactions, the phosphorus and azo reagents can decompose, especially if not handled under inert and anhydrous conditions.

  • Catalyst Decomposition: In cross-coupling reactions, a dark precipitate (often "palladium black") indicates that the catalyst has fallen out of the catalytic cycle and is no longer active.[14]

If you observe this, it is best to stop the reaction and re-evaluate your conditions, focusing on milder bases, lower temperatures, and ensuring the purity and stability of all components.

References

Technical Support Center: Managing Exothermic Reactions with N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling N-methyl-1-(4-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing potential exothermic events during the synthesis, handling, and storage of this compound. Given its structure—containing both a nitroaromatic group and a sulfonamide moiety—a thorough understanding of its thermal hazards is critical for ensuring laboratory safety.

This resource is structured to provide immediate answers to common questions and detailed troubleshooting for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the safe handling of this compound.

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard stems from its molecular structure. Like many nitroaromatic compounds, it possesses the potential for rapid and highly exothermic decomposition when heated.[1] The C-NO₂ bond has a high bond-dissociation energy, and its cleavage can release a significant amount of energy, leading to a rapid increase in temperature and pressure.[1] This can trigger a thermal runaway reaction, which, if not controlled, may result in fire or explosion.[2] A safety data sheet for the related compound 4-nitrophenol notes that it can form explosive mixtures with air upon intense heating.[3]

Q2: I am planning a synthesis that produces this compound. What are the critical process parameters to control?

A2: For any synthesis involving this or similar compounds, the most critical parameters to control are:

  • Temperature: The reaction temperature must be strictly maintained within a predetermined safe operating range.

  • Reagent Addition Rate: The rate of addition for reactants, particularly the sulfonating or nitrating agent, must be slow and controlled to prevent heat generation from overwhelming the cooling system's capacity.[4]

  • Agitation: Efficient and constant stirring is crucial to ensure homogenous mixing, prevent localized hot spots, and facilitate effective heat transfer to the cooling medium.

  • Concentration: The concentration of reactants should be carefully chosen, as higher concentrations can lead to increased reaction rates and greater heat output.

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this compound is not extensively published, based on its chemical class, it should be stored away from:

  • Strong Bases: Can initiate decomposition reactions in nitroaromatic compounds.

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Heat and Ignition Sources: Due to the risk of thermal decomposition.[3]

Q4: What immediate actions should I take in case of an unexpected temperature rise during my reaction?

A4: In the event of an unforeseen temperature excursion, execute the following emergency actions immediately:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Maximize Cooling: Increase the cooling rate to its maximum capacity.

  • Ensure Agitation: Verify that the stirring is vigorous and effective.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to execute a pre-planned emergency quenching procedure.

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems you may encounter.

Troubleshooting Issue #1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Symptom: The reaction temperature is rising rapidly and is no longer responsive to the cooling system.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Emergency protocol for a thermal runaway event.

Potential Cause Explanation Preventative Measure
Excessive Reagent Addition Rate The rate of heat generation from the exothermic reaction exceeds the heat removal capacity of the cooling system. This is a common cause of thermal runaways.Implement a programmed, slow addition of the limiting reagent using a syringe pump or a dropping funnel. Conduct a reaction calorimetry study to determine the maximum safe addition rate.[5]
Inadequate Cooling The cooling system (e.g., ice bath, cryostat) may be undersized for the scale of the reaction or may not be functioning efficiently.Ensure the reactor has sufficient surface area in contact with the cooling medium. Use a larger or more efficient cooling bath. For larger scales, consider a jacketed reactor with a circulating chiller.
Poor Agitation Inefficient stirring leads to localized concentrations of reagents, creating "hot spots" where the reaction accelerates, initiating a runaway.Use an overhead stirrer for viscous mixtures or larger volumes. Ensure the stir bar or impeller is appropriately sized and positioned to create a vortex and ensure good mixing throughout the reactor.
Accumulation of Unreacted Reagents If the reaction is initiated at too low a temperature, the added reagent may not react immediately and accumulate. A small, subsequent increase in temperature can then trigger a rapid, delayed exotherm.Ensure the reaction temperature is sufficient for initiation before starting the addition of the limiting reagent. Monitor the reaction progress using an in-situ probe (e.g., IR, Raman) if possible.
Troubleshooting Issue #2: Product Degradation or Low Yield

Symptom: The final product is impure, shows signs of decomposition (e.g., discoloration), or the yield is significantly lower than expected.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for diagnosing low yield or product degradation.

  • Thermal Degradation: this compound, like other nitroaromatics, is susceptible to decomposition at elevated temperatures. Even minor temperature overshoots can lead to the formation of impurities and a reduction in yield.

    • Solution: A thorough thermal hazard assessment, ideally using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), should be performed to determine the maximum safe operating temperature and the onset of decomposition.[5]

  • Side Reactions: The synthesis of sulfonamides and nitration reactions can be prone to side reactions if conditions are not optimal.

    • Solution: Carefully review the stoichiometry and consider the impact of temperature on selectivity. An alternative solvent or base could also influence the reaction pathway.

  • Incomplete Reaction: Overly cautious temperature control (i.e., too cold) can slow the reaction rate to a point where it does not reach completion in the allotted time.

    • Solution: Monitor the reaction's progress by taking aliquots for analysis (e.g., TLC, HPLC, NMR). If the reaction has stalled, a slight, controlled increase in temperature may be necessary.

Part 3: Experimental Protocols & Data

Protocol: Preliminary Thermal Hazard Screening using DSC

This protocol outlines a general procedure for assessing the thermal stability of this compound.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan into the DSC instrument.

  • Method Programming:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a rate of 2-5 °C/min up to a maximum of 350 °C (or lower if decomposition is observed earlier).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event, which indicates the beginning of decomposition. The integrated area of the exotherm provides an estimate of the heat of decomposition.

Reference Safety Data

The following table summarizes key safety-related physical properties for this compound and a related compound.

Property This compound 4-Nitrophenol (for comparison)
Molecular Formula C₈H₁₀N₂O₄S[2]C₆H₅NO₃[3]
Molecular Weight 230.24 g/mol [2]139.11 g/mol [3]
Physical Appearance Crystalline solidWhite to light yellow crystalline solid[3]
Melting Point Not available in cited sources113-114 °C[3]
Thermal Stability No specific data available. Assumed to be hazardous upon heating due to the nitroaromatic group.Exothermic decomposition can cause a dangerously fast pressure increase.[3]

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for a thorough risk assessment conducted by qualified personnel. Always consult the relevant Safety Data Sheets (SDS) and perform appropriate hazard analyses before conducting any experiment.

References

Technical Support Center: Solvent Effects on N-methyl-1-(4-nitrophenyl)methanesulfonamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the investigation of solvent effects on the reaction kinetics of N-methyl-1-(4-nitrophenyl)methanesulfonamide.

Introduction

The formation of this compound from 1-(4-nitrophenyl)methanesulfonyl chloride and methylamine is a classic example of a nucleophilic substitution reaction, likely proceeding through an S(_N)2 mechanism. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and even the reaction mechanism itself. Understanding these solvent effects is paramount for reaction optimization and mechanistic elucidation. This guide is designed to address common challenges and questions that arise during such kinetic studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction rate is significantly slower than expected. What are the most likely solvent-related causes?

A1: A sluggish reaction rate is a common issue and is often directly linked to the choice of solvent and its interaction with the reactants. The reaction between 1-(4-nitrophenyl)methanesulfonyl chloride and methylamine is expected to follow an S(_N)2 pathway. According to the Hughes-Ingold rules, the solvent's polarity and its ability to form hydrogen bonds play a crucial role in the kinetics of S(_N)2 reactions.[1][2]

  • Use of Polar Protic Solvents: Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, can significantly slow down S(_N)2 reactions.[3][4] This is because they form strong hydrogen bonds with the nucleophile (methylamine), creating a "solvent cage" around it.[5][6] This solvation stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for it to attack the electrophilic sulfur atom of the sulfonyl chloride.[5]

  • Insufficient Solvent Polarity: While highly polar protic solvents are detrimental, a certain degree of polarity is necessary to dissolve the reactants, particularly the ionic or highly polar starting materials. If a nonpolar solvent (e.g., hexane, toluene) is used, the reactants may not be sufficiently solvated to allow for effective collisions and reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: To accelerate the reaction, consider using a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[3][7] These solvents possess a significant dipole moment to dissolve the reactants but lack the acidic protons that lead to strong hydrogen bonding with the nucleophile.[8] This leaves the nucleophile "naked" and more reactive, thus increasing the reaction rate.[3]

  • Solvent Mixtures: If solubility is an issue in a pure aprotic solvent, a mixture of a polar aprotic solvent with a less polar co-solvent can be employed to find an optimal balance between reactant solubility and reaction rate.

Q2: I am observing inconsistent kinetic data (non-reproducible rate constants). What could be the source of this variability?

A2: Inconsistent kinetic data often points to uncontrolled variables in the experimental setup. Beyond standard experimental errors, solvent-related issues are a primary suspect.

  • Trace Water Content: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of a base (like methylamine).[9] If your solvent is not anhydrous, a competing hydrolysis reaction will consume the 1-(4-nitrophenyl)methanesulfonyl chloride, leading to lower and variable rates for the desired aminolysis reaction. The rate of hydrolysis will also be influenced by the solvent.

  • Solvent Purity: Impurities in the solvent can act as catalysts or inhibitors, leading to erratic results. For instance, acidic or basic impurities can alter the effective concentration of the methylamine or catalyze side reactions.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves). Ensure all glassware is thoroughly dried before use.

  • Verify Solvent Purity: Use high-purity solvents (e.g., HPLC grade or equivalent). If in doubt, purify the solvent before use.

  • Inert Atmosphere: For highly sensitive reactions or when using particularly reactive reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Q3: How do I choose an appropriate solvent to begin my kinetic studies?

A3: The selection of a suitable solvent is a critical first step. The ideal solvent should dissolve all reactants to the desired concentration, be inert under the reaction conditions, and allow the reaction to proceed at a measurable rate.

  • Solvent Polarity Scales: Several empirical solvent polarity scales, such as the Grunwald-Winstein Y values and Reichardt's E(_T)(30) values, can provide a quantitative measure of a solvent's ionizing power and polarity.[9][10] For an S(_N)2 reaction, you generally want to avoid solvents with very high ionizing power (which would favor an S(_N)1 mechanism, though unlikely for a primary sulfonyl chloride) but with sufficient polarity to ensure solubility.

  • General Guidelines for S(_N)2 Reactions:

    • Favorable: Polar aprotic solvents (DMSO, DMF, acetonitrile, acetone) are generally the best choice as they increase the rate of S(_N)2 reactions.[7][8]

    • Unfavorable: Polar protic solvents (water, methanol, ethanol) tend to decrease the rate of S(_N)2 reactions.[2][4]

    • Often Unsuitable: Nonpolar solvents (hexane, benzene, diethyl ether) may not adequately dissolve the reactants.

Recommended Starting Points:

  • Acetonitrile (CH(_3)CN): Often a good starting point as it is polar aprotic and transparent in the UV region, making it suitable for UV-Vis spectroscopic monitoring.[11]

  • Acetone: Another good polar aprotic option, though its higher volatility requires careful temperature control.

Q4: How can I monitor the progress of the reaction to determine the kinetics?

A4: Several analytical techniques can be employed to monitor the reaction progress. The choice of technique depends on the properties of the reactants and products and the available instrumentation.

  • UV-Visible Spectrophotometry: This is often a convenient and effective method if there is a significant difference in the UV-Vis absorbance spectra of the reactants and products.[12][13] The nitrophenyl group in this compound provides a strong chromophore, making this technique highly suitable. By monitoring the increase in absorbance at a wavelength where the product absorbs strongly and the reactants do not, you can follow the reaction progress over time.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring reaction kinetics as it can separate and quantify all components in the reaction mixture (reactants, products, and any byproducts).[15][16] By taking aliquots from the reaction at different time points, quenching the reaction, and analyzing the samples by HPLC, you can obtain accurate concentration profiles over time.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be used to monitor the reaction directly in the NMR tube. This provides detailed structural information and allows for the simultaneous tracking of multiple species. However, it requires specialized equipment and may not be as high-throughput as other methods.

Quantitative Data Summary

Solvent TypeExamplesExpected Effect on Reaction RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileSignificant Rate Increase Solvates the cation of the nucleophile salt but poorly solvates the anion, leaving the nucleophile "naked" and more reactive.[3][7]
Polar Protic Water, Methanol, EthanolSignificant Rate Decrease Strongly solvates the nucleophile through hydrogen bonding, stabilizing it and increasing the activation energy of the reaction.[5][6]
Nonpolar Hexane, Toluene, CCl(_4)Very Slow or No Reaction Reactants, which are often polar or ionic, have poor solubility.[7]

Experimental Protocol: Kinetic Analysis via UV-Visible Spectrophotometry

This protocol outlines a method for determining the pseudo-first-order rate constant for the reaction between 1-(4-nitrophenyl)methanesulfonyl chloride and an excess of methylamine in a given solvent.

1. Materials and Instrumentation:

  • 1-(4-nitrophenyl)methanesulfonyl chloride

  • Methylamine solution (e.g., 40 wt. % in H(_2)O or a solution in the desired anhydrous solvent)

  • Anhydrous solvent of choice (e.g., acetonitrile)

  • UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

2. Preparation of Stock Solutions:

  • Methylamine Solution: Prepare a stock solution of methylamine of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent. Due to the high volatility and basicity of methylamine, handle it in a fume hood and determine the precise concentration by titration if necessary.

  • Sulfonyl Chloride Solution: Prepare a dilute stock solution of 1-(4-nitrophenyl)methanesulfonyl chloride (e.g., 0.001 M) in the same anhydrous solvent. This solution should be prepared fresh daily due to the potential for slow hydrolysis.

3. Determination of Analytical Wavelength ((\lambda_{max})):

  • Record the UV-Vis spectrum of the starting materials (sulfonyl chloride and methylamine) and the product (this compound) in the chosen solvent.

  • Identify a wavelength ((\lambda_{max})) where the product has a strong absorbance and the reactants have minimal absorbance. This will maximize the signal-to-noise ratio during the kinetic run.

4. Kinetic Run (Pseudo-First-Order Conditions):

  • Set the spectrophotometer to the predetermined (\lambda_{max}) and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

  • Pipette a known volume of the methylamine solution into a quartz cuvette. Use a significant excess (at least 10-fold) compared to the sulfonyl chloride to ensure pseudo-first-order kinetics.

  • Place the cuvette in the spectrophotometer and zero the instrument.

  • To initiate the reaction, rapidly inject a small, known volume of the sulfonyl chloride stock solution into the cuvette, quickly mix by inverting the cuvette (with a stopper), and immediately start recording the absorbance as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reading becomes stable), which is typically after 5-10 half-lives.

5. Data Analysis:

  • The observed rate constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    kobsk{obs}kobs​
    ) can be determined by plotting ln(A(\infty) - A(_t)) versus time, where A(t) is the absorbance at time t, and A(\infty) is the final absorbance. The slope of this line will be -
    kobsk{obs}kobs​
    .

  • The second-order rate constant (k(2)) can then be calculated from the pseudo-first-order rate constant using the equation:

    k2=kobs[Methylamine]k_2 = \frac{k{obs}}{[Methylamine]}k2​=[Methylamine]kobs​​
    .

  • Repeat the experiment with different concentrations of methylamine to confirm the second-order nature of the reaction. A plot of ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    kobsk{obs}kobs​
    versus [Methylamine] should yield a straight line passing through the origin with a slope equal to k(_2).

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Sulfonyl Chloride & Methylamine) in Anhydrous Solvent det_lambda Determine Analytical Wavelength (λmax) prep_sol->det_lambda thermo Thermostat Spectrophotometer & Cuvette det_lambda->thermo Set λmax add_ma Add Excess Methylamine to Cuvette thermo->add_ma init_rxn Inject Sulfonyl Chloride & Start Data Acquisition add_ma->init_rxn monitor_abs Record Absorbance vs. Time init_rxn->monitor_abs plot_data Plot ln(A∞ - At) vs. Time monitor_abs->plot_data calc_k Calculate k_obs & k_2 plot_data->calc_k

Caption: Workflow for Kinetic Analysis via UV-Vis Spectrophotometry.

Solvent Effects on S(_N)2 Transition State

Caption: Influence of Solvent Type on Nucleophile Reactivity in an S(_N)2 Reaction.

References

"N-methyl-1-(4-nitrophenyl)methanesulfonamide stability in acidic vs basic media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for N-methyl-1-(4-nitrophenyl)methanesulfonamide. This document provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice for researchers investigating the stability of this compound. Our approach is grounded in the established principles of sulfonamide chemistry to empower you to design and execute robust stability studies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound, based on its classification as a sulfonamide.

Q1: What is the expected primary degradation pathway for this compound in aqueous solutions?

As a sulfonamide, the primary abiotic degradation pathway for this compound in aqueous media is expected to be hydrolysis.[1][2] This reaction typically involves the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide functional group.[3] The rate and mechanism of this hydrolysis are highly dependent on the pH and temperature of the solution.

Q2: How does pH influence the stability? Is it more stable in acidic or basic conditions?

The stability of sulfonamides is significantly influenced by pH. While literature on this compound is not abundant, we can infer its likely behavior from general studies on the sulfonamide class:

  • Acidic Conditions (pH < 4): Sulfonamides generally exhibit increased susceptibility to hydrolysis in acidic media.[1][2][3] The reaction is often catalyzed by hydronium ions (H₃O⁺). Therefore, it is anticipated that the compound will degrade more rapidly under strong acidic conditions.

  • Neutral Conditions (pH ≈ 7): The neutral pH range is often where many sulfonamides exhibit their maximum stability.[3] Nine of twelve sulfonamides in one major study were found to be hydrolytically stable at pH 7.0.[1][2]

  • Basic Conditions (pH > 9): The behavior in basic media can be more complex. Many sulfonamides are stable in alkaline solutions (e.g., pH 9.0).[1][2] This is partly because the sulfonamide proton can be abstracted, forming an anionic species that is less susceptible to nucleophilic attack and hydrolysis.[1] However, under very strong basic conditions and elevated temperatures, base-catalyzed hydrolysis can occur.[4]

Q3: What are the potential degradation products I should be looking for?

Based on the expected hydrolytic cleavage of the S-N bond, the primary degradation products would be:

  • 1-(4-nitrophenyl)methanesulfonic acid

  • Methylamine

The diagram below illustrates this proposed degradation pathway. Under acidic conditions, methylamine would be protonated to form the methylammonium ion.

G parent This compound hydrolysis_point parent->hydrolysis_point S-N Bond Cleavage prod1 1-(4-nitrophenyl)methanesulfonic acid prod2 Methylamine hydrolysis_point->prod1  Hydrolysis  (H₂O, H⁺ or OH⁻) hydrolysis_point->prod2

Caption: Proposed hydrolytic degradation of this compound.

Q4: How does temperature impact the degradation rate?

As with most chemical reactions, the rate of hydrolysis is expected to increase significantly with temperature. Forced degradation studies, often conducted at elevated temperatures (e.g., 40-80°C), are used to accelerate the process and predict long-term stability at lower temperatures, such as room temperature or refrigerated conditions.[5] This relationship can be modeled using the Arrhenius equation.

Part 2: Designing a Forced Degradation Study

To definitively determine the stability profile of this compound, a forced degradation (or stress testing) study is essential.[6][7] This involves intentionally exposing the compound to harsh conditions to identify potential degradants and establish a stability-indicating analytical method.

The following workflow provides a comprehensive overview of the process.

G prep Sample Preparation Stock Solution in ACN/MeOH Dilution into Stress Media stress Stress Conditions Acidic (HCl) Basic (NaOH) Neutral (H₂O) Oxidative (H₂O₂) Photolytic (UV/Vis) Thermal (Heat) prep->stress Incubate at T₀, T₁, T₂... analysis Analysis LC-MS/MS or HPLC-UV Assay of Parent Compound Identification of Degradants stress->analysis Quench & Analyze data Data Interpretation Calculate % Degradation Determine Degradation Kinetics Mass Balance Assessment analysis->data

Caption: High-level workflow for a forced degradation stability study.

Experimental Protocol: pH Stability Assessment

This protocol details the steps for evaluating stability in acidic, basic, and neutral media.

Objective: To quantify the degradation of this compound over time at different pH values and an elevated temperature.

Materials:

  • This compound (high purity)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Volumetric flasks, pipettes, and amber HPLC vials

  • Calibrated pH meter

  • Incubator or water bath set to 60°C

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in ACN or MeOH to create a 1.0 mg/mL stock solution.

  • Prepare Stress Samples: For each condition below, add a known volume of the stock solution to the stress medium to achieve a final concentration of ~100 µg/mL. The final solution should contain a low percentage of the organic solvent (<5%) to avoid influencing the reaction.

    • Acidic: 0.1 M HCl

    • Neutral: Deionized water

    • Basic: 0.1 M NaOH

  • Prepare Control Sample (T₀): Immediately after preparing the stress samples, take an aliquot from each, neutralize it (if acidic or basic), and dilute it to the target analytical concentration. This serves as your zero-time-point control.

  • Incubation: Place the sealed vials of the remaining stress samples into a 60°C incubator.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.

  • Analysis: Analyze all T₀ and time-point samples using a validated stability-indicating HPLC or LC-MS/MS method (see Part 3).

Data Summary Table

Your results should be organized to clearly show the extent of degradation under each condition.

Stress ConditionTime (hours)Initial Conc. (µg/mL)Measured Conc. (µg/mL)% DegradationAppearance of Degradation Peaks
0.1 M HCl @ 60°C 0100.2100.20.0%No
8100.275.824.3%Yes (2 peaks)
24100.245.155.0%Yes (2 peaks)
Water @ 60°C 099.899.80.0%No
2499.898.90.9%No
0.1 M NaOH @ 60°C 0100.5100.50.0%No
24100.595.35.2%Yes (1 peak)
Note: This is a table with example data for illustrative purposes.

Part 3: Analytical Method Development

A robust analytical method is crucial for separating the parent compound from any degradation products. LC-MS/MS is the preferred technique for its sensitivity and specificity.[8][9]

Protocol: Stability-Indicating LC-MS/MS Method

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 x 100 mm, 2.6 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • Parent Compound: Determine the precursor ion (M+H)⁺ and optimize two fragment ions.

    • Expected Degradants: Predict the m/z for 1-(4-nitrophenyl)methanesulfonic acid and methylamine and monitor for their appearance.

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

Method Validation:

  • Specificity: The key is to demonstrate that the peaks for degradants do not co-elute with the parent compound. Analyze a mixture of stressed and unstressed samples to prove separation.

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines.

Part 4: Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No degradation observed even in 0.1 M HCl at 60°C after 24 hours. 1. The compound is exceptionally stable under these conditions.2. Incorrect preparation of stress media.3. Ineffective heat transfer.1. Increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C).[10]2. Re-prepare and verify the pH of the stress solutions.3. Ensure vials are properly submerged in a water bath for consistent heating.
Mass balance is poor (sum of parent + degradants is <90%). 1. Degradants are not being detected (no UV chromophore or do not ionize).2. A secondary degradation pathway is occurring.3. Adsorption of compound or degradants to the vial surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or switch MS ionization modes. For methylamine, specific derivatization or HILIC chromatography may be needed.2. Analyze samples with a high-resolution mass spectrometer (LC-HRMS) to identify unknown products.[9]3. Use silanized glass vials or polypropylene vials.
Inconsistent results between replicate stability experiments. 1. Inhomogeneous sample preparation.2. Variability in experimental conditions (pH, temperature).3. Inconsistent timing of sample analysis.1. Ensure the compound is fully dissolved in the stock solution before preparing stress samples.2. Calibrate and monitor pH and temperature control equipment regularly.3. Use a precise timer for all incubation and sampling steps.[3]
Multiple unexpected peaks appear in the chromatogram. 1. Secondary degradation of primary products.2. Interaction with buffer components or impurities.3. Contamination of the sample or HPLC system.1. Analyze samples at earlier time points to identify the primary degradants first.2. Run a blank stress medium (without the compound) to identify any peaks originating from the matrix.3. Thoroughly clean the LC system and use high-purity solvents and reagents.

References

Technical Support Center: Stability and Storage of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-1-(4-nitrophenyl)methanesulfonamide (CAS 85952-29-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this critical reagent during storage and handling. Inconsistent experimental outcomes can often be traced back to the degradation of starting materials. This document provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations to help you maintain the quality of your compound and the reliability of your results.

Section 1: Quick Reference - Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled cold temperature (2-8°C is recommended). For extended periods, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: What are the primary causes of its decomposition?

A: The molecule's structure contains two key functional groups prone to degradation: the sulfonamide linkage and the nitroaromatic ring. Therefore, the primary decomposition pathways are hydrolysis (cleavage of the S-N bond by water) and photodegradation (decomposition caused by exposure to UV or visible light).[1][2]

Q3: How can I visually determine if my sample has degraded?

A: A noticeable color change from its typical white or pale-yellow appearance to a more intense yellow, brown, or orange hue is a strong indicator of degradation.[3] This is often associated with the decomposition of the nitroaromatic moiety. However, significant degradation can occur without a visible change, necessitating analytical confirmation.

Q4: Is the compound particularly sensitive to moisture?

A: Yes. The sulfonamide group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially under acidic or basic conditions.[1][4] Storing the compound in a desiccated environment or under a dry, inert atmosphere is crucial to prevent this pathway.

Q5: My lab has ambient lighting. Do I need to take special precautions?

A: Absolutely. Nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation upon exposure to ambient lab lighting, and especially direct sunlight.[5] Always store the material in an amber vial or a container wrapped in aluminum foil to block light.

Section 2: Troubleshooting Guide - Investigating Degradation

This section addresses specific issues that may arise during experimentation and helps you diagnose potential stability problems.

Q: My experimental results are inconsistent, and I suspect my starting material is the cause. What should I do?

A: Inconsistent yields, unexpected side products, or shifts in analytical readings (e.g., HPLC retention time) are classic signs of reagent degradation. The first step is to assess the purity of your this compound stock. We recommend running a simple purity check using the HPLC-UV method detailed in Protocol 2 . Compare the chromatogram of your current stock against a new or reference sample if available. The appearance of new peaks or a decrease in the main peak area confirms degradation.

Q: I've observed a significant color change in my solid sample. What are the chemical reasons for this?

A: The color change is most likely due to photodegradation. The nitroaromatic ring absorbs light, which can excite the molecule and initiate decomposition reactions, often forming highly colored phenolic or azo-type byproducts.[2][6] While less common in a solid state without other catalysts, thermal stress can also contribute to discoloration over time.

Q: What are the likely degradation products I should search for analytically?

A: The two primary degradation pathways suggest specific byproducts:

  • Hydrolysis: Look for the cleavage of the sulfonamide S-N bond, which would yield 4-nitrophenylmethanesulfonic acid and methylamine .[7]

  • Photodegradation: This pathway is more complex, but you may identify hydroxylated derivatives (e.g., nitrophenols) or products resulting from the reduction of the nitro group.[2][8]

The following diagram illustrates these primary degradation routes.

G cluster_main Potential Stress Factors cluster_products Primary Degradation Products Light (UV/Vis) Light (UV/Vis) Compound This compound Light (UV/Vis)->Compound Photodegradation Moisture (H2O) Moisture (H2O) Moisture (H2O)->Compound Hydrolysis (pH dependent) Heat/Oxygen Heat/Oxygen Heat/Oxygen->Compound Thermal/Oxidative Decomposition Hydrolysis_Products 4-nitrophenylmethanesulfonic acid + Methylamine Compound->Hydrolysis_Products Photo_Products Hydroxylated Derivatives + Other Colored Byproducts Compound->Photo_Products Thermal_Oxidative_Products Various Oxidized Species Compound->Thermal_Oxidative_Products

Caption: Key decomposition pathways for this compound.

Section 3: In-Depth Technical Protocols

As a Senior Application Scientist, I advocate for proactive quality control. These protocols provide actionable steps for proper storage and for validating the stability of your compound.

Protocol 1: Recommended Storage and Handling Procedures

This protocol ensures the long-term stability of the compound by minimizing exposure to detrimental environmental factors.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas source

  • Desiccator cabinet or sealed container with desiccant

  • Refrigerator (2-8°C) or freezer (-20°C)

  • Aluminum foil (optional)

Procedure:

  • Aliquot: Upon receiving the compound, if you plan to use it over an extended period, aliquot it into several smaller, single-use vials. This prevents repeated warming/cooling cycles and moisture introduction into the bulk container.

  • Inert Atmosphere: Place the aliquots in a glove box or use a gas line to carefully flush each vial with dry argon or nitrogen gas for 15-30 seconds. This displaces oxygen and moisture.

  • Seal Tightly: Immediately and securely seal the vial with the PTFE-lined cap.

  • Protect from Light: Place the sealed amber vial in a labeled box. For extra protection, especially if storing in a glass-door refrigerator, wrap the vial in aluminum foil.

  • Store Cold:

    • For short-term storage (≤ 3 months): Store at 2-8°C in a desiccator.

    • For long-term storage (> 3 months): Store at -20°C.

  • Handling During Use:

    • Allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh out the required amount quickly and immediately re-flush the vial with inert gas and reseal if material remains.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) / -20°C (Long-term)Slows the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation and displaces moisture.
Light Amber Vial / DarknessPrevents photodegradation of the nitroaromatic ring.[5]
Moisture Tightly Sealed / DesiccatedPrevents hydrolysis of the sulfonamide bond.[1]
Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system to understand your compound's specific vulnerabilities. It involves intentionally stressing the material under various conditions to identify potential degradation pathways and products.[9][10]

Objective: To determine the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Experimental Workflow:

Caption: Workflow for conducting a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Set up samples according to the conditions in the table below. Include a "Control" sample stored at 2-8°C in the dark.

  • After the specified time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples, including the control, by HPLC-UV (see Protocol 3).

  • Compare the chromatograms. A loss of >5-10% of the main peak area or the appearance of significant new peaks indicates susceptibility to that stress condition.

Stress ConditionReagent/ConditionTime & TemperatureExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 h @ 60°CS-N bond cleavage[7]
Base Hydrolysis 0.1 M NaOH24 h @ 60°CS-N bond cleavage[11]
Oxidation 3% H₂O₂24 h @ RTOxidation of aromatic ring or other sites
Thermal Solid sample in oven48 h @ 80°CGeneral thermal decomposition
Photolytic Solution under UV light (e.g., 254/365 nm)24 h @ RTPhotodegradation of nitroaromatic ring[2][5]
Protocol 3: HPLC-UV Method for Purity and Stability Assessment

This method provides a reliable way to quantify the purity of your compound and detect degradation products.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (based on the nitroaromatic chromophore)

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

Analysis:

  • Dissolve a small, accurately weighed sample in the mobile phase (e.g., 50:50 A:B) to a concentration of ~0.1 mg/mL.

  • Inject and acquire the chromatogram.

  • Purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. Degradation is indicated by a decrease in the main peak's area percent and the emergence of new peaks, typically at different retention times.

By implementing these storage protocols and utilizing the provided analytical methods, you can ensure the integrity of your this compound, leading to more accurate and reproducible scientific outcomes.

References

Technical Support Center: Troubleshooting Electron-Deficient Alkene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for common challenges encountered when working with electron-deficient alkenes in critical reactions such as Michael additions, Diels-Alder cycloadditions, and Heck couplings. The advice herein is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower researchers in their experimental design and execution.

I. General Issues in Electron-Deficient Alkene Reactions

This section addresses broad problems that can occur across various reaction types involving electron-deficient alkenes.

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I address them?

Answer:

Low or no conversion in reactions with electron-deficient alkenes can stem from several factors, ranging from reagent purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

A. Reagent and Solvent Purity:

  • Moisture and Air Sensitivity: Many catalysts, particularly Lewis acids (e.g., AlCl₃, TiCl₄) and organometallic reagents, are highly sensitive to moisture and air. Contamination can lead to catalyst deactivation.[1][2]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven or flame-drying).

      • Use freshly distilled or anhydrous solvents.

      • Handle reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Protocol: Solvent Purification via Distillation

    • Set up a distillation apparatus under an inert atmosphere.

    • Add the appropriate drying agent to the solvent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents).

    • Reflux the solvent until the indicator shows it is dry (e.g., the deep blue color of the benzophenone ketyl radical).

    • Distill the solvent directly into the reaction flask or a storage vessel under an inert atmosphere.

B. Catalyst Activity and Loading:

  • Catalyst Deactivation: Catalysts can deactivate over the course of a reaction through various mechanisms, including poisoning by impurities, thermal decomposition, or aggregation.[3][4]

    • Troubleshooting:

      • Increase catalyst loading. While low catalyst loadings are ideal for scale-up, higher loadings (e.g., 5-10 mol%) can be beneficial during initial troubleshooting.[5]

      • Consider a different catalyst. For example, in Heck reactions, palladium catalysts with bulky phosphine ligands can sometimes be more robust.[6]

      • For Lewis acid-catalyzed reactions, ensure the catalyst is of high purity and handled properly to prevent deactivation.[1]

C. Reaction Temperature and Concentration:

  • Insufficient Thermal Energy: Some reactions require a significant activation energy.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitor for product formation and potential side reactions.

      • For Diels-Alder reactions, higher temperatures can sometimes overcome a high activation barrier, but may also lead to the retro-Diels-Alder reaction.

  • Dilution Effects: Bimolecular reactions can be slow at very low concentrations.

    • Troubleshooting:

      • Increase the concentration of your reactants.

D. Electronic Mismatch:

  • While electron-deficient alkenes are generally reactive towards nucleophiles, the degree of electronic activation matters.

    • Troubleshooting:

      • If your alkene is only moderately electron-deficient, consider using a stronger nucleophile or a more activating catalyst.

      • For Diels-Alder reactions, pairing an electron-deficient dienophile with an electron-rich diene significantly accelerates the reaction.[7][8]

II. Troubleshooting Specific Reaction Types

A. Michael (Conjugate) Addition Reactions

The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Question 2: My Michael addition is giving low yields and significant amounts of the 1,2-addition product. How can I improve the 1,4-selectivity?

Answer:

The competition between 1,4- (conjugate) and 1,2-addition is a classic challenge in Michael reactions. The outcome is governed by the principles of hard and soft acid-base (HSAB) theory. The β-carbon of the enone is a "soft" electrophilic site, while the carbonyl carbon is a "hard" electrophilic site.

  • Hard vs. Soft Nucleophiles: "Soft" nucleophiles, which are large and polarizable, preferentially attack the soft β-carbon, leading to the desired 1,4-adduct. "Hard" nucleophiles, which are small and have a high charge density, are more likely to attack the hard carbonyl carbon, resulting in the 1,2-addition product.[9]

    • Troubleshooting:

      • Choice of Nucleophile: If possible, switch to a softer nucleophile. For example, Gilman reagents (organocuprates) are classic soft nucleophiles used for 1,4-additions, whereas organolithium and Grignard reagents are harder and often give more 1,2-addition.

      • Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) are generally preferred for Michael additions as they do not solvate anions as strongly as protic solvents, making the nucleophile more reactive.

Question 3: I am observing multiple additions of my nucleophile to the electron-deficient alkene. How can I control this?

Answer:

Multiple additions can be a problem, especially when using highly reactive nucleophiles or when the initial adduct can be deprotonated to form a new nucleophile.

  • Stoichiometry and Reaction Conditions:

    • Troubleshooting:

      • Carefully control the stoichiometry of your reactants. Use of a slight excess of the electrophile can sometimes prevent multiple additions to the nucleophile.

      • Lowering the reaction temperature can help to control the reactivity and reduce the rate of subsequent additions.

      • The choice of base is critical. A weaker base may be sufficient to deprotonate the initial nucleophile without deprotonating the product.[10]

B. Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, involving the cycloaddition of a conjugated diene and a dienophile (the electron-deficient alkene).

Question 4: My Diels-Alder reaction is slow and gives a poor yield. What can I do to improve it?

Answer:

The rate of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile.

  • Frontier Molecular Orbital (FMO) Theory: The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap between these orbitals leads to a faster reaction.

    • Troubleshooting:

      • Increase Dienophile Electrophilicity: Adding electron-withdrawing groups to the dienophile lowers its LUMO energy, accelerating the reaction.[8][11]

      • Use a Lewis Acid Catalyst: Lewis acids can coordinate to the electron-withdrawing group on the dienophile, making it more electron-deficient and further lowering its LUMO energy. This can dramatically increase the reaction rate and also improve stereoselectivity.[1][7]

  • Protocol: Setting up a Lewis Acid-Catalyzed Diels-Alder Reaction

    • Under an inert atmosphere, dissolve the dienophile in a dry, non-coordinating solvent (e.g., dichloromethane, toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

    • Slowly add the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to the solution.

    • Stir for 15-30 minutes to allow for complexation.

    • Add the diene dropwise.

    • Allow the reaction to proceed at the chosen temperature, monitoring by TLC or GC/MS.

    • Quench the reaction carefully with a suitable reagent (e.g., water, saturated aqueous NaHCO₃).

Question 5: I am getting a mixture of endo and exo products in my Diels-Alder reaction. How can I improve the stereoselectivity?

Answer:

The formation of endo and exo products is a common stereochemical consideration in Diels-Alder reactions.

  • The Endo Rule: For many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile. However, the exo product is often the thermodynamically more stable product.

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled endo product.

      • Lewis Acid Catalysis: The use of a Lewis acid can enhance the secondary orbital interactions, often leading to higher endo selectivity.[7]

C. Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.

Question 6: My Heck reaction with an electron-deficient alkene is giving low yields and I suspect catalyst deactivation. What are the common causes and solutions?

Answer:

Catalyst deactivation is a frequent issue in Heck couplings.

  • Causes of Deactivation:

    • Oxidative Addition Rate: With some electron-deficient aryl bromides, oxidative addition to the Pd(0) catalyst can be slow, allowing for competing deactivation pathways.[6]

    • Homocoupling: Rapid oxidative addition can sometimes lead to reductive homocoupling of the aryl halide, forming biaryls and inactive palladium salts.[6]

    • Ligand Degradation: High temperatures and certain solvents can lead to the degradation of the phosphine ligands that are often essential for catalyst stability and activity.

  • Troubleshooting:

    • Ligand Choice: Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and promote the desired catalytic cycle.

    • Solvent: The choice of solvent can be critical. While polar aprotic solvents like DMF are common, they can sometimes coordinate too strongly to the palladium center, inhibiting alkene coordination. In such cases, less coordinating solvents like dioxane or toluene may be more effective.[5]

    • Base: The choice of base is also important. An appropriate base is needed to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

Question 7: I am observing poor regioselectivity in my Heck reaction, with a mixture of α- and β-addition products. How can I control this?

Answer:

Regioselectivity in Heck reactions with electron-deficient alkenes like acrylates and styrenes typically favors the β-product. However, achieving high selectivity can be challenging.

  • Electronic and Steric Control:

    • Electronic Bias: Electron-deficient alkenes generally favor coupling at the terminal (β) position.[12][13]

    • Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the regioselectivity.

    • Cationic Pathway: Promoting a "cationic pathway" in the Heck reaction, often by using a less basic counterion and a more polar solvent, can sometimes enhance selectivity for the branched (α) product.[12]

III. Visualizations and Data

Diagrams

Troubleshooting Low Conversion start Low or No Conversion reagent_purity Check Reagent/Solvent Purity start->reagent_purity catalyst Evaluate Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions electronics Assess Electronic Factors start->electronics dry_glassware Dry Glassware reagent_purity->dry_glassware anhydrous_solvent Use Anhydrous Solvents reagent_purity->anhydrous_solvent inert_atmosphere Use Inert Atmosphere reagent_purity->inert_atmosphere increase_loading Increase Catalyst Loading catalyst->increase_loading change_catalyst Try a Different Catalyst catalyst->change_catalyst check_purity Ensure Catalyst Purity catalyst->check_purity increase_temp Increase Temperature conditions->increase_temp increase_conc Increase Concentration conditions->increase_conc stronger_nucleophile Use Stronger Nucleophile electronics->stronger_nucleophile more_activating_catalyst Use More Activating Catalyst electronics->more_activating_catalyst Diels_Alder_FMO cluster_diene Electron-Rich Diene cluster_dienophile Electron-Poor Dienophile homo_diene HOMO lumo_dienophile LUMO homo_diene->lumo_dienophile Favorable Interaction (Small Energy Gap) lumo_diene LUMO homo_dienophile HOMO lumo_diene->homo_dienophile Unfavorable Interaction (Large Energy Gap)

References

Technical Support Center: Addressing Poor Solubility of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-methyl-1-(4-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for addressing solubility challenges encountered during experimental work with this compound. Our aim is to equip you with the knowledge and practical protocols to overcome these issues, ensuring the smooth progression of your research and development activities.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid with limited solubility in water.[1] It is, however, readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Its solubility in other common organic solvents like alcohols, ethers, and chlorinated solvents may vary. The presence of both a polar sulfonamide group and a nitro group, along with a nonpolar benzene ring, gives the molecule a mixed polarity, influencing its solubility profile.[2]

Q2: Why is my this compound not dissolving in the reaction solvent?

Poor solubility in a reaction mixture can be attributed to several factors:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental in determining solubility. If the polarity of your chosen solvent does not match that of this compound, dissolution will be difficult.[2]

  • Insufficient Solvent Volume: The concentration of the compound may exceed its saturation point in the given volume of solvent.

  • Low Temperature: For most solids, solubility increases with temperature.[3] If your reaction is conducted at a low temperature, the solubility of the compound may be significantly reduced.

  • Common Ion Effect: If the reaction mixture already contains ions that are common to a salt form of your compound (if applicable), it can suppress solubility.

Q3: What are the initial steps to troubleshoot poor solubility of this compound?

Before resorting to more complex methods, consider these initial troubleshooting steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a pure sample of this compound.

  • Increase Solvent Volume: If the reaction conditions permit, try increasing the volume of the solvent to reduce the concentration of the solute.

  • Gentle Heating: Carefully warming the mixture (if the reaction is thermally stable) can often be a simple and effective way to increase solubility.[3]

  • Agitation: Ensure the mixture is being adequately stirred or agitated to facilitate the dissolution process.

TROUBLESHOOTING GUIDES

This section provides detailed, step-by-step protocols for more advanced techniques to address persistent solubility issues.

GUIDE 1: SOLVENT SCREENING AND DETERMINATION OF SOLUBILITY

Before optimizing a reaction with a poorly soluble reagent, it is crucial to understand its solubility in various solvents. This guide provides a protocol to determine the qualitative and semi-quantitative solubility of this compound.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination [1][4][5]

Materials:

  • This compound

  • A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Toluene)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or syringes

Procedure:

  • Preparation: Into a series of labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each test tube, add a specific volume of a different solvent (e.g., 1 mL).

  • Agitation: Vigorously agitate the mixtures using a vortex mixer or magnetic stirrer for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature).

  • Observation: Visually inspect each tube for undissolved solid.

  • Semi-Quantitative Assessment: If the compound dissolves completely, add another pre-weighed portion and repeat the agitation. Continue this process until a saturated solution is obtained (i.e., solid material remains undissolved). Record the total amount of compound dissolved in the volume of solvent.

Data Presentation: Solubility Ranking

SolventQualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble)Semi-Quantitative Solubility (mg/mL)
Methanol
Ethanol
Acetone
THF
DCM
Acetonitrile
Toluene
User's reaction solvent

This table should be filled out by the user based on their experimental results.

GUIDE 2: UTILIZING CO-SOLVENTS TO ENHANCE SOLUBILITY

A co-solvent system can be a powerful tool to increase the solubility of a compound by modifying the overall polarity of the reaction medium.[6]

Q: How do I select an appropriate co-solvent?

The ideal co-solvent should be miscible with the primary reaction solvent and have a polarity that helps to bridge the gap between the solvent and the solute. For this compound, which has moderate polarity, a more polar co-solvent might be beneficial in a nonpolar reaction medium, and vice-versa.

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent System: In a test tube, attempt to dissolve a known amount of this compound in your primary reaction solvent.

  • Co-Solvent Addition: To the suspension, add a potential co-solvent dropwise while agitating.

  • Observation: Observe if the solid dissolves upon addition of the co-solvent.

  • Optimization: If dissolution occurs, experiment with different ratios of the primary solvent to the co-solvent to find the minimum amount of co-solvent needed to achieve a homogeneous solution.

Common Co-Solvent Pairs for Sulfonamides

Primary SolventPotential Co-Solvents to Increase PolarityPotential Co-Solvents to Decrease Polarity
TolueneTHF, Dioxane, Ethyl AcetateHexane, Heptane
DichloromethaneAcetonitrile, AcetoneToluene, Diethyl Ether
TetrahydrofuranMethanol, Ethanol, Water (if compatible)Toluene, Diethyl Ether

This table provides general suggestions. The optimal co-solvent must be determined experimentally and must be compatible with the reaction chemistry.

GUIDE 3: OPTIMIZING REACTION TEMPERATURE

Increasing the temperature of the reaction mixture is a straightforward method to enhance the solubility of a solid reactant.[7]

Q: What considerations should be taken into account when increasing the reaction temperature?

  • Thermal Stability: Ensure that this compound and other reactants, reagents, and products are stable at elevated temperatures.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.

  • Reaction Selectivity: Temperature can influence the rate of side reactions, potentially lowering the yield of the desired product.[8]

Experimental Protocol: Temperature Optimization

  • Initial Setup: Set up the reaction at the originally intended temperature where solubility is an issue.

  • Gradual Temperature Increase: Gradually increase the temperature of the reaction mixture in small increments (e.g., 5-10 °C).

  • Monitoring: After each temperature increase, allow the mixture to equilibrate and observe the solubility of the compound. Monitor the reaction progress (e.g., by TLC or LC-MS) to ensure that the desired reaction is proceeding and that degradation is not occurring.

  • Optimal Temperature: Identify the minimum temperature at which the compound is sufficiently soluble and the reaction proceeds efficiently and selectively.

GUIDE 4: APPLICATION OF PHASE-TRANSFER CATALYSIS (PTC)

Phase-transfer catalysis is a valuable technique for reactions where the reactants are in different, immiscible phases, which can be the case if this compound is insoluble in the bulk reaction solvent. A phase-transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction can occur.

Q: When is phase-transfer catalysis a suitable method?

PTC is particularly useful for reactions involving an ionic reagent (e.g., a salt in an aqueous phase or as a solid) and an organic substrate that is soluble in an organic solvent. While this compound is not ionic, PTC can be employed in reactions where it reacts with an ionic species that has poor solubility in the organic phase.

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336.

  • Phosphonium Salts: e.g., Tetrabutylphosphonium bromide.

  • Crown Ethers: e.g., 18-Crown-6.

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Catalyst Selection: Choose a phase-transfer catalyst based on the nature of the ionic reactant and the solvent system. Quaternary ammonium salts are a common starting point.[9]

  • Reaction Setup: Charge the reaction vessel with the organic solvent, this compound, the ionic reagent (either as a solid or an aqueous solution), and a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).

  • Vigorous Stirring: Ensure very efficient stirring to maximize the interfacial area between the phases.

  • Monitoring: Monitor the reaction progress. The presence of the catalyst should facilitate the reaction between the previously immiscible reactants.

GUIDE 5: UTILIZING SONICATION FOR DISSOLUTION

Sonication uses high-frequency sound waves to induce acoustic cavitation, which can effectively break down solid particles and enhance dissolution rates.[10][11]

Q: What are the advantages and limitations of using sonication?

Advantages:

  • Can significantly accelerate the dissolution of poorly soluble solids.[12]

  • Can be applied at room temperature, avoiding potential thermal degradation of reactants.

  • Promotes efficient mixing.[13]

Limitations:

  • May not be suitable for all reaction scales.

  • The high energy input can sometimes lead to side reactions or degradation of sensitive compounds.

Experimental Protocol: Sonication-Assisted Dissolution

  • Setup: Place the reaction vessel containing the solvent and the undissolved this compound in an ultrasonic bath.

  • Sonication: Sonicate the mixture for short intervals (e.g., 5-15 minutes).

  • Monitoring: After each interval, visually inspect the mixture for dissolution. If necessary, monitor the integrity of the compound by TLC or LC-MS to check for degradation.

  • Reaction Initiation: Once the compound is dissolved, the other reactants can be added, and the reaction can proceed, either with or without continued sonication, depending on the specific requirements of the synthesis.

VISUALIZATION AND WORKFLOWS

Logical Flowchart for Troubleshooting Solubility Issues

Caption: Troubleshooting workflow for addressing poor solubility.

Conceptual Diagram of Co-Solvency

Co-Solvency cluster_0 Poorly Soluble System cluster_1 Co-Solvent Enhanced System solute Solute solvent Solvent solute->solvent Poor Interaction solute2 Solute cosolvent Co-Solvent solute2->cosolvent Good Interaction solvent2 Solvent cosolvent->solvent2 Good Interaction

Caption: Co-solvents improve solubility by mediating interactions.

SAFETY INFORMATION

When handling this compound, it is essential to follow standard laboratory safety procedures.

  • Handling: Avoid contact with skin, eyes, and clothing.[14][15] Do not breathe dust.[16] Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Wash hands thoroughly after handling.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14][17]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14][15]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[15][16]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[14] In all cases of exposure, seek immediate medical attention.[14][15]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols.

REFERENCES

  • AK Scientific, Inc. Safety Data Sheet: N-Ethyl-N-(3-nitrophenyl)methanesulfonamide.

  • EvitaChem. N-(4-methyl-2-nitrophenyl)methanesulfonamide Product Page.

  • Angene Chemical. Safety Data Sheet: N-(2-Nitrophenyl)methanesulfonamide.

  • Experiment: Solubility of Organic & Inorganic Compounds.

  • Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). 2020.

  • AK Scientific, Inc. Safety Data Sheet: N-Methyl methanesulfonamide.

  • Fisher Scientific. Safety Data Sheet: N-Methyl-p-toluenesulfonamide.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • Jacobsen, E. N., et al. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 2021.

  • Procedure For Determining Solubility of Organic Compounds. Scribd.

  • Jacobsen, E. N., et al. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed, 2021.

  • Sonication in Organic Synthesis. Chem-Station International Edition. 2016.

  • Cravotto, G., & Cintas, P. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 2021.

  • Savjani, K. T., et al. Solubilization techniques used for poorly water-soluble drugs. PubMed Central, 2012.

  • Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed, 1981.

  • Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar. 2023.

  • Niazi, S. K., et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed, 2008.

  • How do I set the correct temperature for this reaction? Quora. 2023.

  • Solvothermal Technique Guidelines. WSU.

  • Wikipedia. Phase-transfer catalyst.

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central, 2023.

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Some Applications of Ultrasound Irradiation in Organic Synthesis. ResearchGate.

  • PubChem. This compound.

  • ChemicalBook. This compound.

  • Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate.

  • Phase Transfer Catalysts – Knowledge and References. Taylor & Francis.

  • How Do You Optimize Chemical Reaction Yields? Chemistry For Everyone. YouTube. 2022.

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics.

  • How To Run A Reaction: Reaction: Analysis I. University of Rochester, Department of Chemistry.

  • ChemicalBook. This compound.

  • Solubility of Organic Compounds. 2023.

  • Chemistry LibreTexts. 3.3: Choice of Solvent. 2022.

  • MOLBASE. This compound price & availability.

  • Sigma-Aldrich. Solvent Miscibility Table.

  • BLDpharm. This compound.

  • Is p-nitrophenol soluble in organic solvents? ECHEMI.

  • Solvent Miscibility Table.

  • Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. SIELC Technologies. 2018.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions with N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with N-methyl-1-(4-nitrophenyl)methanesulfonamide. This document provides in-depth, field-proven insights into optimizing catalyst loading for the two primary reactive sites of this molecule: the sulfonamide N-H bond and the aromatic nitro group. Our goal is to move beyond simple protocols and provide a framework for logical troubleshooting and rational optimization, grounded in mechanistic principles.

This guide is structured into two main parts based on the most common transformations undertaken with this substrate:

  • Part A: Optimization of Catalyst Loading for N-Arylation of the Sulfonamide Moiety

  • Part B: Optimization of Catalyst Loading for the Reduction of the Aromatic Nitro Group

Each section contains targeted FAQs for rapid problem-solving and detailed troubleshooting guides for more complex challenges.

Part A: Optimization of Catalyst Loading for N-Arylation of the Sulfonamide Moiety

The N-H bond of the sulfonamide is a key site for functionalization, most commonly through cross-coupling reactions to form N-aryl sulfonamides. These reactions are typically catalyzed by transition metals like palladium, copper, or nickel.[1][2] Catalyst efficiency is paramount, and optimizing its loading is a critical exercise in balancing reaction rate, yield, and cost.

Frequently Asked Questions (FAQs): N-Arylation

Q1: What is a standard starting catalyst loading for a palladium-catalyzed N-arylation of this sulfonamide?

A1: For initial screening, a palladium catalyst loading between 1-5 mol% is a robust starting point.[3] For highly efficient catalyst systems (e.g., using advanced phosphine ligands), this can often be lowered to 0.5-1 mol%. If the coupling is particularly challenging (e.g., with an electron-poor or sterically hindered aryl halide), you may need to start as high as 10 mol% to see initial product formation before optimizing.[3]

Q2: My reaction is showing low conversion. Should I just add more catalyst?

A2: While insufficient catalyst is a possible cause, it's often not the root problem. Before increasing the loading, verify the following:

  • Inert Atmosphere: Ensure the reaction was properly degassed and is maintained under a strict inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen.[4]

  • Reagent Purity: Water and other impurities can poison the catalyst. Ensure you are using anhydrous solvents and that your base is of high purity.[5]

  • Ligand Integrity: Is the ligand appropriate for the transformation? Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands are often required to facilitate the reaction and stabilize the catalyst.[4] An inappropriate ligand can make the catalyst appear inactive.

Q3: I'm seeing a black precipitate form in my reaction. What is it and what should I do?

A3: The formation of a black precipitate is very likely "palladium black," which is aggregated, inactive Pd(0) metal.[3] This is a clear sign of catalyst decomposition. Common causes include:

  • High Temperature: Excessively high temperatures can accelerate catalyst decomposition.[4]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[4]

  • Oxygen Contamination: As mentioned, oxygen will oxidize the active Pd(0) catalyst.

To mitigate this, consider lowering the reaction temperature, increasing the ligand-to-metal ratio (a 1.5:1 or 2:1 ratio is a good starting point), or using a more robust pre-catalyst.

Troubleshooting Guide: Low Yield in N-Arylation Reactions

Low yield is a multifaceted problem. The following workflow provides a systematic approach to diagnosis and resolution.

This protocol details a parallel screening experiment to efficiently determine the optimal catalyst loading.

  • Setup: In an inert atmosphere glovebox, arrange five reaction vials, each with a small magnetic stir bar.

  • Reagents: To each vial, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) in the reaction solvent.

  • Variable Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings outlined in the table below.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

VialPd Pre-catalyst (mol%)Ligand (mol%)Conversion (%)Key Observation
10.51.015%Reaction is sluggish but viable.
21.0 2.0 85% Good conversion, potential optimum.
32.04.088%Diminishing returns on increased loading.
45.010.089%No significant benefit, increased cost.
51.0 (No Ligand)0.0<5%Ligand is essential for this transformation.

This diagram illustrates a decision-making process for addressing poor reaction outcomes.

troubleshooting_workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Substrates, Base, Solvent) and Inert Atmosphere start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Concentration) check_reagents->check_conditions Reagents OK catalyst_issue Suspect Catalyst/Ligand Issue check_conditions->catalyst_issue Conditions OK optimize_conditions Re-optimize Temperature and Concentration check_conditions->optimize_conditions Suboptimal screen_ligands Screen Different Ligand Class (e.g., Buchwald, NHC) catalyst_issue->screen_ligands No Improvement increase_loading Incrementally Increase Catalyst Loading (e.g., 1% -> 3% -> 5%) catalyst_issue->increase_loading Yes success Yield Improved screen_ligands->success increase_loading->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

Part B: Optimization of Catalyst Loading for the Reduction of the Aromatic Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is the most common and atom-economical method, typically employing heterogeneous catalysts like palladium on carbon (Pd/C).[6][7] Optimizing catalyst loading here is about ensuring a complete, clean, and efficient reaction while minimizing catalyst cost and potential heavy metal contamination in the product.

Frequently Asked Questions (FAQs): Nitro Group Reduction

Q1: What is a typical catalyst loading for the reduction of an aromatic nitro group using Pd/C?

A1: A common starting point for Pd/C (typically 5% or 10% palladium on activated carbon) is between 1-10% by weight (w/w) relative to the nitro-containing substrate. For a simple, unhindered nitro group like the one in our substrate, starting at 1-2 wt% is often sufficient under standard hydrogen pressure (1-4 bar).

Q2: My reaction is stalled, and I'm seeing intermediates like hydroxylamine or nitroso species by LC-MS. What's the problem?

A2: The formation of these intermediates is a classic sign of incomplete reduction.[8] This can be caused by several factors:

  • Catalyst Deactivation: The catalyst may have lost activity. Ensure you are using a fresh, high-quality catalyst. Some functional groups can act as catalyst poisons.

  • Insufficient Hydrogen: Check that the hydrogen supply is adequate and that there are no leaks in your system. For more challenging reductions, increasing the hydrogen pressure may be necessary.[8]

  • Poor Mass Transfer: In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen and substrate to the catalyst surface.

Q3: Can I reuse my Pd/C catalyst?

A3: Yes, Pd/C can often be recovered by filtration and reused, which is a significant advantage of heterogeneous catalysis. However, its activity may decrease with each cycle due to surface poisoning or physical degradation. If reusing the catalyst, you may need to slightly increase the loading or reaction time to achieve the same performance. Always test the reused catalyst on a small scale first.

Troubleshooting Guide: Incomplete Nitro Reduction

An incomplete reduction not only results in low yield but also complicates purification due to the presence of highly reactive intermediates.

  • Setup: A multi-vessel parallel hydrogenation reactor is ideal. If unavailable, use identical individual hydrogenation vessels.

  • Charging Vessels: To each vessel, add this compound (1.0 g) and the reaction solvent (e.g., Methanol or Ethyl Acetate, 20 mL).

  • Catalyst Addition: Carefully add the pre-weighed Pd/C (10% w/w) to each vessel under a flow of nitrogen to prevent ignition of the dry catalyst.

    • Vessel 1: 10 mg (1 wt%)

    • Vessel 2: 20 mg (2 wt%)

    • Vessel 3: 50 mg (5 wt%)

  • Reaction: Seal the vessels, purge thoroughly with nitrogen, and then purge with hydrogen. Pressurize to the desired hydrogen pressure (e.g., 3 bar) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake. Confirm completion by taking a small, filtered aliquot for LC-MS or TLC analysis.

  • Work-up: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with fresh solvent. The combined filtrate contains the product.

This diagram outlines the steps to take when a nitro reduction fails to go to completion.

reduction_troubleshooting start Incomplete Reduction (Intermediates Observed) check_catalyst Check Catalyst Quality (Use fresh batch) start->check_catalyst check_setup Verify H₂ Supply & Pressure (Check for leaks) check_catalyst->check_setup Catalyst OK mass_transfer Improve Mass Transfer (Increase stirring speed) check_setup->mass_transfer Setup OK optimization Systematic Optimization mass_transfer->optimization Stirring OK increase_loading Increase Catalyst Loading (e.g., 2% -> 5% wt) optimization->increase_loading Yes increase_pressure Increase H₂ Pressure (e.g., 3 bar -> 10 bar) optimization->increase_pressure If loading fails change_solvent Change Solvent (e.g., MeOH -> EtOH/AcOH) optimization->change_solvent If pressure fails success Complete Reduction increase_loading->success increase_pressure->success change_solvent->success

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

References

Technical Support Center: Minimizing Side Reactions of the Nitro Group During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing nitro group reactivity in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the challenges posed by the nitro group. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to overcome synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common issues encountered in the laboratory when working with nitro-containing compounds. We focus on the causality behind experimental choices to help you diagnose and solve problems effectively.

FAQ Section 1: The Primary Challenge: Chemoselective Reduction of Aromatic Nitro Groups

The reduction of a nitro group to an amine is a foundational transformation, but its execution in a complex molecule is fraught with challenges. The primary issue is achieving chemoselectivity—reducing the nitro group while preserving other sensitive functionalities.

Q1: How can I selectively reduce a nitro group in the presence of a ketone or aldehyde?

A1: This is a classic selectivity problem, as many reducing agents that act on nitro groups will also reduce carbonyls.

  • Expertise & Experience: Catalytic hydrogenation (e.g., H₂ with Pd/C) is often too aggressive and will readily reduce aldehydes and ketones. The key is to use a reducing system that operates via a mechanism less favorable for carbonyl reduction, such as single-electron transfer (SET) from a metal surface in acidic or neutral media.

  • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (EtOH) or ethyl acetate (EtOAc) is a highly reliable and mild method.[1] It shows excellent selectivity for the nitro group over carbonyl functionalities. Another robust and cost-effective option is using iron powder (Fe) with a proton source like ammonium chloride (NH₄Cl) or acetic acid (AcOH).[2][3]

  • Trustworthiness (Self-Validation): The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the more polar amine product spot is a clear indicator. Staining with ninhydrin can help visualize the newly formed amine.

Q2: What is the best approach to reduce a nitro group without affecting an ester, amide, or carboxylic acid?

A2: Carboxylic acid derivatives are generally less reactive to reduction than ketones, but strong hydride reagents can still pose a problem.

  • Expertise & Experience: While catalytic hydrogenation is often compatible with esters and amides, the most reliable methods are again the metal-based systems. Iron in the presence of ammonium chloride is particularly effective and widely used for its selectivity.[2]

  • Alternative Method: A noteworthy alternative is a system of sodium borohydride (NaBH₄) with a transition metal salt like iron(II) chloride (FeCl₂).[2] NaBH₄ alone is typically not strong enough to reduce a nitro group, but in combination with FeCl₂, it forms a system capable of selectively reducing nitroarenes while leaving ester groups untouched.[2]

  • Causality: The Fe/NH₄Cl system works through electron transfer from the iron metal, a process to which esters and amides are largely inert under these conditions. The NaBH₄/FeCl₂ system's selectivity stems from the modified reactivity of the borohydride in the presence of the iron salt, which preferentially activates the nitro group.

Q3: My molecule contains a carbon-carbon double or triple bond. How can I reduce the nitro group while preserving the unsaturation?

A3: This is a significant challenge as the most common method, catalytic hydrogenation, is the standard procedure for reducing alkenes and alkynes.

  • Expertise & Experience: Avoid standard catalytic hydrogenation with Pd/C, PtO₂, or Raney Nickel, as these will almost certainly reduce C-C multiple bonds.[1][4]

  • Recommended Method: Metal-mediated reductions are the methods of choice here. Finely powdered iron (Fe) or tin(II) chloride (SnCl₂) are excellent options that generally do not affect isolated double or triple bonds.[1][3]

  • Advanced Option: A metal-free option has been developed using tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst like 4,4'-bipyridine.[5] This system has shown excellent chemoselectivity, rapidly reducing nitroarenes at room temperature while leaving sensitive groups like vinyl and ethynyl functionalities intact.[5]

Q4: How can I prevent dehalogenation when reducing a nitro-substituted aryl halide?

A4: Aryl halides (especially bromides and iodides) are susceptible to hydrogenolysis (cleavage of the C-X bond) during catalytic hydrogenation, particularly with palladium catalysts.

  • Expertise & Experience: Palladium on carbon (Pd/C) is notorious for causing dehalogenation.[6] While sometimes unavoidable, switching the catalyst or the entire reduction method is the best strategy.

  • Recommended Catalysts: If catalytic hydrogenation is necessary, using sulfided platinum on carbon (Pt/C) can sometimes suppress dehalogenation.[1] Raney Nickel is also often preferred over Pd/C to prevent the loss of halogens.[1][3]

  • Most Reliable Method: To completely avoid the risk of dehalogenation, move away from catalytic hydrogenation. Systems like SnCl₂/HCl or Fe/NH₄Cl are highly effective at reducing the nitro group without cleaving the carbon-halogen bond.[1][2]

FAQ Section 2: Troubleshooting General Reduction Problems

Even with the right reagent, nitro reductions can be sluggish or produce unwanted byproducts.

Q5: My nitro reduction is very slow or incomplete. What are the common causes and solutions?

A5: This is a frequent issue that can often be resolved by systematically checking reagents, conditions, and setup.[7][8]

  • Reagent/Catalyst Inactivity:

    • Catalytic Hydrogenation: The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh catalyst and ensure the solvent is of high purity (impurities like sulfur can poison catalysts). Ensure the system is properly flushed with hydrogen and that there are no leaks.

    • Metal/Acid Reductions (Fe, Sn, Zn): The surface of the metal may be oxidized. Using finely powdered, high-surface-area metal is crucial.[7] Sometimes, pre-activation of the metal with dilute acid is necessary. Ensure the acid concentration is appropriate for the reaction.[7]

  • Insufficient Stoichiometry: Ensure an adequate excess of the reducing agent is used. The reduction of a nitro group to an amine is a six-electron process, requiring a substantial amount of the reductant.[2]

  • Poor Solubility: The starting material must be soluble in the reaction solvent. If solubility is low, consider a different solvent system or gently heating the reaction.

  • Reaction Monitoring: Always monitor the reaction's progress (e.g., by TLC, LCMS, or GC) to determine the optimal reaction time and confirm completion.[7]

Q6: I am observing colored impurities and side products that I suspect are azoxy or azo compounds. How can I prevent their formation?

A6: The formation of dimeric intermediates like azoxy and azo compounds is a classic side reaction in nitro reductions.[9]

  • Causality: These side products arise from the condensation of partially reduced intermediates. Specifically, the nitroso intermediate can react with the hydroxylamine intermediate.[9] This is often promoted by certain pH conditions and insufficient reducing power, which allows these intermediates to build up.

  • Troubleshooting Steps:

    • Ensure Sufficient Reductant: Make sure there is enough reducing agent to drive the reaction all the way to the amine without stalling at the intermediate stages.

    • Control Temperature: Many nitro reductions are exothermic. Overheating can promote side reactions.[7] Ensure proper cooling and controlled addition of reagents if necessary.

    • Optimize pH: The condensation pathway can be pH-dependent. For metal-based reductions, maintaining acidic or near-neutral conditions (e.g., with NH₄Cl) is generally effective at minimizing these side products.

FAQ Section 3: Other Side Reactions of the Nitro Group

Beyond reduction, the nitro group's strong electron-withdrawing nature can influence reactivity elsewhere in the molecule.

Q7: I am running a reaction under basic conditions with an aliphatic nitro compound and getting unexpected aldol-type products. Why?

A7: This is due to the acidity of the α-protons (the hydrogens on the carbon atom attached to the nitro group).

  • Expertise & Experience: The nitro group is one of the strongest electron-withdrawing groups, which significantly acidifies the adjacent C-H bonds.[10][11] In the presence of a base, the α-proton can be removed to form a stabilized carbanion known as a nitronate.[10]

  • Side Reactions: This nitronate anion is a potent nucleophile and can participate in various reactions:

    • Henry Reaction (Nitro-Aldol): It can attack aldehydes or ketones.[11][12]

    • Michael Addition: It can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.[10][12]

  • Mitigation Strategy: If these reactions are undesired, avoid basic conditions. If a base is required for another transformation in the molecule, consider protecting the other functional group first or choosing reaction conditions that are not sufficiently basic to deprotonate the nitroalkane.

Q8: Why is my Friedel-Crafts alkylation/acylation failing on a nitro-substituted benzene ring?

A8: The nitro group's powerful electron-withdrawing nature is the culprit.

  • Causality: The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by pulling electron density out of the ring system.[10][13] Friedel-Crafts reactions are a classic example of EAS and are particularly sensitive to deactivating groups.

  • Solution: It is generally not feasible to perform a Friedel-Crafts reaction on a nitroarene.[13] The synthetic strategy must be reordered. Perform the Friedel-Crafts reaction first on an activated or non-deactivated ring, and then introduce the nitro group in a subsequent step. This "order of operations" is a fundamental concept in aromatic synthesis.[14]

Part 2: Data Summaries and Visual Workflows

Table 1: Comparison of Common Reagents for Selective Nitro Group Reduction
Reducing SystemTypical ConditionsSelectivity ProfileAdvantagesDisadvantages
H₂, Pd/C H₂ gas (balloon or pressure), MeOH/EtOHLow Selectivity: Reduces alkenes, alkynes, carbonyls; causes dehalogenation.High efficiency, clean byproducts (water).[6]Expensive catalyst, flammable H₂, poor chemoselectivity.[3][6]
Fe, NH₄Cl Fe powder, NH₄Cl, EtOH/H₂O, RefluxHigh Selectivity: Spares carbonyls, esters, amides, alkenes, halogens.Inexpensive, robust, excellent chemoselectivity.[2]Heterogeneous, requires filtration of iron salts, can be vigorous.[2]
SnCl₂·2H₂O SnCl₂·2H₂O, EtOH or EtOAc, RefluxHigh Selectivity: Excellent for preserving carbonyls and other sensitive groups.[1]Mild conditions, highly selective.[3]Stoichiometric tin waste, workup can be complicated by tin salts.[6][7]
NaBH₄, FeCl₂ NaBH₄, FeCl₂, THF, RTGood Selectivity: Reduces nitro groups over esters.[2]Mild conditions, avoids catalytic hydrogenation.Requires careful, portion-wise addition of NaBH₄.[2]
B₂(OH)₄, Organocatalyst B₂(OH)₄, 4,4'-Bipyridine, DMF, RTExcellent Selectivity: Spares vinyl, ethynyl, carbonyl, and halogen groups.[5]Metal-free, very rapid, highly chemoselective.[5][15]Reagents are more specialized and expensive.
Visual Workflow 1: Selecting a Chemoselective Reducing Agent

This decision tree illustrates a logical approach to choosing the right reducing agent based on the functional groups present in your molecule.

G start Identify other reducible functional groups in the molecule fg_carbonyl Ketone or Aldehyde Present? start->fg_carbonyl fg_alkene Alkene or Alkyne Present? fg_carbonyl->fg_alkene No reagent_sncl2 Use SnCl₂·2H₂O or Fe/NH₄Cl. Highly selective for nitro group over carbonyls. fg_carbonyl->reagent_sncl2 Yes fg_halogen Aryl Halide Present? fg_alkene->fg_halogen No reagent_no_pdc Avoid standard H₂/Pd-C. Use Fe/NH₄Cl or SnCl₂. fg_alkene->reagent_no_pdc Yes fg_ester Ester or Amide Present? fg_halogen->fg_ester No reagent_raney_ni Consider Raney Ni with H₂ or Sulfided Pt/C. For highest safety, use Fe/NH₄Cl. fg_halogen->reagent_raney_ni Yes reagent_fe_nh4cl Use Fe/NH₄Cl or SnCl₂·2H₂O. fg_ester->reagent_fe_nh4cl Yes reagent_h2_pdc Standard catalytic hydrogenation (H₂/Pd-C) is generally efficient and clean. fg_ester->reagent_h2_pdc No (Simple Nitroarene)

Caption: Decision tree for selecting a nitro group reducing agent.

Visual Workflow 2: Nitro Group Reduction Pathway and Side Reactions

This diagram shows the stepwise reduction of a nitro group and highlights the formation of common dimeric side products.

G cluster_main Main Reduction Pathway (6e⁻) cluster_side Condensation Side Reactions Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N=N⁺(-O⁻)-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH - H₂O Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺ - H₂O

Caption: Pathway of nitro reduction and formation of side products.

Part 3: Key Experimental Protocols

Here we provide detailed, field-proven methodologies for key selective reduction experiments.

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is highly effective for substrates containing acid-sensitive groups or other reducible functionalities like carbonyls.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroarene (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).[7]

  • Reaction: Heat the mixture to reflux (typically 78 °C for ethanol). Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization & Extraction: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M NaOH solution with cooling until the solution is basic (pH > 8). This will precipitate tin salts.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Selective Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a robust, inexpensive, and highly selective method suitable for large-scale synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer (for larger scales), add the nitroarene (1.0 eq), ethanol, and water (a common ratio is 5:1 to 10:1 EtOH:H₂O).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and fine iron powder (~3-5 eq) to the mixture.[2]

  • Reaction: Heat the reaction mixture to reflux. The reaction is often vigorous initially. Monitor by TLC or LCMS until completion.[2]

  • Workup & Filtration: Upon completion, cool the mixture to room temperature. Filter the hot mixture through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified further if necessary, typically by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to Methylating Agents: Situating N-methyl-1-(4-nitrophenyl)methanesulfonamide in the Chemist's Toolbox

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug development, the precise installation of a methyl group is a foundational and often critical transformation. The choice of methylating agent can profoundly influence the efficiency, selectivity, and safety of a synthetic route. While the medicinal chemist's arsenal contains a host of well-established methylating agents, each with a distinct profile of reactivity and hazard, the exploration of novel reagents continues. This guide provides an in-depth comparison of classic and contemporary methylating agents, and situates the less-characterized N-methyl-1-(4-nitrophenyl)methanesulfonamide within this context, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

The Critical Role of Methylation in Drug Discovery

The addition of a methyl group, often referred to as the "magic methyl" effect, can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Strategic methylation can enhance potency, improve metabolic stability, increase membrane permeability, and reduce off-target effects.[3] Consequently, the selection of an appropriate methylating agent is a pivotal decision in the optimization of lead compounds.

A Comparative Overview of Common Methylating Agents

The ideal methylating agent would be highly reactive, selective, safe to handle, and cost-effective. In practice, a trade-off between these properties is often necessary. Below is a comparative analysis of some of the most frequently employed methylating agents in organic synthesis.

Methylating AgentFormulaMolecular WeightFormBoiling Point (°C)Key Characteristics
This compound C₈H₁₀N₂O₄S230.24Solid417.5Limited data as a methylating agent; potentially a stable, solid alternative.[][5]
Dimethyl Sulfate (DMS) (CH₃)₂SO₄126.13Liquid188Highly reactive, cost-effective, but extremely toxic and carcinogenic.[6]
Methyl Iodide (MeI) CH₃I141.94Liquid42.4Highly reactive, versatile, but volatile, toxic, and a suspected carcinogen.[7]
Diazomethane CH₂N₂42.04Gas-23Highly reactive, mild conditions, but extremely toxic and explosive.[8][9]
Trimethylsilyldiazomethane (TMS-diazomethane) (CH₃)₃SiCHN₂114.22Liquid96Safer, non-explosive alternative to diazomethane, but still toxic.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃90.08Liquid90"Green" methylating agent, low toxicity, but less reactive, often requiring high temperatures.[10]

In Focus: this compound

This compound is a solid compound with a melting point of 151-153°C.[11] While commercially available, its primary documented application is as a reagent in hydrogenation reactors within the pharmaceutical industry.[12][13] There is a notable lack of published literature detailing its use as a methylating agent in standard organic synthesis.

Based on its structure, one could hypothesize a potential for methyl transfer from the sulfonamide nitrogen under specific conditions. However, the strength of the N-S bond and the overall electronic nature of the molecule suggest that it would likely be a significantly less reactive methyl donor compared to the classic electrophilic agents. The electron-withdrawing nitro group on the phenyl ring would further decrease the electron density on the sulfonamide, potentially making the methyl group less available for transfer.

Inference: this compound is likely a very weak methylating agent, if at all functional in that capacity under standard conditions. Its utility would likely require harsh reaction conditions or specific catalytic activation, which could limit its practical application. Its solid nature and potential stability could be advantageous from a handling perspective if its reactivity can be harnessed. However, without experimental data, this remains speculative.

The Workhorses: A Deeper Dive

Dimethyl Sulfate (DMS)

Dimethyl sulfate is a powerful and inexpensive methylating agent, widely used in industrial applications.[6] It readily methylates a variety of nucleophiles, including phenols, amines, and thiols, via an Sₙ2 mechanism.[6]

Mechanism of Methylation with DMS:

Nu Nu:⁻ DMS CH₃-O-S(=O)₂-O-CH₃ Nu->DMS Sₙ2 attack Transition [Nu---CH₃---O-S(=O)₂-O-CH₃]⁻ DMS->Transition Product Nu-CH₃ Transition->Product LeavingGroup ⁻O-S(=O)₂-O-CH₃ Transition->LeavingGroup

Caption: Sₙ2 methylation with Dimethyl Sulfate.

Safety: DMS is extremely toxic, corrosive, and a suspected carcinogen.[6] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Methyl Iodide (MeI)

Methyl iodide is another highly reactive and versatile methylating agent.[7] It is a liquid at room temperature and is often preferred in laboratory settings for its high reactivity.[7]

Safety: Methyl iodide is also highly toxic and a suspected carcinogen.[7] Its volatility requires careful handling to avoid inhalation.

Diazomethane (CH₂N₂)

Diazomethane is a highly efficient methylating agent for carboxylic acids, phenols, and other acidic protons, proceeding under mild conditions.[8][9]

Mechanism of Carboxylic Acid Esterification with Diazomethane:

RCOOH R-COOH CH2N2 CH₂N₂ RCOOH->CH2N2 Proton Transfer Intermediate1 R-COO⁻ + CH₃N₂⁺ CH2N2->Intermediate1 Product R-COOCH₃ Intermediate1->Product Sₙ2 N2 N₂ Product->N2

Caption: Esterification with Diazomethane.

Safety: Diazomethane is extremely toxic and potentially explosive, necessitating its in-situ generation and immediate use.[8][9] A safer alternative is trimethylsilyldiazomethane.

"Green" Alternatives: Dimethyl Carbonate (DMC)

In response to the significant hazards associated with traditional methylating agents, greener alternatives have gained prominence. Dimethyl carbonate (DMC) is a non-toxic and environmentally benign reagent. However, its lower reactivity often necessitates higher reaction temperatures and the use of a base or catalyst.[10]

Experimental Protocols

O-Methylation of a Phenol with Methyl Iodide

Objective: To synthesize anisole from phenol using methyl iodide.

Materials:

  • Phenol

  • Methyl Iodide[7]

  • Potassium Carbonate

  • Acetone

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash with acetone.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield anisole.

N-Methylation of Aniline with Dimethyl Sulfate

Objective: To synthesize N-methylaniline from aniline using dimethyl sulfate.

Materials:

  • Aniline

  • Dimethyl Sulfate[6]

  • Sodium Hydroxide solution (30%)

  • Benzene (or a safer alternative like toluene)

  • Standard glassware for addition and extraction

Procedure:

  • In a flask, prepare a mixture of aniline and water.

  • Cool the mixture to below 10°C in an ice bath.

  • Add dimethyl sulfate dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add 30% sodium hydroxide solution.

  • Separate the organic layer. Extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the product by distillation.[14]

Esterification of a Carboxylic Acid with Diazomethane (or TMS-diazomethane)

Objective: To prepare the methyl ester of a carboxylic acid.

Materials:

  • Carboxylic Acid

  • A precursor for diazomethane generation (e.g., Diazald®) or TMS-diazomethane solution

  • Diethyl ether

  • Methanol (for TMS-diazomethane)

  • Appropriate safety equipment for handling diazomethane

Procedure (using TMS-diazomethane):

  • Dissolve the carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TMS-diazomethane in hexane (1.2 eq) dropwise. Nitrogen gas evolution will be observed.

  • Stir the reaction at 0°C and monitor by TLC.

  • Once the reaction is complete, quench any excess TMS-diazomethane with a few drops of acetic acid.

  • Remove the solvents under reduced pressure to obtain the methyl ester.

Selecting the Right Methylating Agent: A Workflow

start Define Methylation Target (e.g., -OH, -COOH, -NH₂) q1 Is the substrate sensitive to harsh conditions (strong base, high temp)? start->q1 q2 Are extreme toxicity and explosion hazards manageable? q1->q2 Yes q3 Is high reactivity paramount? q1->q3 No q2->q3 No diazomethane Diazomethane / TMS-diazomethane (Mild conditions, high reactivity) q2->diazomethane Yes q4 Is a 'green' and safer profile a priority? q3->q4 No dms_mei DMS / MeI (High reactivity, broad scope) q3->dms_mei Yes dmc DMC (Lower reactivity, safer) q4->dmc Yes sulfonamide This compound (Potential for specific applications, requires investigation) q4->sulfonamide Consider for research

Caption: Decision workflow for selecting a methylating agent.

Conclusion

The choice of a methylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, safety, and scalability. While classic reagents like dimethyl sulfate and methyl iodide offer high reactivity, their significant toxicity necessitates stringent safety protocols. Diazomethane provides a highly efficient route under mild conditions but comes with the risk of explosion. Greener alternatives like dimethyl carbonate offer a much safer profile at the cost of reactivity.

This compound remains an enigmatic entry in the catalog of potential methylating agents. Based on its structure, it is likely to be a poor methyl donor under standard conditions. However, its stability as a solid warrants further investigation into its potential activation for specialized applications where traditional reagents are unsuitable. For the practicing chemist, a thorough understanding of the established methylating agents and a cautious, data-driven approach to exploring novel reagents are paramount for successful and safe synthesis.

References

A Comparative Guide to the Structural Validation of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of analytical techniques for the structural elucidation of N-methyl-1-(4-nitrophenyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, our focus is on establishing a robust, self-validating workflow. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for unambiguous structural determination and compare its performance with complementary techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental rationale and protocols.

Introduction: The Imperative of Unambiguous Structure

This compound (C₈H₁₀N₂O₄S) is a sulfonamide derivative.[1] Sulfonamides are a cornerstone functional group in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[2] Given that subtle changes in isomeric structure can drastically alter biological activity and toxicity, the precise and unequivocal confirmation of a molecule's atomic connectivity is a non-negotiable step in any chemical research or drug development pipeline. This guide demonstrates how a multi-technique approach, spearheaded by multidimensional NMR, provides the highest degree of confidence in structural validation.

Part 1: The Gold Standard: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule in solution.[3][4] Unlike other methods that provide pieces of the puzzle, a full suite of NMR experiments can definitively map out atomic connectivity, bond by bond.

Predicted NMR Data for Structural Verification

The proposed structure of this compound has several distinct proton and carbon environments. Based on established chemical shift principles, we can predict the expected NMR spectra. The electron-withdrawing effects of the sulfonyl (-SO₂) and nitro (-NO₂) groups will significantly influence the chemical shifts of the aromatic protons and the benzylic methylene protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom LabelAtom TypePredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
a -CH₃~2.7-2.9, s, 3H~30-35 (CH₃)Methyl group attached to electronegative nitrogen.
b -CH₂-~4.5-4.7, s, 2H~55-60 (CH₂)Methylene bridge between two strong electron-withdrawing groups (sulfonyl and nitrophenyl).
c Ar-H~8.2-8.4, d, 2H~124-126 (CH)Aromatic protons ortho to the strongly withdrawing -NO₂ group.
d Ar-H~7.6-7.8, d, 2H~130-132 (CH)Aromatic protons meta to the -NO₂ group.
e Ar-C-~148-150 (C)Quaternary carbon attached to the -NO₂ group.
f Ar-C-~140-142 (C)Quaternary carbon attached to the -CH₂SO₂ group.
g -SO₂---Not observable in ¹³C NMR.

Note: Predictions are based on standard functional group effects. Actual values may vary based on solvent and concentration.

Experimental Protocol: A Multidimensional NMR Workflow

A logical, step-by-step approach is crucial for efficient and complete structural elucidation.[5]

  • Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity).

  • ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Follow this with a DEPT-135 experiment, which differentiates carbon signals into CH/CH₃ (positive phase) and CH₂ (negative phase), while quaternary carbons are absent.

  • 2D ¹H-¹H COSY Acquisition: This experiment identifies protons that are spin-coupled, typically through two or three bonds.[6] It is essential for confirming which protons are neighbors, for example, mapping the connectivity within the aromatic ring.

  • 2D ¹H-¹³C HSQC Acquisition: The Heteronuclear Single Quantum Coherence experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond C-H correlation).[7] This allows for the confident assignment of carbon resonances based on the already assigned proton signals.

  • 2D ¹H-¹³C HMBC Acquisition: The Heteronuclear Multiple Bond Correlation experiment is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[7] This allows for the connection of molecular fragments that are not directly bonded, such as linking the N-methyl protons to the sulfonyl group or the methylene protons to the aromatic ring.

Visualizing the NMR Validation Workflow

The following diagram illustrates the logical progression of NMR experiments for structural elucidation.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments, Integration, Coupling) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT-135 (Carbon Count & Type CH₃, CH₂, CH, Cq) C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Validated Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural validation.

Data Interpretation: Assembling the Structure

By systematically analyzing the data from this workflow, the full structure can be confirmed.

  • HSQC will connect the proton signals at ~2.8 ppm, ~4.6 ppm, ~8.3 ppm, and ~7.7 ppm to their respective carbon partners (a , b , c , and d ).

  • COSY will show a strong correlation between the aromatic protons c and d , confirming their ortho relationship in a para-substituted ring.

  • HMBC provides the definitive connections:

    • A correlation from the N-methyl protons (a ) to the methylene carbon (b ) is not expected, but a weak correlation might be observed.

    • Crucially, correlations from the methylene protons (b ) to the aromatic quaternary carbon (f ) and the aromatic CH carbons (d ) will link the sulfonyl group to the phenyl ring.

    • Correlations from the aromatic protons (c and d ) to the other carbons in the ring (e and f ) will confirm the 1,4-disubstitution pattern.

This comprehensive, cross-validating dataset from 2D NMR leaves no ambiguity about the final structure.

Logic_Diagram F1 N-CH₃ (¹H, ¹³C, DEPT) H1 H(b) ↔ C(f) H(b) ↔ C(d) F2 SO₂-CH₂ (¹H, ¹³C, DEPT) F2->H1 F3 p-Nitrophenyl (¹H, ¹³C, COSY) H2 H(c) ↔ C(e) H(d) ↔ C(f) F3->H2 Structure Confirmed Structure: N-methyl-1-(4-nitrophenyl) methanesulfonamide H1->Structure H2->Structure

Caption: Logical connections from NMR data to the final structure.

Part 2: Comparative and Confirmatory Analytical Techniques

While NMR is definitive for connectivity, other techniques provide orthogonal data that is crucial for a complete validation package.

Technique A: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and, through fragmentation, clues about its substructures.[3] It serves as an excellent confirmation of the elemental formula.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺.

  • If necessary, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Expected Data: The molecular weight of this compound is 230.24 g/mol .[8] The fragmentation of aromatic sulfonamides is well-studied and often involves a characteristic loss of sulfur dioxide (SO₂).[9][10]

Table 2: Predicted ESI-MS Data

IonExpected m/zInterpretation
[M+H]⁺231.04Protonated molecular ion, confirming the molecular weight.
[M+Na]⁺253.02Sodium adduct, common in ESI-MS.
[M+H - SO₂]⁺167.06A characteristic fragment resulting from the loss of SO₂ (64 Da), strongly suggesting a sulfonamide structure.[9]
Technique B: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds.[3] The frequencies of these absorptions are characteristic of the functional groups present, providing a molecular "fingerprint."

Experimental Protocol (ATR-FTIR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data: The FTIR spectrum should display characteristic absorption bands for the sulfonyl, nitro, and aromatic groups.

Table 3: Predicted FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Sulfonyl (SO₂)~1350-1310 and ~1160-1140Asymmetric and Symmetric Stretching[11]
Nitro (NO₂)~1550-1510 and ~1360-1320Asymmetric and Symmetric Stretching
Aromatic C=C~1600-1450Ring Stretching
C-H (Aromatic)~3100-3000Stretching
C-H (Aliphatic)~3000-2850Stretching

Part 3: Performance Comparison and Guide Summary

Table 4: Objective Comparison of Validation Techniques

CriterionNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (ESI-MS)FTIR Spectroscopy
Information Provided Unambiguous atomic connectivity, stereochemistry, isomeric structure, purity.Molecular weight, elemental formula confirmation, fragmentation patterns.Presence/absence of key functional groups.
Unambiguity Very High (Definitive for structure)High (for MW), Low (for isomerism)Low (Confirmatory only)
Sample Requirement Moderate (5-20 mg)Very Low (<1 mg)Low (1-2 mg)
Destructiveness Non-destructiveDestructiveNon-destructive
Primary Role Elucidation & Definitive ProofConfirmation of FormulaConfirmation of Functional Groups
Conclusion

For the unequivocal structural validation of this compound, a comprehensive suite of 1D and 2D NMR experiments is indispensable. It is the only technique that can directly map the complete bonding framework and distinguish it from potential isomers.

However, a truly robust validation relies on orthogonal data. Mass spectrometry provides absolute confirmation of the molecular weight and elemental formula, a critical check against the proposed structure. FTIR spectroscopy offers a rapid and simple method to verify the presence of the essential sulfonyl and nitro functional groups. When the definitive connectivity from NMR is combined with the molecular weight from MS and the functional group fingerprint from FTIR, the result is a scientifically rigorous and trustworthy structural assignment, meeting the highest standards of chemical research.

References

A Researcher's Guide to Profiling the Cross-Reactivity of N-methyl-1-(4-nitrophenyl)methanesulfonamide and Related Novel Sulfonamides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the biological specificity of the novel chemical entity, N-methyl-1-(4-nitrophenyl)methanesulfonamide. While this compound is noted in chemical literature, often as a reagent or a potential impurity in pharmaceutical synthesis, its biological activity profile is not extensively documented in the public domain[1][2]. Therefore, we will use this compound as a case study to illustrate a best-practice workflow for determining the cross-reactivity of any new sulfonamide-containing molecule. This process is critical in early-stage drug discovery to identify a compound's primary biological target, flag potential off-target liabilities that could lead to toxicity, and build a robust structure-activity relationship (SAR) profile.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutics, from antibacterial agents to diuretics and anti-inflammatory drugs. However, this very prevalence necessitates a thorough investigation of selectivity. The historical debate around the cross-reactivity of sulfonamide-containing drugs, particularly between antibiotic and non-antibiotic classes, underscores the importance of empirical testing, although current understanding suggests that cross-reactivity is less common than once thought and is dependent on the overall molecular structure, not just the sulfonamide moiety itself[3][4].

This guide will detail the strategic selection and execution of in vitro assays, the interpretation of the resulting data, and the logical progression of a compound screening cascade.

The Selectivity Profiling Funnel: A Strategic Approach

A logical, tiered approach is essential to efficiently screen a new compound like this compound for biological activity and cross-reactivity. This "funnel" approach starts with broad, high-throughput screens and progresses to more focused, physiologically relevant assays for promising hits.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Primary Target ID cluster_2 Tier 3: Selectivity & Mechanistic Studies Broad Panel Screening Broad Panel Screening Dose-Response Assays Dose-Response Assays Broad Panel Screening->Dose-Response Assays Initial 'Hits' Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Activity Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Verified Primary Target In-depth Mechanistic Assays In-depth Mechanistic Assays Cell-Based Assays->In-depth Mechanistic Assays Cellular Activity Confirmed

Caption: A tiered approach to selectivity profiling.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step for a compound with an unknown biological target is to screen it against a broad panel of biologically relevant targets. This helps to identify potential primary targets and provides an initial overview of its selectivity. Given that many sulfonamides are known to target enzymes, particularly kinases and cyclooxygenases (COXs), these are logical starting points[5][6].

Recommended Initial Screens:
  • Kinase Panel Screening: A significant portion of drug discovery efforts focuses on kinases due to their central role in cellular signaling. Screening against a diverse panel of kinases can quickly identify potential on- and off-target activities. Commercial services offer panels of hundreds of kinases[7][8][9].

  • GPCR Panel Screening: G-protein coupled receptors are another major class of drug targets. A receptor binding assay panel for common GPCRs is a valuable initial screen[10][11].

  • General Cytotoxicity Assays: It is crucial to determine if the compound exhibits general cytotoxicity at the concentrations used for screening, as this can lead to false-positive results in other assays. Simple assays measuring ATP levels (as an indicator of cell viability) or LDH release (as an indicator of cell death) are commonly used.

Hypothetical Screening Data for this compound

To illustrate the output of such a screen, let's consider hypothetical results from a 10 µM single-point screen across a representative panel of kinases.

Kinase TargetPercent Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C52%
Kinase D15%
... (200+ other kinases)<10%

In this hypothetical scenario, Kinases A, B, and to a lesser extent C, are identified as initial "hits" worthy of further investigation.

Tier 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these interactions and determine the potency of the compound against these targets.

Dose-Response Assays (IC50 Determination)

The compound should be tested against the hit targets over a range of concentrations to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Hypothetical IC50 Data:
Kinase TargetIC50 (nM)
Kinase A50
Kinase B150
Kinase C2,500

This data suggests that this compound is most potent against Kinase A, with a 3-fold selectivity over Kinase B and a 50-fold selectivity over Kinase C.

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay format, it is crucial to confirm the findings using an orthogonal assay. This means using a different technology or method to measure the same biological endpoint. For example, if the primary kinase assay was a biochemical assay measuring ATP consumption, an orthogonal assay might directly measure the phosphorylation of a substrate.

Tier 3: Cellular and Mechanistic Assays

After confirming a primary target and initial selectivity profile in biochemical assays, it is essential to determine if the compound has the desired effect in a more physiologically relevant cellular context.

Cell-Based Target Engagement and Functional Assays

These assays measure the ability of the compound to interact with its target within a living cell and modulate its function. For a kinase inhibitor, this could involve:

  • Target Phosphorylation Assay: Measuring the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates in cells treated with the compound.

  • Cell Proliferation/Viability Assays: If the target kinase is involved in cell growth, the compound's effect on the proliferation of relevant cancer cell lines can be assessed.

Compound Compound Kinase A Kinase A Compound->Kinase A Inhibition Cell Membrane Cell Membrane Substrate Substrate Kinase A->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Effect Downstream Effect Phosphorylated Substrate->Downstream Effect

Caption: Cellular pathway modulation by a kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 of a compound against a purified kinase.

Objective: To quantify the potency of this compound against a specific kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate

  • ATP

  • This compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Include a DMSO-only control.

  • In a 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Receptor Binding Assay (Radioligand Competition)

This protocol describes a classic method for assessing a compound's ability to bind to a specific receptor.

Objective: To determine if this compound binds to a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • A radiolabeled ligand known to bind to the receptor (e.g., [3H]-ligand)

  • This compound

  • Assay buffer

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the various concentrations of the test compound.

  • Include control wells:

    • Total Binding: Membranes + radioligand + buffer (no competitor).

    • Non-specific Binding: Membranes + radioligand + a high concentration of unlabeled ligand.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).

  • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Dry the filter mat.

  • Add scintillation fluid to each filter spot and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 or Ki.

Conclusion and Forward Look

For a novel compound such as this compound, a systematic and multi-tiered approach to assessing cross-reactivity is not just recommended, it is essential. By starting with broad panel screens and progressively focusing on confirmed "hits" with orthogonal and cell-based assays, researchers can build a comprehensive understanding of a compound's biological activity profile. This rigorous, self-validating system of experimentation provides the trustworthiness required in drug development. The data generated informs critical decisions about a compound's therapeutic potential and its potential for adverse effects, ultimately guiding the path from a chemical entity to a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Methanesulfonamide Quantification: LC-MS versus GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Executive Summary

The quantification of methanesulfonamide (MSA), a small, highly polar aliphatic sulfonamide, presents a distinct analytical challenge. As a potential metabolite and a molecule of interest in pharmaceutical and environmental studies, its accurate measurement is critical. The choice of analytical instrumentation is paramount, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the two primary platforms considered. This guide provides a comprehensive comparison of these techniques, grounded in experimental data and field-proven insights, to empower researchers to make an informed, application-specific decision. While both platforms are powerful, the inherent physicochemical properties of methanesulfonamide make LC-MS the more direct and often superior approach. GC-MS remains a viable, albeit more labor-intensive, alternative that hinges on a critical chemical modification step: derivatization.

The Analytical Challenge: Understanding Methanesulfonamide

Methanesulfonamide (CH₃SO₂NH₂) is characterized by its high polarity, low molecular weight (95.12 g/mol ), and negligible volatility. These properties are central to the analytical strategy. Unlike non-polar, volatile compounds that are ideal for GC-MS, MSA's characteristics make it perfectly suited for LC-MS, which separates compounds in the liquid phase.[1][2]

  • Polarity: The sulfonamide group (-SO₂NH₂) makes the molecule highly soluble in aqueous solutions but difficult to vaporize without decomposition.

  • Volatility: MSA is essentially a non-volatile solid at room temperature. This fundamentally challenges direct analysis by GC-MS, which requires compounds to be in the gas phase for separation.[3]

  • Thermal Stability: While generally stable, aggressive heating required for vaporization in a GC inlet can lead to degradation, compromising quantitative accuracy.[4]

This intrinsic nature dictates that any GC-MS method must first chemically modify MSA to increase its volatility and thermal stability, a process known as derivatization. LC-MS, conversely, can often analyze such polar compounds directly in their native state.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

For polar analytes like methanesulfonamide, LC-MS is the industry's go-to methodology.[3] The technique separates compounds in a liquid mobile phase before ionization and mass analysis, circumventing the need for vaporization and making it ideal for polar, non-volatile, and thermally sensitive molecules.[1]

Causality in LC-MS Method Development for MSA

A robust LC-MS/MS method for MSA hinges on strategic choices in chromatography and mass spectrometry. A published method for quantifying MSA in human urine provides an excellent framework for understanding these choices.[7][8]

  • Chromatography: Reversed-phase chromatography using a C18 column is a common starting point. While MSA itself is poorly retained on C18 columns due to its high polarity, a simple derivatization can be employed to add a non-polar moiety to the molecule, significantly improving retention and chromatographic peak shape.[7][8] This is a key insight: derivatization is not exclusive to GC-MS and can be a powerful tool in LC-MS to enhance separation.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like MSA. The sulfonamide group can be readily deprotonated, making ESI in negative ion mode highly efficient and sensitive.[7][8]

  • Detection: Tandem mass spectrometry (MS/MS), utilizing Multiple Reaction Monitoring (MRM), provides unparalleled selectivity and sensitivity. By monitoring a specific precursor ion-to-product ion transition, matrix interferences are virtually eliminated, which is critical when analyzing complex samples like urine or plasma.[7] For a derivatized MSA, the transition m/z 276.2 → 197.2 has been successfully used for quantification.[7][8]

Experimental Protocol: LC-MS/MS Quantification of MSA in a Biological Matrix

This protocol is adapted from a validated method for MSA in human urine.[7][8]

  • Internal Standard (IS) Spiking: To a 100 µL aliquot of the sample (e.g., urine), add the internal standard (e.g., ethanesulfonamide, ESA) to correct for variability in sample preparation and instrument response.

  • Derivatization (for enhanced retention):

    • Add 50 µL of a derivatizing agent solution (e.g., N-(4-methanesulfonyl-benzoyl)-imidazole in acetonitrile). The rationale here is to attach a larger, less polar group to the MSA molecule, increasing its affinity for the C18 stationary phase.

    • Incubate the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.

  • Sample Cleanup:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile-phase-compatible solvent (e.g., 30% acetonitrile in water). This step concentrates the analyte and ensures it is dissolved in a solvent that will not distort the peak shape upon injection.

  • LC-MS/MS Analysis:

    • Column: Luna 5µ C18 or equivalent.

    • Mobile Phase: A gradient of water and acetonitrile (often with a modifier like formic acid, though not required for negative mode ESI).

    • Ionization: ESI, Negative Ion Mode.

    • Detection: MS/MS in MRM mode.

      • MSA Derivative Transition: m/z 276.2 → 197.2

      • ESA Derivative (IS) Transition: m/z 290.2 → 211.2

LC-MS Workflow for MSA Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Aliquot (e.g., 100 µL Urine) IS 2. Add Internal Standard (ESA) Sample->IS Deriv 3. Add Derivatizing Agent (e.g., N-(4-methanesulfonyl-benzoyl)-imidazole) IS->Deriv Incubate 4. Incubate (60°C, 30 min) Deriv->Incubate Dry 5. Evaporate to Dryness Incubate->Dry Recon 6. Reconstitute in 30% Acetonitrile Dry->Recon Inject 7. HPLC Injection Recon->Inject HPLC 8. C18 Reversed-Phase Separation Inject->HPLC ESI 9. Electrospray Ionization (Negative Mode) HPLC->ESI MSMS 10. MS/MS Detection (MRM Mode) ESI->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Caption: LC-MS/MS workflow for methanesulfonamide quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Path

Direct analysis of methanesulfonamide by GC-MS is generally not feasible due to its non-volatile nature.[3][6] Therefore, the entire workflow is predicated on a successful derivatization step to convert the polar -NH₂ and -SO₂- groups into less polar, more volatile, and thermally stable moieties.[9] Silylation is a common and effective strategy for this purpose.[10]

Causality in GC-MS Method Development for MSA

The success of a GC-MS method for MSA is less about the chromatography and more about the chemistry of the sample preparation.

  • Derivatization: This is the most critical step. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[10] MSTFA replaces the active hydrogens on the amine and sulfonamide groups with bulky, non-polar trimethylsilyl (TMS) groups. This chemical modification drastically lowers the boiling point of the analyte, allowing it to travel through the GC column. The reaction must be carried out in anhydrous (water-free) conditions, as the silylating reagent will preferentially react with any water present.

  • Chromatography: A mid-polarity column, such as a DB-WAX or a DB-624, is often suitable for separating derivatized sulfonamides and related compounds.[11][12] The temperature program is optimized to ensure good separation from other derivatized matrix components and to elute the derivatized MSA as a sharp, symmetrical peak.

  • Ionization: Electron Ionization (EI) is the standard for GC-MS. It is a "hard" ionization technique that creates predictable and reproducible fragmentation patterns. These patterns serve as a fingerprint for compound identification and can be compared against spectral libraries like NIST.[12]

  • Detection: For quantification, Selected Ion Monitoring (SIM) is employed. Instead of scanning a full mass range, the mass spectrometer is set to monitor only a few characteristic ions of the derivatized MSA. This significantly improves the signal-to-noise ratio, leading to much lower detection limits compared to a full scan acquisition.[12][13]

Experimental Protocol: GC-MS Quantification of MSA (Post-Derivatization)

This is a representative protocol based on common practices for similar polar analytes.[10]

  • Anhydrous Sample Preparation: The sample containing MSA must be completely dry. Lyophilization (freeze-drying) is the gold standard for removing water from biological samples without degrading the analyte.

  • Derivatization (Silylation):

    • To the dried sample, add an anhydrous solvent (e.g., pyridine or acetonitrile) followed by the silylating reagent (e.g., MSTFA).

    • Incubate the mixture at an elevated temperature (e.g., 70°C for 60 minutes) in a sealed vial to drive the reaction to completion.

  • GC-MS Analysis:

    • Column: DB-WAX (30 m x 0.53 mm x 1.0 µm) or equivalent.[11]

    • Injection: Splitless injection is typically used for trace analysis to ensure the maximum amount of analyte reaches the column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[11]

    • Oven Program: Start at a low temperature (e.g., 110°C), hold, then ramp up to a higher temperature (e.g., 225°C) to elute the derivatized analyte.[12]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass Spectrometer in SIM mode, monitoring characteristic ions of the TMS-derivatized MSA.

GC-MS Workflow for MSA Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Aliquot Dry 2. Lyophilize to Complete Dryness (Critical Step) Sample->Dry Deriv 3. Add Anhydrous Solvent & Silylating Agent (MSTFA) Dry->Deriv Incubate 4. Incubate in Sealed Vial (70°C, 60 min) Deriv->Incubate Inject 5. GC Injection (Splitless Mode) Incubate->Inject GC 6. Capillary GC Separation Inject->GC EI 7. Electron Ionization (70 eV) GC->EI MS 8. MS Detection (SIM Mode) EI->MS Data Data MS->Data Data Acquisition & Quantification

Caption: GC-MS workflow highlighting the critical derivatization step.

Head-to-Head Comparison: Performance and Practicality

The choice between LC-MS and GC-MS is ultimately a balance of performance requirements, sample complexity, and available resources.

Quantitative Performance Data

The following table summarizes typical performance metrics reported in the literature for both techniques when analyzing methanesulfonamide or its closely related analogues (alkyl methanesulfonates).

ParameterLC-MS/MS (for MSA)GC-MS (for Alkyl Methanesulfonates)Causality & Expert Insight
Limit of Quantitation (LOQ) 1 µg/mL (in urine)[7][8]0.05 - 1.0 µg/mL (in API)[11][13]Both techniques can achieve excellent sensitivity. LC-MS/MS often has a slight edge in complex biological matrices due to the specificity of MRM, while GC-MS with SIM detection is also highly sensitive for cleaner samples.
Linearity (r²) >0.99[7]>0.99[11]Both platforms demonstrate excellent linearity over several orders of magnitude, a prerequisite for accurate quantification.
Precision (%RSD) < 10.1%[7][8]< 10.0%[14][15]With proper method validation and use of internal standards, both techniques provide high precision and reproducibility.
Sample Throughput HigherLowerThe multi-step, anhydrous derivatization required for GC-MS is time-consuming and less amenable to automation than typical LC-MS sample preparation workflows.
Qualitative Comparison
FeatureLC-MSGC-MS
Sample Preparation Simpler, often "dilute-and-shoot" or simple extraction. Derivatization is optional for performance enhancement.[16]Complex and mandatory. Requires complete removal of water and a chemical reaction step.[6][10]
Analyte Compatibility Excellent for polar, non-volatile, and thermally labile compounds like MSA.[2][3]Poor for native MSA. Only suitable for volatile, thermally stable derivatives.
Robustness Generally high, though ESI sources can be susceptible to matrix effects (ion suppression).High, but the derivatization step can be a source of variability and error if not perfectly controlled.
Cost & Maintenance LC-MS systems are typically more expensive to purchase and maintain.[1][3]GC-MS systems are generally less expensive and are considered workhorses in many labs.[2]

Expert Recommendation: Choosing the Right Tool

As a Senior Application Scientist, my recommendation is guided by the principle of using the most direct, robust, and efficient method possible.

For the quantification of methanesulfonamide, LC-MS/MS is unequivocally the superior technique. Its ability to analyze this polar, non-volatile compound directly (or with a simple derivatization for enhanced retention) results in a faster, more robust, and less error-prone workflow. It is the gold standard for this application, particularly in regulated bioanalysis.

GC-MS should be considered a secondary, alternative approach. It is a viable option if a laboratory is equipped only with GC-MS instrumentation and has the expertise to develop and validate a rigorous derivatization protocol. While it can achieve the required sensitivity, the method development is more challenging, and the sample preparation is significantly more laborious and susceptible to environmental factors like humidity.

Decision-Making Workflow

Start Start: Quantify Methanesulfonamide CheckLCMS Is an LC-MS/MS system available? Start->CheckLCMS UseLCMS Use LC-MS/MS CheckLCMS->UseLCMS Yes CheckExpertise Is there expertise in GC derivatization (e.g., silylation)? CheckLCMS->CheckExpertise No RecLCMS This is the recommended, most direct, and robust approach for MSA. UseLCMS->RecLCMS UseGCMS Develop & Validate a GC-MS Method CheckExpertise->UseGCMS Yes Outsource Consider outsourcing or acquiring LC-MS capabilities. CheckExpertise->Outsource No RecGCMS Viable alternative, but requires rigorous, multi-step sample prep. Prone to variability. UseGCMS->RecGCMS

Caption: Decision guide for selecting an analytical technique for MSA.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Nitrobenzenesulfonamide Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-nitrobenzenesulfonamide analogs, with a particular focus on their potential as anticancer agents through the inhibition of carbonic anhydrase IX (CA IX). While direct comprehensive studies on N-methyl-1-(4-nitrophenyl)methanesulfonamide analogs are limited in publicly available literature, the 4-nitrobenzenesulfonamide scaffold represents a closely related and extensively studied class of compounds with significant therapeutic potential. This document synthesizes experimental data to illuminate the key structural features driving the biological activity of these molecules, offering a valuable resource for the rational design of novel and more effective cancer therapeutics.

Comparative Biological Activity of 4-Nitrobenzenesulfonamide Analogs

The anticancer activity of 4-nitrobenzenesulfonamide derivatives is often attributed to their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and involved in pH regulation and tumor progression.[1] The following table summarizes the biological activity of a series of 4-thiazolone-based benzenesulfonamide derivatives, highlighting the significant contribution of the 4-nitro substituent to their anticancer and enzyme inhibitory potency.

Compound IDR-Group (Substitution on Thiazolone Ring)Antiproliferative Activity (IC50 in µM) vs. MDA-MB-231Antiproliferative Activity (IC50 in µM) vs. MCF-7CA IX Inhibition (IC50 in nM)
4g 4-Nitrophenyl5.542.5510.93
4b 4-Chlorophenyl6.311.52-
4c 4-Fluorophenyl5.563.56-
4e 4-Methoxyphenyl3.584.5825.06
4h 3,4,5-Trimethoxyphenyl4.543.5515.77
Staurosporine (Reference Drug)7.675.89-

Data synthesized from Nemr et al., 2021.[1]

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals several key insights into the structure-activity relationship of these 4-nitrobenzenesulfonamide analogs:

  • The Importance of the 4-Nitro Group: Compound 4g , which features a 4-nitrophenyl substituent, demonstrates highly potent inhibitory effects against both breast cancer cell lines (MDA-MB-231 and MCF-7) and CA IX.[1] This suggests that the strong electron-withdrawing nature of the nitro group is crucial for the observed biological activity.

  • Influence of Phenyl Ring Substituents:

    • Electron-donating groups, such as the methoxy group in compound 4e , also result in significant anticancer activity.[1] This indicates that a balance of electronic properties on the appended phenyl ring can modulate the potency.

    • Halogen substitutions, as seen in compounds 4b (chloro) and 4c (fluoro), maintain considerable antiproliferative effects.[1]

  • Selectivity: Several of these sulfonamide derivatives, including 4e , 4g , and 4h , exhibit remarkable selectivity for the tumor-associated CA IX over other carbonic anhydrase isoforms, which is a desirable characteristic for reducing off-target effects.[1]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Tumor hypoxia, a common feature of solid tumors, leads to a metabolic shift towards anaerobic glycolysis and an acidic extracellular environment.[1] To survive and proliferate in these conditions, cancer cells upregulate the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This process helps maintain a neutral intracellular pH while acidifying the tumor microenvironment, which in turn promotes tumor invasion and metastasis.

The sulfonamide group of the 4-nitrobenzenesulfonamide analogs acts as a zinc-binding group, chelating the zinc ion in the active site of CA IX and thereby inhibiting its enzymatic activity.[1] This disruption of pH regulation leads to an accumulation of intracellular acid, inducing apoptosis and inhibiting cancer cell growth.

CAIX_inhibition cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space Tumor_Metabolism Anaerobic Glycolysis H_plus_in Intracellular H+ Accumulation Tumor_Metabolism->H_plus_in produces Apoptosis Apoptosis H_plus_in->Apoptosis induces CAIX Carbonic Anhydrase IX (CA IX) H_plus_in->CAIX is substrate for H_plus_out Extracellular Acidification CAIX->H_plus_out extrudes H+ Sulfonamide 4-Nitrobenzenesulfonamide Analog Sulfonamide->CAIX inhibits Invasion Tumor Invasion & Metastasis H_plus_out->Invasion promotes

Mechanism of CA IX Inhibition by 4-Nitrobenzenesulfonamide Analogs.

Experimental Protocols

General Synthesis of 4-Thiazolone-Benzenesulfonamide Derivatives

The synthesis of the 4-thiazolone-based benzenesulfonamide analogs generally involves a multi-step process, with the final key step being the condensation of a substituted benzaldehyde with a thiazolone intermediate.

Step 1: Synthesis of the Thiazolone Intermediate

  • A mixture of an appropriate aromatic amine, thioglycolic acid, and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) in an inert solvent (e.g., toluene) is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization or column chromatography to yield the thiazolone intermediate.

Step 2: Condensation with Substituted Benzaldehydes

  • To a solution of the thiazolone intermediate in a suitable solvent (e.g., glacial acetic acid), an equimolar amount of the desired substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) is added.

  • A catalytic amount of a base (e.g., piperidine) is added, and the mixture is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

  • The final product is purified by recrystallization to afford the desired 4-thiazolone-benzenesulfonamide derivative.

synthesis_workflow Aromatic_Amine Aromatic Amine Thiazolone_Intermediate Thiazolone Intermediate Aromatic_Amine->Thiazolone_Intermediate Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Thiazolone_Intermediate Final_Product 4-Thiazolone-Benzenesulfonamide Derivative Thiazolone_Intermediate->Final_Product Substituted_Benzaldehyde Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) Substituted_Benzaldehyde->Final_Product

General Synthesis Workflow.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against CA IX is typically determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.

  • Enzyme and Inhibitor Preparation: A solution of purified recombinant human CA IX is prepared in a suitable buffer. The test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure: The assay is performed in a stopped-flow instrument by mixing the enzyme solution with a CO2-saturated buffer solution in the presence and absence of the inhibitor.

  • pH Measurement: The change in pH due to the formation of protons during the hydration of CO2 is monitored using a pH indicator.

  • Data Analysis: The initial rates of the enzymatic reaction are determined, and the IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion

The 4-nitrobenzenesulfonamide scaffold serves as a valuable starting point for the design and development of potent and selective anticancer agents. The structure-activity relationship studies highlight the critical role of the 4-nitro group and the potential for further optimization through modifications of the appended aryl ring. The primary mechanism of action for these compounds appears to be the inhibition of the tumor-associated enzyme carbonic anhydrase IX, which disrupts pH homeostasis in cancer cells and leads to apoptosis. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapies.

References

Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with N-methyl-1-(4-nitrophenyl)methanesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of reproducible experimental data is the bedrock of scientific advancement. This guide delves into the critical factors governing the reproducibility of experiments involving N-methyl-1-(4-nitrophenyl)methanesulfonamide and its structural analogs. While specific, publicly available experimental data for this compound (CAS 85952-29-0) is sparse, this guide will leverage a well-characterized analog, N-(4-methyl-2-nitrophenyl)methanesulfonamide, a known cyclooxygenase-2 (COX-2) inhibitor, to provide a robust framework for experimental design, comparison, and troubleshooting.

The principles and protocols discussed herein are broadly applicable to the wider class of nitrophenyl-methanesulfonamide derivatives, offering valuable insights into ensuring the reliability and comparability of your research findings.

The Challenge of Experimental Reproducibility with Nitrophenyl-Methanesulfonamide Derivatives

Nitrophenyl-methanesulfonamide derivatives are a class of organic compounds with significant potential in medicinal chemistry and biological research.[1] However, like many small molecules, achieving consistent and reproducible experimental outcomes can be a formidable challenge. Factors ranging from the purity of the compound to subtle variations in assay conditions can lead to significant discrepancies in results across different laboratories and even between experiments within the same lab.

This guide will use the lens of COX-2 inhibition to explore these challenges and provide actionable strategies to mitigate them. The selective inhibition of COX-2 is a critical area of research for the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Comparative Analysis of COX-2 Inhibitors: A Case Study

To understand the landscape of experimental variability, it is instructive to compare the performance of a nitrophenyl-methanesulfonamide analog with established COX-2 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective COX-2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, including the source of the enzyme (e.g., recombinant human, ovine).[2]

CompoundTargetIC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
N-(4-methyl-2-nitrophenyl)methanesulfonamideCOX-2Varies with assay conditionsData not widely available[1]
CelecoxibCOX-240-60>100[1]
RofecoxibCOX-218>1000[2]
EtoricoxibCOX-21.1~344[2]
ValdecoxibCOX-25>100[2]

Note: A higher selectivity index indicates a greater potency against COX-2 compared to COX-1.

The Cornerstone of Reproducibility: A Detailed Experimental Protocol

To ensure the reproducibility of your experiments, a meticulously detailed and standardized protocol is paramount. The following is a representative protocol for a fluorometric in vitro COX-2 inhibition assay, a common method for screening potential inhibitors.

Materials and Reagents
  • Human Recombinant COX-2 Enzyme: Ensure consistent lot and supplier.

  • Test Compound: this compound or its analog, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Inhibitor: Celecoxib or other well-characterized COX-2 inhibitor.

  • COX Assay Buffer: Maintain consistent pH and composition.

  • Arachidonic Acid: Substrate for the COX-2 enzyme.

  • Fluorometric Probe: A compound that fluoresces upon reaction with the product of the COX-2 reaction.

  • 96-well black microplates: For fluorescence measurements.

  • Fluorescence plate reader.

Step-by-Step Experimental Workflow
  • Compound Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Enzyme Preparation:

    • Thaw the recombinant COX-2 enzyme on ice.

    • Dilute the enzyme to the desired working concentration in pre-chilled COX assay buffer immediately before use.

  • Assay Plate Setup:

    • Add a small volume (e.g., 10 µL) of each concentration of the test compound, reference inhibitor, and vehicle control (DMSO) to the wells of the 96-well plate.

    • Include wells with no enzyme as a background control.

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme solution to all wells except the background controls.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the fluorometric probe and arachidonic acid in COX assay buffer.

    • Add the reaction mixture to all wells to initiate the enzymatic reaction.

    • Immediately begin kinetic fluorescence readings using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Subtract the background fluorescence.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compounds to Plate A->C B Prepare Enzyme Solution D Add Enzyme & Incubate B->D C->D E Initiate Reaction with Substrate/Probe D->E F Kinetic Fluorescence Reading E->F G Calculate Reaction Rates F->G H Determine IC50 Values G->H

Caption: A streamlined workflow for a fluorometric COX-2 inhibition assay.

Key Factors Influencing Experimental Reproducibility

Achieving reproducible results requires a deep understanding of the variables that can impact the experiment. Below are critical factors to consider:

  • Purity and Characterization of the Test Compound: The presence of impurities can significantly alter the apparent biological activity. Always ensure the identity and purity of this compound or its analogs using appropriate analytical techniques such as NMR, mass spectrometry, and HPLC.

  • Enzyme Activity and Source: The specific activity of the recombinant enzyme can vary between lots and suppliers. It is crucial to qualify each new batch of enzyme and to use a consistent source for a series of experiments.

  • Substrate Concentration: The concentration of arachidonic acid relative to its Michaelis-Menten constant (Km) will affect the apparent IC50 value of competitive inhibitors.

  • Assay Buffer Composition: pH, ionic strength, and the presence of additives can all influence enzyme activity and inhibitor binding.

  • Incubation Times and Temperatures: Both the pre-incubation of the inhibitor with the enzyme and the reaction time need to be precisely controlled.

  • Solvent Effects: The concentration of the solvent used to dissolve the test compound (e.g., DMSO) must be kept constant across all wells and at a level that does not inhibit the enzyme.

The Underlying Mechanism: COX-2 Signaling Pathway

Understanding the biological context of the experiment is crucial. The diagram below illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention for COX-2 inhibitors.

cox2_pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response stimuli Cytokines, Growth Factors, LPS membrane Cell Membrane stimuli->membrane Activate pla2 Phospholipase A2 membrane->pla2 Releases aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 Substrate pgh2 Prostaglandin H2 cox2->pgh2 Converts to prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins inhibitor Nitrophenyl- methanesulfonamide (COX-2 Inhibitor) inhibitor->cox2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of nitrophenyl-methanesulfonamides.

Conclusion and Best Practices

The reproducibility of experiments with this compound and its analogs is a multifaceted challenge that demands meticulous attention to detail. By understanding the critical experimental variables, adhering to standardized and detailed protocols, and being aware of the potential for inter-laboratory variation, researchers can significantly enhance the reliability and comparability of their data.

Key Takeaways for Ensuring Reproducibility:

  • Thoroughly characterize your test compound.

  • Standardize and document every step of your experimental protocol.

  • Use consistent sources and lots of critical reagents, especially the enzyme.

  • Include appropriate positive and negative controls in every experiment.

  • Be mindful of potential artifacts, such as solvent effects.

  • When comparing data across studies, critically evaluate the experimental conditions used.

By embracing these principles, the scientific community can build a more robust and reliable foundation of knowledge for the development of novel therapeutics based on the nitrophenyl-methanesulfonamide scaffold.

References

A Senior Application Scientist's Guide to Confirming Product Identity in Reactions Involving N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's identity following a chemical transformation is a cornerstone of rigorous scientific practice. In the context of reactions involving N-methyl-1-(4-nitrophenyl)methanesulfonamide, a versatile intermediate in organic synthesis, this guide provides an in-depth, technically-grounded framework for asserting product identity with confidence. We will move beyond rote procedural descriptions to explore the underlying chemical principles, compare analytical methodologies, and provide actionable, field-tested protocols.

The Central Transformation: Reduction of the Nitro Group

A primary and highly valuable reaction of this compound ( 1 ) is the reduction of its aromatic nitro group to form 1-(4-aminophenyl)-N-methylmethanesulfonamide ( 2 ). This transformation is critical as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, opening up a wide array of subsequent synthetic possibilities.

The seemingly straightforward conversion of a nitro to an amino group is a six-electron reduction that can proceed through various intermediates. Understanding this complexity is key to selecting the appropriate reaction conditions and analytical techniques to confirm the desired product and rule out potential side-products.

Visualizing the Primary Reaction Pathway

reaction_pathway start This compound (1) intermediate1 Nitroso Intermediate start->intermediate1 [H] product 1-(4-aminophenyl)-N-methylmethanesulfonamide (2) intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] intermediate2->product [H]

Caption: Generalized reduction pathway of this compound.

A Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical parameter that influences reaction efficiency, chemoselectivity, and the impurity profile of the final product. Below is a comparison of common methods for the reduction of aromatic nitro groups.[1][2][3][4]

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiHigh efficiency, clean reaction, simple work-up (catalyst filtration).[1][3]Can reduce other functional groups (e.g., alkenes, alkynes, nitriles), potential for dehalogenation.[1][3]
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/AcOHExcellent functional group tolerance, robust and reliable.[2]Stoichiometric amounts of metal are required, work-up can be more involved to remove metal salts.
Hydrazine-Mediated Reduction N₂H₄·H₂O, catalyst (e.g., Raney Ni, FeCl₃)Avoids high-pressure hydrogenation, can be highly selective.[5]Hydrazine is highly toxic and potentially explosive.
Transfer Hydrogenation Cyclohexene, ammonium formateAvoids the use of gaseous hydrogen, generally mild conditions.May require longer reaction times.
Sulfide-Based Reduction Na₂S, (NH₄)₂SCan offer selectivity in the presence of other reducible groups, particularly in di-nitro compounds.[3]Can introduce sulfur-containing impurities, reactions can be odorous.

For the reduction of this compound, a method employing hydrazine hydrate with a catalyst such as Raney Nickel is a documented approach.[5] This method is often favored for its efficiency and practicality in a laboratory setting, avoiding the need for high-pressure hydrogenation equipment.

Experimental Workflow: A Self-Validating System

A robust experimental workflow for the synthesis and identity confirmation of 1-(4-aminophenyl)-N-methylmethanesulfonamide is presented below. This workflow is designed to be self-validating, with clear checkpoints for assessing reaction progress and product purity.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Product Characterization synthesis_setup Reaction Setup: - this compound - Solvent (e.g., Methanol) - Catalyst (e.g., Raney Ni) reagent_addition Reagent Addition: - Hydrazine Hydrate (80%) synthesis_setup->reagent_addition reaction Reflux (e.g., 8 hours at 27°C) reagent_addition->reaction cooling Cool to 5°C reaction->cooling filtration Filter to remove catalyst cooling->filtration washing Wash with cold solvent filtration->washing drying Dry under vacuum washing->drying tlc TLC Analysis: - Monitor reaction completion - Assess crude purity drying->tlc nmr NMR Spectroscopy: - 1H and 13C NMR - Confirm structure tlc->nmr ms Mass Spectrometry: - Confirm molecular weight nmr->ms ir FTIR Spectroscopy: - Identify functional groups ms->ir

Caption: A comprehensive workflow for the synthesis and characterization of 1-(4-aminophenyl)-N-methylmethanesulfonamide.

Detailed Experimental Protocols

Synthesis of this compound (1)

While the title compound is commercially available, a representative synthesis protocol adapted from the synthesis of similar sulfonamides is provided for completeness. This reaction involves the sulfonylation of N-methyl-4-nitrobenzylamine with methanesulfonyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-4-nitrobenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Reduction of this compound (1) to 1-(4-aminophenyl)-N-methylmethanesulfonamide (2)

This protocol is based on a documented procedure using hydrazine hydrate.[5]

  • Reaction Setup: In a 150 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add methanol (60 g) and this compound (10 g).

  • Catalyst and Reagent Addition: To the stirred suspension, add activated Raney Nickel (2 g) followed by 80% hydrazine hydrate (10 g).

  • Reaction: Heat the mixture to reflux (approximately 27 °C) and maintain for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 5 °C. Filter the reaction mixture to remove the Raney Nickel catalyst, washing the filter cake with a small amount of cold methanol.

  • Drying: Dry the resulting solid at 60 °C to obtain the crude product. Further purification can be achieved by recrystallization.

Confirming Product Identity: A Multi-Technique Approach

Reliance on a single analytical technique is insufficient for the unambiguous confirmation of product identity. A combination of spectroscopic and spectrometric methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of the product.

  • ¹H NMR: The proton NMR spectrum will show characteristic changes upon reduction of the nitro group.

    • Disappearance of Starting Material Signals: The aromatic protons of the starting material, deshielded by the electron-withdrawing nitro group, will disappear.

    • Appearance of Product Signals: New signals corresponding to the aromatic protons of the amino-substituted ring will appear at a more upfield (lower ppm) chemical shift. The appearance of a broad singlet corresponding to the -NH₂ protons is also expected, which can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR will also show a diagnostic shift in the aromatic region. The carbon atom attached to the nitrogen will shift significantly upfield upon conversion of the nitro group to an amino group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product, offering strong evidence for the successful transformation.

  • Expected Molecular Ion: For 1-(4-aminophenyl)-N-methylmethanesulfonamide (C₈H₁₂N₂O₂S), the expected monoisotopic mass is approximately 200.06 g/mol .[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in the starting material and the product.

  • Starting Material (1): The spectrum will be characterized by strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Product (2): The disappearance of the nitro group stretches and the appearance of two new bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine are key indicators of a successful reaction.

Comparative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted)Key FTIR Bands (cm⁻¹)
This compound (1) C₈H₁₀N₂O₄S230.24[7]Aromatic protons deshielded by NO₂ group~1520 & 1340 (NO₂ stretch)
1-(4-aminophenyl)-N-methylmethanesulfonamide (2) C₈H₁₂N₂O₂S200.26[6]Aromatic protons shielded by NH₂ group, broad NH₂ singlet~3300-3500 (N-H stretch)

Alternative Synthetic Pathways: A Note on Versatility

While the reduction of the corresponding nitroarene is a common route, it is important for the modern researcher to be aware of alternative strategies for the synthesis of N-aryl sulfonamides. Recent advances have focused on methods that avoid the use of potentially genotoxic aromatic amines as starting materials.[8] One such approach involves the direct coupling of nitroarenes with sodium arylsulfinates, catalyzed by iron salts.[8] This method offers a more convergent and potentially safer route to the target sulfonamide scaffold.

Conclusion

The confirmation of product identity in reactions involving this compound is a multi-faceted process that requires a strong foundation in chemical principles and a strategic application of modern analytical techniques. By understanding the nuances of the primary reaction—the reduction of the nitro group—and employing a suite of complementary analytical methods, researchers can ensure the integrity of their results and build a solid foundation for subsequent research and development. This guide provides a framework for not only executing the necessary experiments but also for understanding the causality behind each step, fostering a culture of scientific rigor and excellence.

References

Assessing Enantioselectivity: A Guide to Reactions with N-Methyl-1-(4-nitrophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries and catalysts is paramount. The development of novel reagents that can predictably and effectively control the stereochemical outcome of a reaction is a cornerstone of modern drug discovery and development. This guide provides an in-depth analysis of a specific class of reagents, N-methyl-1-(4-nitrophenyl)methanesulfonamide derivatives, and critically assesses their role and performance in enantioselective reactions.

This guide, therefore, pivots from a direct comparative analysis to a broader discussion of the structural features of these derivatives and their potential, yet underexplored, utility in asymmetric synthesis. We will extrapolate from the known reactivity of related sulfonamide-containing compounds to propose hypothetical applications and outline the necessary experimental frameworks to evaluate their efficacy.

The Structural Landscape of this compound Derivatives

The core structure of this compound presents several key features that could, in principle, be exploited for asymmetric induction.

  • The Sulfonamide Moiety: The sulfonamide group is a well-established functional group in medicinal chemistry and has been utilized in the design of chiral ligands and auxiliaries. The nitrogen atom of the sulfonamide can act as a coordination site for metal catalysts, and the stereoelectronic properties of the sulfonyl group can influence the transition state of a reaction.

  • The N-Methyl Group: The presence of a methyl group on the sulfonamide nitrogen fixes its substitution pattern, which can be advantageous in simplifying the stereochemical environment.

  • The 4-Nitrophenyl Group: The electron-withdrawing nature of the 4-nitrophenyl group significantly impacts the acidity of the N-H proton (in the parent sulfonamide) and the electronic properties of the entire molecule. This can influence the binding of the derivative to substrates or catalysts. For applications in asymmetric catalysis, the aryl group provides a scaffold for introducing chirality.

To function as a chiral auxiliary or ligand, the this compound scaffold would require modification to introduce a chiral element. This could be achieved through several strategies:

  • Introduction of Chirality at the α-Carbon: Synthesis of derivatives where the carbon atom attached to the sulfonyl group is a stereocenter.

  • Chiral N-Substituents: Replacing the methyl group with a chiral substituent.

  • Atropisomerism: Designing derivatives with sterically hindered rotation around the aryl-S or aryl-N bonds to create axial chirality.

Hypothetical Applications in Enantioselective Reactions: A Forward Look

Based on the known applications of other chiral sulfonamides and related compounds, we can propose several reaction types where chiral this compound derivatives could be assessed.

As Chiral Auxiliaries:

A chiral this compound derivative could be covalently attached to a prochiral substrate. The steric and electronic influence of the chiral auxiliary would then direct the approach of a reagent to one of the two enantiotopic faces of the substrate, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary would yield the enantioenriched product.

Potential Reactions:

  • Asymmetric Alkylation: Attachment of the chiral auxiliary to a ketone or ester enolate to direct the stereoselective addition of an alkyl halide.

  • Asymmetric Aldol Reactions: Use as a chiral controller in the reaction of an enolate with an aldehyde.

  • Asymmetric Diels-Alder Reactions: Incorporation into a dienophile or diene to control the facial selectivity of the cycloaddition.

As Chiral Ligands for Metal Catalysis:

Derivatives functionalized with appropriate coordinating groups (e.g., phosphines, amines, oxazolines) could serve as chiral ligands for transition metal catalysts. The resulting chiral metal complex would then catalyze an enantioselective transformation.

Potential Reactions:

  • Asymmetric Hydrogenation: Ligands for rhodium, ruthenium, or iridium catalysts in the enantioselective reduction of prochiral olefins or ketones.

  • Asymmetric C-C Bond Forming Reactions: Ligands for palladium, copper, or nickel catalysts in reactions such as allylic alkylations, Suzuki-Miyaura cross-couplings, or Michael additions.

Experimental Workflow for Assessing Enantioselectivity

To rigorously evaluate the potential of a novel chiral this compound derivative, a systematic experimental workflow is essential.

Caption: A generalized workflow for the synthesis and evaluation of new chiral reagents.

Step-by-Step Protocol for a Hypothetical Asymmetric Alkylation:

  • Synthesis of the Chiral Auxiliary Adduct:

    • React a prochiral ketone with a chiral this compound derivative containing a suitable activating group to form a chiral enamine or imine.

    • Purify the adduct by column chromatography.

    • Characterize the adduct using NMR and mass spectrometry to confirm its structure.

  • Diastereoselective Alkylation:

    • Dissolve the chiral adduct in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Add a strong base (e.g., LDA, n-BuLi) to generate the corresponding enolate.

    • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and stir the reaction for a specified time.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to separate the diastereomers.

  • Analysis of Diastereoselectivity and Cleavage of the Auxiliary:

    • Determine the diastereomeric ratio (d.r.) of the product mixture using NMR spectroscopy or chiral HPLC.

    • Cleave the chiral auxiliary from the alkylated product using a suitable method (e.g., hydrolysis with mild acid).

  • Determination of Enantiomeric Excess:

    • Analyze the enantioenriched product by chiral HPLC or chiral GC to determine the enantiomeric excess (ee%).

Comparative Framework and Future Directions

To establish the utility of any new chiral this compound derivative, its performance must be benchmarked against established chiral auxiliaries and ligands in the same model reactions.

Table 1: Hypothetical Comparison Table for a Model Asymmetric Alkylation

Chiral Auxiliary/LigandSubstrateAlkylating AgentYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee%)
Chiral this compound Derivative CyclohexanoneMethyl IodideTBDTBD
Evans' OxazolidinoneCyclohexanoneMethyl IodideLiterature ValueLiterature Value
Samp/Ramp HydrazoneCyclohexanoneMethyl IodideLiterature ValueLiterature Value

TBD: To Be Determined

The lack of existing data on the enantioselective applications of this compound derivatives highlights a potential area for future research. The synthesis of chiral variants and their systematic evaluation in a range of asymmetric transformations could uncover novel and efficient tools for stereoselective synthesis. Mechanistic studies, including computational modeling, would be crucial to understand the mode of action of these potential chiral reagents and to guide the design of more effective derivatives.

Conclusion

While this compound derivatives are not currently established as a class of reagents for assessing or inducing enantioselectivity, their structural features suggest a potential for development in this area. This guide has outlined the necessary steps for the synthesis, evaluation, and comparison of such derivatives. Future research in this direction is needed to determine if these compounds can offer a valuable addition to the synthetic chemist's toolbox for asymmetric synthesis. Without such dedicated studies, their performance in comparison to existing alternatives remains a matter of speculation.

A Guide to Inter-Laboratory Comparison of N-methyl-1-(4-nitrophenyl)methanesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for N-methyl-1-(4-nitrophenyl)methanesulfonamide. This compound, identified as a reagent in the pharmaceutical industry and a potential impurity, requires robust and reproducible analytical methods to ensure product quality and safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to validate and standardize the analysis of this specific molecule across different laboratories.

Introduction: The Imperative for Reproducible Analysis

This compound (CAS No. 85952-29-0) is a sulfonamide derivative with a molecular weight of 230.24 g/mol .[4] Its role as a reagent and a potential impurity in active pharmaceutical ingredients (APIs) like Sumatriptan necessitates precise and accurate quantification.[2][3] In the pharmaceutical industry, the control of impurities is a critical aspect of drug development and manufacturing, as even trace amounts can impact the safety and efficacy of the final product.[5]

An inter-laboratory comparison, also known as a proficiency test, is the most effective way to assess the reproducibility and reliability of an analytical method across different settings.[6][7] Such studies are fundamental for method standardization and are often a regulatory expectation.[8][9] This guide outlines a proposed inter-laboratory study to compare the performance of common analytical techniques for the quantification of this compound, providing a pathway to establishing a validated, harmonized analytical procedure.

Designing the Inter-Laboratory Study: A Step-by-Step Approach

The design of an inter-laboratory study is critical to obtaining meaningful and statistically valid results. The following sections detail a proposed study design, explaining the rationale behind each step.

Study Objectives

The primary objectives of this inter-laboratory comparison are:

  • To assess the precision (repeatability and reproducibility) of different analytical methods for the quantification of this compound.

  • To evaluate the accuracy of these methods by analyzing samples with known concentrations of the analyte.

  • To identify potential sources of analytical variability between laboratories.

  • To provide recommendations for a standardized analytical procedure for routine quality control.

Study Participants and Materials

A minimum of five to seven participating laboratories from different organizations is recommended to ensure statistical power.[10] A central organizing body will be responsible for preparing and distributing a homogenous batch of test samples.

Test Materials will include:

  • Reference Standard: A well-characterized, high-purity batch of this compound.

  • Blank Matrix: A sample representing the drug product matrix without the analyte of interest.

  • Spiked Samples: Blank matrix spiked with known concentrations of the reference standard at three levels (e.g., low, medium, and high).

  • Unknown Sample: A sample with a concentration of this compound that is known to the organizing body but not to the participants.

Proposed Analytical Methodologies

Based on the chemical structure of this compound (a sulfonamide), two primary analytical techniques are proposed for comparison: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC is a widely used technique in pharmaceutical analysis for its robustness and versatility.[11]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). The gradient program should be optimized to achieve good separation of the analyte from any potential matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 254 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve a known weight of the provided samples in the initial mobile phase composition, filter through a 0.45 µm filter, and inject.

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting trace-level impurities.[12]

Experimental Protocol:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: The same LC conditions as the HPLC-UV method can be used as a starting point.

  • Ionization Mode: ESI in positive or negative mode, to be optimized for the analyte.

  • MS/MS Transitions: The precursor ion will be the protonated or deprotonated molecule ([M+H]+ or [M-H]-). Product ions will be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but potentially with lower concentrations for the calibration curve due to the higher sensitivity of the technique.

Data Analysis and Performance Evaluation

The participating laboratories will report their raw data, including peak areas and calculated concentrations, to the organizing body. The following statistical analyses will be performed:

  • Repeatability (Intra-laboratory precision): Calculated from the results of replicate measurements of the same sample within each laboratory. The relative standard deviation (RSD) should be below a pre-defined threshold (e.g., <5%).

  • Reproducibility (Inter-laboratory precision): Assessed by comparing the results from all participating laboratories for the same sample. The overall RSD will be calculated.

  • Accuracy: Determined by comparing the mean measured concentration of the spiked samples to the known true concentration. The recovery should be within an acceptable range (e.g., 90-110%).

  • Z-scores: For the unknown sample, a z-score will be calculated for each laboratory to provide a standardized measure of their performance. A z-score between -2 and 2 is generally considered satisfactory.

Visualization of the Inter-Laboratory Study Workflow

The following diagrams illustrate the key workflows in this proposed study.

Inter-Laboratory Study Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Data Analysis cluster_Reporting Phase 4: Reporting Organizing_Body Organizing Body Sample_Prep Sample Preparation (Homogenous Batch) Organizing_Body->Sample_Prep Protocol_Dev Protocol Development & Distribution Organizing_Body->Protocol_Dev Lab_A Laboratory A Sample_Prep->Lab_A Sample Distribution Lab_B Laboratory B Sample_Prep->Lab_B Sample Distribution Lab_C Laboratory C Sample_Prep->Lab_C Sample Distribution Lab_D Laboratory D Sample_Prep->Lab_D Sample Distribution Lab_E Laboratory E Sample_Prep->Lab_E Sample Distribution Analysis Sample Analysis (HPLC & LC-MS/MS) Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Lab_D->Analysis Lab_E->Analysis Data_Submission Data Submission Analysis->Data_Submission Statistical_Analysis Statistical Analysis (Repeatability, Reproducibility, Accuracy) Data_Submission->Statistical_Analysis Performance_Eval Performance Evaluation (Z-scores) Statistical_Analysis->Performance_Eval Final_Report Final Report & Recommendations Performance_Eval->Final_Report

Caption: Overall workflow of the proposed inter-laboratory study.

Analytical_Method_Comparison cluster_HPLC HPLC-UV Method cluster_LCMS LC-MS/MS Method Analyte This compound HPLC_Separation Separation C18 Reversed-Phase Analyte->HPLC_Separation:f0 LCMS_Separation Separation C18 Reversed-Phase Analyte->LCMS_Separation:f0 HPLC_Detection Detection UV Detector (254 nm) HPLC_Separation:f0->HPLC_Detection:f0 HPLC_Quant Quantification External Standard Calibration HPLC_Detection:f0->HPLC_Quant:f0 Comparison Performance Comparison (Precision, Accuracy, Sensitivity) HPLC_Quant:f0->Comparison LCMS_Detection Detection Triple Quadrupole MS LCMS_Separation:f0->LCMS_Detection:f0 LCMS_Quant Quantification MRM, External Standard LCMS_Detection:f0->LCMS_Quant:f0 LCMS_Quant:f0->Comparison

Caption: Comparison of the proposed analytical methodologies.

Hypothetical Data Presentation

The following tables illustrate how the results of the inter-laboratory study could be presented.

Table 1: Hypothetical Results for Spiked Sample (Medium Concentration - 5.0 µg/mL)

LaboratoryMethodReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)RSD (%)Recovery (%)
AHPLC-UV4.955.024.984.980.7099.6
BHPLC-UV5.105.155.085.110.70102.2
CHPLC-UV4.854.884.924.880.7297.6
DLC-MS/MS5.014.995.035.010.40100.2
ELC-MS/MS4.924.954.904.920.5198.4
Overall - - - - 4.98 1.8 99.6

Table 2: Hypothetical Z-Scores for the Unknown Sample

LaboratoryMethodReported Value (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency AssessmentZ-Score
AHPLC-UV2.452.500.12-0.42
BHPLC-UV2.652.500.121.25
CHPLC-UV2.302.500.12-1.67
DLC-MS/MS2.522.500.120.17
ELC-MS/MS2.482.500.12-0.17

Conclusion and Recommendations

This guide provides a robust framework for conducting an inter-laboratory comparison of analytical methods for this compound. By following the proposed study design, participating laboratories can collectively validate a reliable and reproducible analytical method. The results of such a study will be invaluable for establishing a standardized procedure for the quality control of this compound in the pharmaceutical industry, ultimately contributing to the safety and efficacy of medicinal products. Based on the hypothetical data, both HPLC-UV and LC-MS/MS appear to be suitable methods, with LC-MS/MS potentially offering slightly better precision. The final recommendation for a standardized method would depend on the specific requirements for sensitivity and the availability of instrumentation in quality control laboratories.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-methyl-1-(4-nitrophenyl)methanesulfonamide, ensuring the safety of personnel, the integrity of the research environment, and adherence to regulatory standards. This document is structured to provide not just a set of instructions, but a foundational understanding of the principles behind these essential procedures.

Hazard Assessment and Core Safety Principles

This compound (C₈H₁₀N₂O₄S) is a compound that, due to its nitroaromatic and sulfonamide functionalities, requires careful handling and should be treated as hazardous waste. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and within a controlled environment.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its removal by a licensed waste management service. The following workflow is designed to ensure a self-validating system of safety and compliance.

DisposalWorkflow cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Waste_Generation Waste Generation (Pure compound, contaminated labware, solutions) Segregation Segregate as Hazardous Waste Waste_Generation->Segregation Container Select Approved Hazardous Waste Container Segregation->Container Labeling Label Container: 'Hazardous Waste' + Chemical Name Container->Labeling Storage Store in Designated Satellite Accumulation Area (SAA) Labeling->Storage Waste_Pickup Arrange Pickup by Licensed Waste Management Storage->Waste_Pickup Incineration Recommended Disposal: High-Temperature Incineration Waste_Pickup->Incineration

Caption: Disposal Workflow for this compound.

Step 1: Waste Identification and Segregation

The foundational principle of safe disposal is the accurate identification and segregation of waste streams. All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated labware: This encompasses glassware, pipette tips, weighing boats, and any other disposable equipment.

  • Solutions and reaction mixtures: Any liquid waste containing the compound.

  • Spill cleanup materials: Absorbent pads, contaminated PPE, etc.

It is crucial to segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent inadvertent chemical reactions.

Step 2: Containerization and Labeling

Proper containment is non-negotiable.

  • Select an Appropriate Container: Use a designated, chemically compatible hazardous waste container with a secure, leak-proof lid. For solid waste, a clearly labeled, sealed bag within a rigid container is recommended. Liquid waste should be collected in a container designed for liquids.

  • Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "This compound " and an estimate of the quantity.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste containers. This area should be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Away from sources of ignition and incompatible materials.

Step 4: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash. The recommended and compliant method of disposal is through a licensed and reputable chemical waste management company. These companies are equipped to handle, transport, and dispose of hazardous chemical waste in accordance with all federal, state, and local regulations.

Recommended Disposal Technology: High-Temperature Incineration

Given the nitroaromatic structure of this compound, high-temperature incineration is the preferred disposal method. Incineration at temperatures of 850°C or higher for a sufficient residence time ensures the complete destruction of the compound.[2][3][4] This process breaks the stable C-NO₂ bond and mineralizes the organic components, minimizing the release of harmful substances into the environment.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect and Containerize: Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Due to the lack of specific chemical reactivity data for this compound with common laboratory decontaminants, a conservative approach is recommended. Wash the affected area thoroughly with soap and water. All materials used for decontamination should be collected as hazardous waste.

Regulatory Framework: Understanding EPA Hazardous Waste Codes

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it would likely fall under the F-list of hazardous wastes from non-specific sources if it were part of a spent solvent mixture.[5][6] For example, if used in a process with nitrobenzene, it could be part of the F004 waste stream.[5] However, the most prudent approach is to treat the pure compound and any materials it contaminates as hazardous waste based on its inherent properties and the precautionary principle.

The following diagram illustrates the decision-making process for waste classification.

WasteClassification cluster_0 Is the material a solid waste? cluster_1 Is the waste specifically listed (F, K, P, or U)? cluster_2 Does the waste exhibit a hazardous characteristic? cluster_3 Conclusion Solid_Waste Yes Listed_Waste Potentially F-listed if in a solvent mixture Solid_Waste->Listed_Waste Characteristic_Waste Assume hazardous based on irritant properties Listed_Waste->Characteristic_Waste Hazardous_Waste Manage as Hazardous Waste Characteristic_Waste->Hazardous_Waste

Caption: Hazardous Waste Classification Decision Tree.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a testament to a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the procedures outlined in this guide, researchers and drug development professionals can ensure that the final chapter in the lifecycle of this compound is written with the utmost care and responsibility. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations to ensure full compliance.

References

Navigating the Synthesis and Handling of N-methyl-1-(4-nitrophenyl)methanesulfonamide: A Guide to Essential Safety Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-methyl-1-(4-nitrophenyl)methanesulfonamide. The following protocols are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards for chemical handling and disposal.

The dual functionality of this compound, incorporating both a nitroaromatic ring and a sulfonamide group, necessitates a stringent and informed approach to its handling. The nitroaromatic component, in particular, introduces significant potential hazards, including acute toxicity, mutagenicity, and a risk of thermal instability.[1][2] This guide synthesizes established safety protocols for these chemical classes to provide a comprehensive operational framework.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified as a skin, eye, and respiratory irritant.[3] Furthermore, the broader class of nitroaromatic compounds is associated with acute toxicity, mutagenicity, and potential carcinogenicity.[1][4] The primary routes of exposure are inhalation, dermal contact, and accidental ingestion.

Table 1: Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield.Essential to prevent eye contact with dust or splashes which can cause serious irritation.[3][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected before use. Double gloving is recommended for handling hazardous compounds.[7][8]
Body Protection Disposable gown with a solid front and long sleeves with tight-fitting cuffs.Provides a barrier against accidental spills and contamination of personal clothing.[7][8]
Respiratory Protection Use of a certified chemical fume hood.Mandatory to minimize the risk of inhaling airborne particles of the compound.[7]

dot

Caption: Personal Protective Equipment (PPE) Workflow.

Operational Protocols: A Step-by-Step Guide

Strict adherence to the following operational protocols is mandatory to minimize exposure risk and prevent cross-contamination.

Preparation and Handling
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]

  • Pre-use Inspection: Before commencing any work, ensure that the chemical fume hood is functioning correctly and that safety equipment, including an eyewash station and safety shower, is accessible and operational.[7]

  • Weighing and Aliquoting: To minimize the generation of airborne dust, perform all weighing and aliquoting of the solid compound within the chemical fume hood. Use anti-static weigh paper or a containment balance if available.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Direct Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[7]

  • No Personal Items: Do not eat, drink, or smoke in the designated handling area.[7][8]

Post-Handling and Decontamination
  • Hand Washing: Immediately after handling is complete, thoroughly wash hands and any potentially exposed skin with soap and water.[7]

  • PPE Removal: Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.[7]

  • Work Surface Decontamination: Clean and decontaminate the work surface according to your institution's established laboratory procedures for hazardous materials.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with environmental regulations.

Storage Protocol
  • Container: Keep the container tightly sealed to prevent the release of dust or vapors.[7]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Light and Heat: Protect from direct sunlight and sources of ignition.[7] Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, posing a fire or explosion hazard under certain conditions.[2][9][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated disposable PPE (gloves, gowns), weigh paper, and any other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Procedure: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][11] Do not dispose of this chemical down the drain or in regular trash.[3][5]

dot

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal Solid_Waste Contaminated Solid Waste (PPE, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Disposal Dispose via Institutional EHS or Licensed Contractor Solid_Container->EHS_Disposal Liquid_Container->EHS_Disposal

Caption: Chemical Waste Disposal Workflow.

By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.